Product packaging for S 17092(Cat. No.:CAS No. 176797-26-5)

S 17092

货号: B1680377
CAS 编号: 176797-26-5
分子量: 384.5 g/mol
InChI 键: NXSXRIHXEQSYEZ-KNJMJIDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

S-17092 is a drug which acts as a selective inhibitor of the enzyme prolyl endopeptidase. This enzyme is involved in the metabolic breakdown of a number of neuropeptide neurotransmitters in the brain, nd so inhibiting the action of the enzyme increases the activity of these neuropeptides. This produces nootropic effects which make S-17092 a promising and novel treatment for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O2S B1680377 S 17092 CAS No. 176797-26-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXRIHXEQSYEZ-KNJMJIDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433003
Record name [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176797-26-5
Record name S-17092
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176797-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-17092
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

S 17092: A Technical Guide to its Mechanism of Action in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S 17092 is a potent and highly specific, cell-permeant inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the regulation of neuropeptides relevant to cognitive function.[1][2][3] By inhibiting PEP, this compound prevents the degradation of key neuropeptides such as Substance P (SP) and α-melanocyte-stimulating hormone (α-MSH), leading to their increased availability in the central nervous system.[4] This modulation of neuropeptide levels is the core mechanism through which this compound is proposed to exert its neuroprotective and cognitive-enhancing effects. Preclinical studies have demonstrated the efficacy of this compound in various animal models of cognitive impairment, including aged mice and non-human primates with chemically-induced neurodegeneration.[1][2][5] While this compound reached clinical trials for Alzheimer's disease, its development was not pursued beyond these initial stages.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

The primary molecular target of this compound is prolyl endopeptidase (PEP) (EC 3.4.21.26), an enzyme that cleaves peptide bonds on the carboxyl side of proline residues.[1][2] PEP plays a significant role in the metabolism of several neuroactive peptides that are involved in learning and memory.[4][7] this compound is a highly potent inhibitor of human PEP, with a Ki of 1.5 nM for the purified enzyme and 1 nM for PEP in human brain nuclei.[3] Its inhibitory action is also observed in rodent models, with an IC50 of 8.3 nM for rat cortical PEP.[4]

The selectivity of this compound is a key feature, as it shows minimal activity against other peptidases, such as dipeptidylaminopeptidase IV, aminopeptidases B and M, and angiotensin-converting enzyme, even at micromolar concentrations.[3][7] This specificity suggests a targeted therapeutic action with a potentially lower risk of off-target effects.

Visualization of the Core Mechanism

G S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Degradation Degradation Products PEP->Degradation Degrades Neuropeptides Neuroactive Peptides (e.g., Substance P, α-MSH) Neuropeptides->PEP NeuronalSignaling Enhanced Neuronal Signaling & Neuroprotection Neuropeptides->NeuronalSignaling Promotes

Caption: Core mechanism of this compound action.

Downstream Signaling Pathways

The inhibition of PEP by this compound leads to an accumulation of its neuropeptide substrates, primarily Substance P and α-MSH. These neuropeptides then activate their respective downstream signaling pathways, which are believed to mediate the observed neuroprotective and cognitive-enhancing effects.

Substance P Signaling Pathway

Substance P preferentially binds to the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor.[8][9] Activation of NK-1R initiates cascades that promote neuronal survival. One such pathway involves the activation of Akt and the extracellular signal-regulated kinase (Erk), which are key regulators of cell survival and plasticity.[1] Additionally, Substance P signaling can modulate ion channel activity, including the reduction of delayed rectifier potassium currents, which may contribute to its neuroprotective effects.[1]

G cluster_0 cluster_1 S17092 This compound PEP PEP S17092->PEP Inhibits SP Substance P PEP->SP Prevents Degradation of NK1R NK-1 Receptor SP->NK1R Activates Akt Akt NK1R->Akt Activates Erk Erk NK1R->Erk Activates K_channel K+ Channel NK1R->K_channel Inhibits Survival Neuronal Survival Akt->Survival Erk->Survival G cluster_0 cluster_1 S17092 This compound PEP PEP S17092->PEP Inhibits aMSH α-MSH PEP->aMSH Prevents Degradation of MC4R MC4 Receptor aMSH->MC4R Activates CREB pCREB MC4R->CREB Upregulates BDNF BDNF MC4R->BDNF Induces GABA GABAergic Interneuron Survival MC4R->GABA Cognition Improved Cognition CREB->Cognition BDNF->Cognition GABA->Cognition G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics & Target Engagement cluster_2 Behavioral Efficacy in Disease Models cluster_3 Mechanism of Action Confirmation A1 PEP Inhibition Assay (IC50, Ki determination) B1 Single & Repeat Dose PK (e.g., in rats, monkeys) A1->B1 A2 Selectivity Panel (vs. other proteases) A2->B1 C1 Aged Animal Models (e.g., Morris Water Maze, Passive Avoidance) B1->C1 C2 Neurotoxin-Induced Models (e.g., MPTP-treated monkeys) B1->C2 B2 Ex Vivo PEP Activity Assay (in brain tissue post-dosing) D1 Neuropeptide Level Measurement (e.g., Substance P, α-MSH in brain) B2->D1 C1->D1 C2->D1

References

Prolyl Endopeptidase Inhibition by S 17092: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective prolyl endopeptidase (PEP) inhibitor, S 17092. The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and details the experimental methodologies employed in its evaluation.

Introduction to this compound and Prolyl Endopeptidase

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones.[1] By cleaving peptide bonds on the C-terminal side of proline residues, PEP regulates the levels of neuroactive peptides such as substance P, arginine vasopressin, and thyrotropin-releasing hormone, which are implicated in learning and memory processes. Inhibition of PEP is a promising therapeutic strategy for cognitive disorders associated with aging and neurodegenerative diseases, as it is expected to enhance the physiological effects of these neuropeptides.

This compound, with the chemical name (2S,3aS,7aS)-1[[(R,R)-2-phenylcyclopropyl]carbonyl]-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a novel, highly potent, and specific inhibitor of prolyl endopeptidase.[1] Preclinical and clinical studies have suggested its potential as a therapeutic agent for memory impairment.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against prolyl endopeptidase has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueEnzyme SourceReference
Ki1.5 nMPartially purified human prolyl endopeptidaseBarelli H, et al. 1999[1]
Ki1.0 nMHuman brain nuclei prolyl endopeptidaseBarelli H, et al. 1999[1]
IC508.3 nMRat cortical extractsBellemère G, et al. 2003[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEffectReference
Rat10 mg/kg, single oral administration78% decrease in PEP activity in medulla oblongataBellemère G, et al. 2003[3]
Rat30 mg/kg, single oral administration82% decrease in PEP activity in medulla oblongataBellemère G, et al. 2003[3]
Rat10 mg/kg/day, chronic oral treatment75% decrease in PEP activity in medulla oblongataBellemère G, et al. 2003[3]
Rat30 mg/kg/day, chronic oral treatment88% decrease in PEP activity in medulla oblongataBellemère G, et al. 2003[3]
Rat30 mg/kg, single administration+41% Substance P, +122% α-MSH in frontal cortexBellemère G, et al. 2003[3]
Rat30 mg/kg, single administration+84% Substance P, +49% α-MSH in hypothalamusBellemère G, et al. 2003[3]
MPTP-treated Monkey3 mg/kg, seven-day oral administrationSignificant improvement in cognitive performanceSchneider JS, et al. 2002[4]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro Prolyl Endopeptidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on prolyl endopeptidase activity.

General Protocol:

  • Enzyme Preparation: Prolyl endopeptidase can be partially purified from sources such as human brain tissue or rat cortical extracts.

  • Substrate: A fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), is commonly used.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The hydrolysis of the substrate, which releases the fluorescent 7-amino-4-methylcoumarin, is monitored over time using a fluorometer.

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

In Vivo Assessment of PEP Inhibition in Rodents

Objective: To evaluate the ability of orally administered this compound to inhibit PEP activity in the brain and modulate neuropeptide levels.

Animal Model: Male Wistar rats are commonly used.

Protocol:

  • Drug Administration: this compound is administered orally at various doses (e.g., 10 and 30 mg/kg). For chronic studies, the drug is administered daily for a specified period.

  • Tissue Collection: At a designated time point after the final dose, animals are euthanized, and brain regions of interest (e.g., medulla oblongata, frontal cortex, hypothalamus) are dissected.

  • PEP Activity Assay:

    • Brain tissue is homogenized in an appropriate buffer.

    • The PEP activity in the homogenates is measured using the in vitro assay described in section 3.1.

  • Neuropeptide Quantification:

    • Levels of neuropeptides such as Substance P and α-MSH in brain extracts are quantified using specific and sensitive immunoassays (e.g., ELISA or RIA).

Cognitive Enhancement in a Primate Model of Parkinsonism

Objective: To assess the efficacy of this compound in reversing cognitive deficits in a relevant animal model.

Animal Model: Monkeys (e.g., Macaca fascicularis) treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce cognitive deficits with minimal motor impairment, mimicking early Parkinson's disease.[4][5]

Protocol:

  • MPTP Administration: Monkeys are administered low doses of MPTP to induce stable cognitive deficits, which are assessed using a battery of cognitive tasks.

  • Drug Administration: this compound is administered orally (e.g., 3 mg/kg) for a defined period, such as seven consecutive days.

  • Cognitive Testing: The cognitive performance of the monkeys is evaluated using tasks that assess various cognitive domains, including:

    • Variable Delayed Response: To test short-term spatial memory.

    • Delayed Matching-to-Sample: To assess recognition memory.

    • Delayed Alternation: To evaluate working memory and cognitive flexibility.

  • Data Analysis: The performance on these tasks (e.g., accuracy, reaction time) before and after this compound treatment is compared to evaluate the cognitive-enhancing effects of the compound.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

G cluster_0 Normal Physiological State cluster_1 With this compound Inhibition PEP Prolyl Endopeptidase (PEP) DegradedPeptides Inactive Peptide Fragments PEP->DegradedPeptides Degrades Neuropeptides Neuroactive Peptides (e.g., Substance P, Vasopressin) Neuropeptides->PEP NeuronalReceptors Neuronal Receptors Neuropeptides->NeuronalReceptors Binds to CognitiveFunction Normal Cognitive Function NeuronalReceptors->CognitiveFunction Modulates S17092 This compound PEP_inhibited Prolyl Endopeptidase (PEP) S17092->PEP_inhibited Inhibits IncreasedNeuropeptides Increased Neuroactive Peptides NeuronalReceptors_enhanced Neuronal Receptors IncreasedNeuropeptides->NeuronalReceptors_enhanced Increased Binding EnhancedCognition Enhanced Cognitive Function NeuronalReceptors_enhanced->EnhancedCognition Enhances

Caption: Mechanism of this compound action on neuropeptide signaling.

Experimental Workflow: In Vitro IC50 Determination

G cluster_workflow IC50 Determination Workflow start Start prep_enzyme Prepare Prolyl Endopeptidase Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor pre_incubate Pre-incubate Enzyme with this compound prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate plot_data Plot % Inhibition vs. log[this compound] calculate_rate->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Therapeutic Rationale

G CognitiveDeficits Cognitive Deficits (e.g., in Aging, Neurodegeneration) ReducedNeuropeptides Reduced Levels of Neuroactive Peptides CognitiveDeficits->ReducedNeuropeptides Associated with PEP_activity Prolyl Endopeptidase (PEP) Activity ReducedNeuropeptides->PEP_activity Caused by IncreasedNeuropeptides Increased Levels of Neuroactive Peptides PEP_activity->IncreasedNeuropeptides Leads to S17092_intervention This compound S17092_intervention->PEP_activity Inhibits S17092_intervention->IncreasedNeuropeptides ImprovedCognition Amelioration of Cognitive Deficits IncreasedNeuropeptides->ImprovedCognition Results in

Caption: Therapeutic rationale for this compound in cognitive disorders.

References

An In-depth Technical Guide to CAS Number 176797-26-5 (S-17092)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-17092, identified by CAS number 176797-26-5, is a potent and selective, orally active inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2] This inhibition leads to a reduction in the degradation of various neuropeptides in the brain, which is the primary mechanism behind its nootropic effects. S-17092 has been investigated for its therapeutic potential in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Preclinical studies in rodent and primate models have demonstrated its ability to reverse chemically-induced amnesia and improve cognitive function.[3] Furthermore, a Phase I clinical trial in elderly volunteers has established its safety profile and provided evidence of target engagement and central nervous system activity in humans.[4] This technical guide provides a comprehensive overview of the scientific literature on S-17092, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Compound Information

Identifier Value
CAS Number 176797-26-5
Synonym S-17092
IUPAC Name [(2S,3aS,7aS)-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-2-(thiazolidine-3-carbonyl)octahydro-1H-indole]
Molecular Formula C22H28N2O2S
Molecular Weight 384.54 g/mol

Mechanism of Action

S-17092 exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides. By inhibiting PEP, S-17092 effectively increases the half-life and bioavailability of several key neuropeptides in the brain. This leads to enhanced neuropeptidergic neurotransmission, which is thought to underlie the observed improvements in cognitive function.

The following signaling pathway illustrates the mechanism of action of S-17092:

S-17092_Mechanism_of_Action cluster_legend Legend S17092 S-17092 PEP Prolyl Endopeptidase (PEP) S17092->PEP Degradation Degradation PEP->Degradation Neuropeptides Neuropeptides (e.g., Substance P, α-MSH, TRH, AVP) Neuropeptides->Degradation CognitiveFunction Enhanced Cognitive Function Neuropeptides->CognitiveFunction Increased Availability Degradation->CognitiveFunction Reduced Degradation Inhibitor Inhibitor Enzyme Enzyme Substrate Substrate Process Process Outcome Outcome

Caption: Mechanism of action of S-17092.

Quantitative Pharmacological Data

Table 1: In Vitro Efficacy
Parameter Value Assay Conditions Source
IC50 8.3 nMInhibition of prolyl endopeptidase activity in rat cortical extracts.Bellemère et al., 2003
Table 2: Phase I Clinical Trial Pharmacokinetics in Elderly Volunteers
Parameter Value Dose(s) Study Day Source
Terminal Half-life (t½) 9 - 31 hours100, 400, 800, 1200 mgDay 1Morain et al., 2000[4]
Terminal Half-life (t½) 7 - 18 hours100, 400, 800, 1200 mgDay 14Morain et al., 2000[4]
Table 3: Preclinical Efficacy in a Primate Model of Parkinsonism
Parameter Value Animal Model Source
Effective Dose 3 mg/kgMPTP-treated monkeys with cognitive deficits.Schneider et al., 2002[3]

Experimental Protocols

In Vitro Prolyl Endopeptidase (PEP) Activity Assay

A common method for determining PEP activity and the inhibitory potential of compounds like S-17092 involves a fluorometric assay.

Principle: The assay utilizes a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). PEP cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by an increase in fluorescence, is directly proportional to the PEP activity.

General Protocol:

  • Reagents:

    • PEP enzyme source (e.g., purified enzyme, brain tissue homogenate)

    • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

    • Z-Gly-Pro-AMC substrate solution

    • S-17092 or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplates

  • Procedure: a. Prepare serial dilutions of S-17092 in the assay buffer. b. In the wells of the microplate, add the PEP enzyme source. c. Add the S-17092 dilutions or vehicle control to the respective wells and pre-incubate for a defined period at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to all wells. e. Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm using a microplate reader. f. Record the fluorescence at regular intervals for a specified duration.

  • Data Analysis: a. Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of S-17092. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Workflow Diagram:

PEP_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Buffer, Substrate, S-17092) Start->PrepareReagents PlateSetup Plate Setup (Add Enzyme and S-17092/Vehicle) PrepareReagents->PlateSetup Preincubation Pre-incubation PlateSetup->Preincubation AddSubstrate Add Z-Gly-Pro-AMC Substrate Preincubation->AddSubstrate MeasureFluorescence Measure Fluorescence (Ex: ~370nm, Em: ~460nm) AddSubstrate->MeasureFluorescence DataAnalysis Data Analysis (Calculate Reaction Rates, Plot Dose-Response) MeasureFluorescence->DataAnalysis DetermineIC50 Determine IC50 DataAnalysis->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for the in vitro PEP activity assay.

Scopolamine-Induced Amnesia Model in Rodents

This is a widely used preclinical model to evaluate the efficacy of nootropic and anti-amnesic compounds.

Principle: Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient state of cognitive impairment, particularly affecting learning and memory, which mimics certain aspects of dementia. The ability of a test compound to prevent or reverse these deficits is assessed.

General Protocol:

  • Animals: Adult male rats or mice are commonly used.

  • Apparatus: A passive avoidance apparatus or a T-maze is typically employed.

  • Procedure: a. Habituation: Animals are familiarized with the testing apparatus. b. Drug Administration: Animals are pre-treated with S-17092 or vehicle at specified doses and routes of administration (e.g., oral gavage). c. Amnesia Induction: After a defined pre-treatment period, scopolamine (or saline for control groups) is administered, typically via intraperitoneal injection. d. Behavioral Testing: Following scopolamine administration, cognitive function is assessed using tasks such as:

    • Passive Avoidance Task: This task assesses fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. A longer latency to enter the dark compartment indicates better memory retention.
    • T-Maze Spontaneous Alternation: This task assesses spatial working memory. Rodents have a natural tendency to alternate their choice of arms in a T-maze. A higher percentage of spontaneous alternations indicates better working memory.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the S-17092-treated groups with the vehicle- and scopolamine-treated control groups.

MPTP-Induced Cognitive Deficit Model in Non-Human Primates

This model recapitulates some of the cognitive dysfunctions observed in early-stage Parkinson's disease.

Principle: Chronic administration of low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to monkeys induces a selective degeneration of dopaminergic neurons in the nigrostriatal pathway, leading to cognitive deficits with minimal motor impairments.[3]

General Protocol (based on Schneider et al., 2002):

  • Animals: Macaque monkeys are often used.

  • MPTP Administration: A chronic, low-dose regimen of MPTP administration is employed to induce stable cognitive deficits without severe parkinsonian motor symptoms.

  • Behavioral Testing: A battery of cognitive tasks sensitive to frontal lobe and striatal dysfunction is used, including:

    • Delayed Response Task: This task assesses spatial working memory. The monkey must remember the location of a briefly presented cue after a delay period.

    • Delayed Matching-to-Sample Task: This task assesses recognition memory. The monkey is presented with a sample stimulus and, after a delay, must choose the matching stimulus from a set of options.

    • Delayed Alternation Task: This task assesses spatial working memory and behavioral flexibility. The monkey must alternate its responses between two locations to receive a reward.

  • S-17092 Treatment: S-17092 is administered orally, and its effects on the performance of the cognitive tasks are evaluated.

  • Data Analysis: Performance metrics (e.g., accuracy, reaction time) are statistically compared before and after S-17092 treatment.

Phase I Clinical Trial in Elderly Healthy Volunteers

Study Design (based on Morain et al., 2000):

  • Design: A double-blind, randomized, placebo-controlled, single and multiple ascending dose study.[4]

  • Participants: Healthy elderly male and female volunteers.

  • Dose Groups: Ascending single and multiple oral doses of S-17092 (e.g., 100, 400, 800, and 1200 mg) or placebo were administered.[4]

  • Assessments:

    • Pharmacokinetics: Plasma concentrations of S-17092 were measured at various time points to determine pharmacokinetic parameters such as Cmax, tmax, and t½.

    • Pharmacodynamics:

      • Plasma PEP Activity: Inhibition of PEP activity in plasma was measured to confirm target engagement.

      • Quantitative Electroencephalogram (qEEG): EEG was recorded to assess the central nervous system effects of the drug.

      • Psychometric Tests: A battery of tests was used to evaluate cognitive function, including verbal memory.

    • Safety and Tolerability: Adverse events, vital signs, ECGs, and clinical laboratory tests were monitored throughout the study.

Logical Relationship Diagram:

Clinical_Trial_Logic Recruitment Recruit Elderly Healthy Volunteers Randomization Randomize to S-17092 or Placebo Recruitment->Randomization Dosing Administer Ascending Doses (Single and Multiple) Randomization->Dosing Assessments Conduct Assessments Dosing->Assessments PK Pharmacokinetics (Plasma Levels) Assessments->PK PD Pharmacodynamics (PEP, EEG, Psychometrics) Assessments->PD Safety Safety & Tolerability (AEs, Vitals, Labs) Assessments->Safety DataAnalysis Analyze Data PK->DataAnalysis PD->DataAnalysis Safety->DataAnalysis Conclusion Draw Conclusions on Safety, PK, and PD DataAnalysis->Conclusion

Caption: Logical flow of the Phase I clinical trial of S-17092.

Conclusion

S-17092 is a well-characterized prolyl endopeptidase inhibitor with a clear mechanism of action and demonstrated pro-cognitive effects in preclinical models. The available data from a Phase I clinical trial in elderly volunteers support its safety and central activity in humans. This technical guide provides a consolidated resource of the key scientific literature on S-17092, offering valuable information for researchers and drug development professionals interested in the therapeutic potential of PEP inhibitors for cognitive disorders. Further investigation in larger clinical trials would be necessary to fully establish its efficacy in patient populations.

References

The Prolyl Endopeptidase Inhibitor S 17092: A Technical Guide to its Attenuation of Neuropeptide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of several neuropeptides involved in cognitive function. By retarding the breakdown of these neuroactive peptides, this compound has demonstrated potential as a therapeutic agent for memory impairment associated with neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on neuropeptide degradation. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and a visualization of the signaling pathway.

Introduction

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is an enzyme that plays a significant role in the metabolism of proline-containing neuropeptides.[1] These neuropeptides, including Substance P (SP) and α-melanocyte-stimulating hormone (α-MSH), are crucial for various physiological processes, including learning, memory, and mood regulation.[2] Consequently, the inhibition of PEP has emerged as a promising therapeutic strategy for cognitive disorders. This compound is a novel, orally active, and selective inhibitor of PEP.[3][4] Preclinical studies have shown that this compound can enhance cognitive function by preventing the degradation of key neuropeptides in the brain.[5][6] This document serves as a comprehensive technical resource on the effects of this compound on neuropeptide metabolism.

Mechanism of Action of this compound

This compound exerts its effects by selectively inhibiting the enzymatic activity of prolyl endopeptidase.[3] PEP cleaves peptide bonds on the carboxyl side of proline residues, leading to the inactivation of many biologically active neuropeptides.[1] By binding to PEP, this compound blocks its catalytic activity, thereby preventing the degradation of its neuropeptide substrates. This leads to an accumulation of these neuropeptides in the brain, enhancing their physiological effects.[7]

The primary neuropeptides affected by this compound-mediated PEP inhibition are Substance P and α-melanocyte-stimulating hormone.[7] Both of these neuropeptides have been implicated in memory and learning processes.[2] The inhibition of their degradation is believed to be the primary mechanism through which this compound exerts its nootropic effects.[7]

Signaling Pathway

The mechanism of action of this compound can be visualized as a direct signaling pathway involving the inhibition of an enzyme, leading to the increased availability of its substrates.

S17092_Pathway S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation Products PEP->Degradation Catalyzes Degradation of Neuropeptides Neuropeptides (Substance P, α-MSH) Neuropeptides->PEP Cognitive_Effects Enhanced Cognitive Function Neuropeptides->Cognitive_Effects Promotes

This compound inhibits PEP, preventing neuropeptide degradation.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibition of Prolyl Endopeptidase (PEP) Activity by this compound

ParameterValueSource OrganismReference
IC508.3 nMRat Cortical Extracts[7]
IC501.2 nMCerebral Prolyl-endopeptidase[4]

Table 2: In Vivo Effects of this compound on PEP Activity and Neuropeptide Levels in Rats

TreatmentDoseBrain RegionEffect on PEP ActivityEffect on Substance P LevelsEffect on α-MSH LevelsReference
Single Oral Administration10 mg/kgMedulla Oblongata-78%Not ReportedNot Reported[7]
Single Oral Administration30 mg/kgMedulla Oblongata-82%Not ReportedNot Reported[7]
Chronic Oral Treatment (per day)10 mg/kgMedulla Oblongata-75%Not Significantly ModifiedNot Significantly Modified[7]
Chronic Oral Treatment (per day)30 mg/kgMedulla Oblongata-88%Not Significantly ModifiedNot Significantly Modified[7]
Single Administration30 mg/kgFrontal CortexNot Reported+41%+122%[7]
Single Administration30 mg/kgHypothalamusNot Reported+84%+49%[7]

Experimental Protocols

The following are representative protocols for the key experiments cited in the study of this compound. Please note that these are generalized methods, and specific details from the original publications were not fully available.

In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of this compound on PEP.

Materials:

  • Rat cortical extracts (or purified PEP)

  • This compound

  • Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the rat cortical extract (or purified PEP) to each well.

  • Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

PEP_Inhibition_Workflow start Start prep_reagents Prepare this compound dilutions, PEP enzyme, and substrate start->prep_reagents plate_setup Add PEP and this compound to 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add Z-Gly-Pro-AMC substrate pre_incubation->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro PEP inhibition assay.
In Vivo Measurement of Neuropeptide Levels in Rat Brain

This protocol outlines the general steps for measuring Substance P and α-MSH levels in rat brain tissue following the administration of this compound.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., saline)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Homogenization buffer (e.g., acidic ethanol)

  • Centrifuge

  • Radioimmunoassay (RIA) or ELISA kits for Substance P and α-MSH

Procedure:

  • Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • At a specified time point after administration, anesthetize the rats.

  • Perfuse the animals with ice-cold saline to remove blood from the brain.

  • Rapidly dissect the brain and isolate the regions of interest (e.g., frontal cortex, hypothalamus).

  • Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

  • Homogenize the brain tissue in an appropriate extraction buffer.

  • Centrifuge the homogenates to pellet the cellular debris.

  • Collect the supernatant containing the neuropeptides.

  • Quantify the levels of Substance P and α-MSH in the supernatants using specific RIA or ELISA kits, following the manufacturer's instructions.

  • Normalize the neuropeptide concentrations to the total protein content of the tissue homogenate.

Neuropeptide_Measurement_Workflow start Start drug_admin Administer this compound or vehicle to rats start->drug_admin euthanasia Anesthetize and perfuse rats drug_admin->euthanasia dissection Dissect brain regions of interest euthanasia->dissection homogenization Homogenize tissue and extract neuropeptides dissection->homogenization quantification Quantify neuropeptide levels (RIA or ELISA) homogenization->quantification analysis Normalize to protein content and analyze data quantification->analysis end End analysis->end

Workflow for in vivo neuropeptide measurement.

Conclusion

This compound is a potent inhibitor of prolyl endopeptidase that effectively reduces the degradation of neuropeptides such as Substance P and α-MSH. The quantitative data and experimental evidence strongly support its mechanism of action and its potential as a cognitive enhancer. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel therapies for neurodegenerative diseases. Further investigation into the detailed pharmacokinetics and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Preclinical Profile of S 17092: A Nootropic Agent Targeting Prolyl Endopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

S 17092 is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides implicated in learning and memory. Preclinical investigations have demonstrated the nootropic potential of this compound across a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in animal models of cognitive impairment, and detailed experimental protocols for the key studies cited. The quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

This compound exerts its nootropic effects by selectively inhibiting prolyl endopeptidase (PEP). This enzyme is responsible for the degradation of proline-containing neuropeptides. By inhibiting PEP, this compound increases the bioavailability of these neuropeptides in the brain, which are known to play crucial roles in cognitive processes.[1][2][3]

Signaling Pathway

The proposed mechanism of action involves the inhibition of PEP, leading to an increase in the levels of neuropeptides such as Substance P (SP) and α-Melanocyte-Stimulating Hormone (α-MSH). These neuropeptides then act on their respective receptors to modulate synaptic plasticity and enhance cognitive function.

S_17092_Signaling_Pathway S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibition Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP->Neuropeptides Degradation Receptors Neuropeptide Receptors Neuropeptides->Receptors Activation Cognitive_Enhancement Cognitive Enhancement Receptors->Cognitive_Enhancement Modulation of Synaptic Plasticity

Mechanism of this compound Action

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Prolyl Endopeptidase Inhibition
Enzyme SourceInhibitorIC50 / KiReference
Rat Cortical ExtractsThis compoundIC50 = 8.3 nM[4]
Human Brain NucleiThis compound-1Ki = 1 nM
Partially Purified Human PEPThis compound-1Ki = 1.5 nM
Table 2: In Vivo Effects on PEP Activity and Neuropeptide Levels in Rats
TreatmentBrain RegionParameterDoseEffectReference
Single Oral AdministrationMedulla OblongataPEP Activity10 mg/kg-78%[4]
30 mg/kg-82%[4]
Chronic Oral Treatment (per day)Medulla OblongataPEP Activity10 mg/kg-75%[4]
30 mg/kg-88%[4]
Single Oral AdministrationFrontal CortexSubstance P-like Immunoreactivity30 mg/kg+41%[4]
α-MSH-like Immunoreactivity30 mg/kg+122%[4]
HypothalamusSubstance P-like Immunoreactivity30 mg/kg+84%[4]
α-MSH-like Immunoreactivity30 mg/kg+49%[4]
Table 3: Efficacy in Animal Models of Cognitive Impairment
Animal ModelTaskTreatmentDoseOutcomeReference
Aged MiceThree-Pair Simultaneous DiscriminationThis compoundNot specifiedSession 1: 68.80 ± 4.19% correct vs 53.00 ± 2.84% for vehicle. Session 2: 72.50 ± 2.11% correct vs 58.33 ± 2.99% for vehicle.[5]
MPTP-Treated MonkeysVariable Delayed Response, Delayed Matching-to-Sample, Delayed AlternationThis compound (7-day oral admin.)3 mg/kgSignificantly improved overall performance (most effective dose).[1][4]
Rodents with Chemically Induced AmnesiaVarious memory tasksThis compoundNot specifiedSuccessfully used to improve performance.[2][3]
Aged MiceVarious memory tasksThis compoundNot specifiedSuccessfully used to improve performance.[2][3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro PEP Inhibition Assay

PEP_Inhibition_Assay_Workflow start Start prep Prepare Rat Cortical Extracts (Enzyme Source) start->prep incubation Incubate Extracts with Substrate (Z-Gly-Pro-pNA) and varying concentrations of this compound prep->incubation measure Measure Hydrolysis of Substrate (Spectrophotometry) incubation->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

In Vitro PEP Inhibition Assay Workflow

Protocol:

  • Enzyme Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a supernatant containing the crude enzyme extract.

  • Assay: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme extract, a chromogenic substrate such as Z-Gly-Pro-p-nitroanilide, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Measurement: The enzymatic reaction is stopped, and the amount of product (p-nitroaniline) released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Microdialysis for Neuropeptide Measurement

In_Vivo_Microdialysis_Workflow start Start implant Surgically Implant Microdialysis Probe in Target Brain Region (e.g., Frontal Cortex) start->implant administer Administer this compound Orally implant->administer collect Collect Dialysate Samples at Regular Intervals administer->collect analyze Analyze Neuropeptide Levels in Dialysate (e.g., Radioimmunoassay) collect->analyze end End analyze->end

In Vivo Microdialysis Workflow

Protocol:

  • Animal Surgery: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex or hypothalamus).

  • Acclimatization: Animals are allowed to recover from surgery for a specified period.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Drug Administration: this compound is administered orally at the desired dose.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Analysis: The concentrations of neuropeptides (e.g., Substance P, α-MSH) in the dialysate samples are quantified using a sensitive analytical method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Behavioral Testing in Animal Models

Protocol:

  • Apparatus: A radial arm maze is typically used.

  • Habituation: Mice are habituated to the maze and the procedure.

  • Training: Mice are presented with three pairs of arms simultaneously. Within each pair, one arm is baited with a food reward, and the other is not. The location of the baited arm is consistent for each pair across trials.

  • Testing: The number of correct choices (entering the baited arm) out of the total number of choices is recorded over several sessions.

  • Drug Administration: this compound or vehicle is administered chronically before and during the behavioral testing period.

Protocol:

  • Animal Model: Monkeys are treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce cognitive deficits with minimal motor impairments, modeling early Parkinson's disease.[4]

  • Apparatus: A computer-controlled touch-screen system is used to present the cognitive tasks.

  • Tasks: A battery of tasks is used to assess different cognitive domains:

    • Variable Delayed Response: Assesses spatial working memory.

    • Delayed Matching-to-Sample: Assesses recognition memory.

    • Delayed Alternation: Assesses spatial working memory and behavioral flexibility.

  • Drug Administration: this compound is administered orally for seven consecutive days, with a final dose on the day of testing.

  • Data Collection: Performance on each task (e.g., percentage of correct responses, reaction time) is recorded and analyzed.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a nootropic agent. Its mechanism of action, centered on the inhibition of prolyl endopeptidase and the subsequent enhancement of neuropeptide signaling, provides a solid rationale for its cognitive-enhancing effects. The consistent positive outcomes in various animal models, including those of aging and neurodegeneration, further underscore its therapeutic promise.

While the existing data are compelling, further research is warranted to fully elucidate the therapeutic potential of this compound. Specifically, studies providing detailed quantitative data from a broader range of behavioral paradigms in rodents would be beneficial to strengthen the preclinical evidence base. Additionally, exploring the long-term efficacy and safety of this compound in more chronic models of neurodegenerative diseases will be crucial for its translation to clinical applications.

References

Foundational Research on Prolyl Endopeptidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on prolyl endopeptidase (PREP) inhibitors, providing a comprehensive resource for professionals in the field of drug discovery and development. Prolyl endopeptidase, a serine protease that cleaves peptides at the C-terminal side of proline residues, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative disorders, cancer, and psychological diseases.[1][2][3][4][5][6][7] This guide summarizes the core principles of PREP inhibition, from its molecular mechanisms and signaling pathways to detailed experimental protocols and quantitative data on inhibitor potency.

Prolyl Endopeptidase: Function and Clinical Significance

Prolyl endopeptidase is a cytosolic enzyme involved in the maturation and degradation of various neuropeptides and peptide hormones, thereby playing a crucial role in cellular signaling.[1][8][9] Its substrates include substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[9] Dysregulation of PREP activity has been implicated in the pathophysiology of several diseases. In neurodegenerative conditions like Alzheimer's and Parkinson's disease, altered PREP levels are observed, and the enzyme is known to influence the aggregation of α-synuclein.[4][5][10] In certain cancers, such as triple-negative breast cancer and colorectal cancer, PREP is overexpressed and contributes to cell proliferation and survival.[2][3][11] This has made PREP a compelling target for the development of small molecule inhibitors.

Classes and Mechanisms of Prolyl Endopeptidase Inhibitors

A diverse range of PREP inhibitors have been developed, broadly categorized by their mechanism of action. These include:

  • Competitive Inhibitors: These molecules reversibly bind to the active site of PREP, competing with the natural substrate. Many peptide-derived inhibitors fall into this category.[12]

  • Transition-State Analogs: These inhibitors mimic the tetrahedral transition state of the peptide cleavage reaction, binding to the active site with high affinity. Prolinal-containing peptides are a classic example.[13]

  • Covalent Inhibitors: These compounds form a stable covalent bond with a key residue in the active site, most commonly the catalytic serine, leading to irreversible or slowly reversible inhibition.[14]

The development of these inhibitors has been guided by structure-activity relationship (SAR) studies, which have elucidated the key chemical features required for potent and selective PREP inhibition.[15][16][17]

Key Signaling Pathways Modulated by PREP Inhibitors

PREP and its inhibitors have been shown to modulate several critical intracellular signaling pathways:

Autophagy Regulation

PREP has been identified as a negative regulator of autophagy. PREP inhibitors can induce autophagy by modulating the activity of protein phosphatase 2A (PP2A), which in turn affects the phosphorylation state of key autophagy-related proteins.[7][18][19] This mechanism is of particular interest for the treatment of neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates.

PREP_Autophagy_Pathway PREP PREP PP2A_complex PP2A Complex (Inactive) PREP->PP2A_complex Maintains Inactive State PP2A_active PP2A (Active) PP2A_complex->PP2A_active Activation Beclin1 Beclin-1 PP2A_active->Beclin1 Dephosphorylates PI3KC3 PI3KC3 Complex Beclin1->PI3KC3 Activates Autophagosome Autophagosome Formation PI3KC3->Autophagosome Initiates PREP_Inhibitor PREP Inhibitor PREP_Inhibitor->PREP Inhibits

PREP-mediated regulation of autophagy.
α-Synuclein Aggregation

PREP has been shown to directly interact with α-synuclein, promoting its dimerization and subsequent aggregation, a key pathological feature of Parkinson's disease.[1][4][10] PREP inhibitors can disrupt this interaction and reduce the formation of toxic α-synuclein oligomers, suggesting a disease-modifying potential.[10]

PREP_Alpha_Synuclein_Pathway aSyn_monomer α-Synuclein (Monomer) aSyn_dimer α-Synuclein (Dimer) aSyn_monomer->aSyn_dimer PREP PREP PREP->aSyn_dimer Promotes Dimerization aSyn_oligomer Toxic Oligomers & Aggregates aSyn_dimer->aSyn_oligomer Aggregation PREP_Inhibitor PREP Inhibitor PREP_Inhibitor->PREP Inhibits

PREP's role in α-synuclein aggregation.
IRS1-AKT-mTORC1 Pathway

In the context of cancer, particularly triple-negative breast cancer, PREP has been implicated in the regulation of the IRS1-AKT-mTORC1 signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][20] Inhibition of PREP can disrupt this pathway, leading to decreased cancer cell viability.[21]

PREP_mTORC1_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor IRS1 IRS-1 Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes PREP PREP PREP->IRS1 Modulates (Mechanism under investigation) PREP_Inhibitor PREP Inhibitor PREP_Inhibitor->PREP Inhibits

PREP interaction with the IRS1-AKT-mTORC1 pathway.

Quantitative Data on PREP Inhibitors

The potency of PREP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the reported values for a selection of PREP inhibitors. It is important to note that assay conditions can significantly influence these values.

InhibitorIC50 (nM)Ki (nM)NotesReference(s)
Peptide-Based Inhibitors
Z-Pro-prolinal~0.5 - 55Potent, well-characterized inhibitor.[22]
SUAM-12213 - 27-Competitive inhibitor.[15]
JTP-4819--Studied for cognitive enhancement.[7]
S-17092--Has been in clinical studies.[7]
Non-Peptide Inhibitors
KYP-2047-0.023Highly potent and specific.[5]
Berberine--Natural product inhibitor.[13]
Baicalin--Natural product inhibitor.[13]
Pramiracetam--Nootropic with PREP inhibitory activity.[7]
Compound 70 (azabicyclo derivative)0.9-Potent synthetic inhibitor.[15]
Other Synthetic Inhibitors
13be (orlistat analogue)-1826Competitive inhibitor.[10]
Isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives0.1 - 11.80.079 - 11.8Slow-binding inhibitors.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments in PREP inhibitor research.

Fluorometric Prolyl Endopeptidase Activity Assay

This assay is a standard method for measuring PREP activity and for screening inhibitors.[3][13][18][23]

Materials:

  • PREP enzyme (purified or in cell/tissue lysate)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonylglycyl-prolyl-7-amino-4-methylcoumarin) or Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide).[14][24]

  • Assay buffer: e.g., 100 mM K-phosphate buffer, pH 7.5.[13][23]

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplate.

  • Fluorometric plate reader.

Protocol:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In each well of the 96-well plate, add a specific volume of the PREP enzyme solution.

  • Add the inhibitor dilutions to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC-based substrates) over a specific time course.[14]

  • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell-Based Cytotoxicity Assay

This assay assesses the general toxicity of PREP inhibitors on cultured cells.[9][25][26][27]

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).

  • Complete cell culture medium.

  • PREP inhibitor compound.

  • Cytotoxicity detection reagent (e.g., MTT, MTS, or a reagent for measuring LDH release).[25][27]

  • 96-well clear or opaque microplate (depending on the assay).

  • Plate reader (spectrophotometer or fluorometer).

Protocol:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the PREP inhibitor in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the inhibitor dilutions. Include a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot cell viability against the logarithm of the inhibitor concentration to determine the cytotoxic effects.

In Vivo Assessment in Scopolamine-Induced Amnesia Model

This animal model is commonly used to evaluate the potential of PREP inhibitors to ameliorate cognitive deficits.[3][6]

Materials:

  • Rodents (rats or mice).

  • PREP inhibitor compound.

  • Scopolamine hydrobromide.

  • Vehicle for drug administration (e.g., saline, CMC).

  • Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box).

Protocol:

  • Acclimatize the animals to the housing and handling conditions.

  • Administer the PREP inhibitor or vehicle to the respective groups of animals for a predefined period (e.g., daily for 7-14 days).

  • On the testing day, induce amnesia by administering scopolamine (e.g., 0.4-1 mg/kg, i.p.) approximately 30 minutes before the behavioral test.[3][6]

  • Conduct the behavioral test to assess learning and memory. For example, in the passive avoidance test, measure the step-through latency.

  • Record and analyze the behavioral data.

  • Compare the performance of the inhibitor-treated groups with the scopolamine-only group and the vehicle control group to determine if the inhibitor can reverse the cognitive deficits.

Drug Discovery Workflow for PREP Inhibitors

The discovery and development of novel PREP inhibitors typically follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Selection Phase_I Phase I (Safety) In_Vivo->Phase_I IND Filing Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval NDA Submission

A typical drug discovery workflow for enzyme inhibitors.

This comprehensive guide provides a solid foundation for researchers and drug development professionals working on prolyl endopeptidase inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising therapeutic area.

References

S 17092: A Technical Whitepaper on its Role in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various animal models of cognitive impairment, and its pharmacokinetic and pharmacodynamic profile in humans. Key experimental data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding the cognitive-enhancing potential of this compound.

Introduction

The degradation of neuroactive peptides in the central nervous system is a critical process in the regulation of cognitive function. Prolyl endopeptidase (PEP) has been identified as a key enzyme in the breakdown of proline-containing neuropeptides, such as arginine vasopressin (AVP), thyrotropin-releasing hormone (TRH), and substance P, all of which have been shown to modulate learning and memory processes. Inhibition of PEP, therefore, presents a promising therapeutic strategy for cognitive disorders associated with neuropeptide deficits, including age-related cognitive decline and neurodegenerative diseases. This compound, a novel PEP inhibitor, has been investigated for its potential as a cognitive enhancer. This whitepaper consolidates the available technical data on this compound to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase. By blocking the active site of PEP, this compound prevents the cleavage of proline-containing neuropeptides, thereby increasing their bioavailability in the brain and enhancing their downstream signaling effects on neuronal function and plasticity.

Signaling Pathway

S17092_Mechanism_of_Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Neuropeptides Proline-containing Neuropeptides (e.g., AVP, TRH, Substance P) PEP->Neuropeptides Cleaves Degradation Degradation Neuropeptides->Degradation Cognitive_Function Enhanced Cognitive Function (Learning & Memory) Neuropeptides->Cognitive_Function Modulates

Caption: Mechanism of action of this compound.

In Vitro and In Vivo Efficacy

In Vitro Inhibitory Activity

This compound has demonstrated high-affinity binding and potent inhibition of PEP in various in vitro assays.

ParameterSpeciesTissue/Enzyme SourceValue
IC₅₀ RatCortical extracts8.3 nM[1]
Kᵢ HumanBrain nuclei1 nM
Kᵢ HumanPartially purified PEP1.5 nM
Preclinical Efficacy in Animal Models

This compound has shown significant cognitive-enhancing effects in a range of animal models mimicking different aspects of cognitive impairment.

Animal ModelCognitive DeficitBehavioral TaskThis compound DoseKey Findings
Aged Mice Age-related declinePassive AvoidanceNot SpecifiedImproved memory retention
Rodents Scopolamine-induced amnesiaVarious memory tasksNot SpecifiedReversed memory deficits
Monkeys MPTP-induced cognitive deficitsDelayed Matching-to-Sample, Delayed Alternation, Variable Delayed Response3 mg/kg (oral)Significantly improved overall performance[2][3]
Effects on Neuropeptide Levels

In vivo studies in rats have confirmed that this compound administration leads to a significant increase in the levels of key neuropeptides in the brain.

NeuropeptideBrain RegionThis compound Dose (oral)Change in Immunoreactivity
Substance P Frontal Cortex30 mg/kg+41%[1]
Substance P Hypothalamus30 mg/kg+84%[1]
α-MSH Frontal Cortex30 mg/kg+122%[1]
α-MSH Hypothalamus30 mg/kg+49%[1]

Human Clinical Studies

A Phase I, double-blind, randomized, placebo-controlled, single and multiple dose study was conducted in elderly healthy volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of this compound.

Pharmacokinetics
DoseAdministrationCₘₐₓ (ng/mL)AUC (ng·h/mL)t₁/₂ (h)
100 mg Single18.5 ± 11.2231 ± 14617.8 ± 10.4
400 mg Single73.8 ± 45.11020 ± 62320.3 ± 9.6
800 mg Single148 ± 892240 ± 136019.4 ± 8.1
1200 mg Single210 ± 1203260 ± 198020.9 ± 9.9
100 mg Repeated (Day 14)25.1 ± 15.1298 ± 18112.3 ± 4.5
400 mg Repeated (Day 14)101 ± 611320 ± 80013.5 ± 5.1
800 mg Repeated (Day 14)202 ± 1212900 ± 174013.1 ± 4.8
1200 mg Repeated (Day 14)285 ± 1714220 ± 253013.9 ± 5.4

Data presented as mean ± SD.

Pharmacodynamics

This compound demonstrated a dose-dependent inhibition of plasma PEP activity.

DoseAdministrationMaximum Inhibition (%)Time to Max Inhibition (h)
100 mg Single65 ± 121.5 ± 0.8
400 mg Single85 ± 81.7 ± 0.9
800 mg Single92 ± 51.8 ± 1.0
1200 mg Single95 ± 31.9 ± 1.1
100 mg Repeated (Day 14)72 ± 101.6 ± 0.9
400 mg Repeated (Day 14)89 ± 61.8 ± 1.0
800 mg Repeated (Day 14)94 ± 41.9 ± 1.1
1200 mg Repeated (Day 14)96 ± 22.0 ± 1.2

Data presented as mean ± SD.

Quantitative electroencephalogram (qEEG) recordings revealed central activity of this compound.

DoseAdministrationKey EEG Finding
100 mg SingleAcute increase in alpha band at 4h and 8h post-dosing

Psychometric testing indicated improvements in specific cognitive domains.

DoseCognitive TestKey Finding
800 mg Numeric Working MemorySignificantly reduced response times compared with placebo
1200 mg Delayed Word Recall & Word RecognitionImproved performance compared with the decline noted under placebo

Experimental Protocols

MPTP-Induced Cognitive Deficits in Monkeys
  • Subjects: Cynomolgus monkeys (Macaca fascicularis).

  • Induction of Deficit: Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Behavioral Tasks:

    • Variable Delayed Response: A test of spatial working memory.

    • Delayed Matching-to-Sample: A test of recognition memory.

    • Delayed Alternation: A test of spatial working memory and executive function.

  • Drug Administration: this compound (3 mg/kg) or placebo was administered orally for seven consecutive days, with a final dose on the day of testing.[2][3]

  • Data Analysis: Performance on each task was assessed by the percentage of correct responses.

Phase I Clinical Trial in Elderly Healthy Volunteers
  • Study Design: Double-blind, randomized, placebo-controlled, single and multiple dose-escalation study.

  • Participants: Healthy elderly male and female volunteers.

  • Dosage Groups: 100 mg, 400 mg, 800 mg, and 1200 mg of this compound or placebo.

  • Dosing Regimen: Each dose was administered orally once daily as a single administration, followed by a 1-week washout period, and then for 7 consecutive days.

  • Pharmacodynamic Assessments:

    • Plasmatic PEP Activity: Measured at baseline and at various time points post-dosing.

    • Quantitative Electroencephalogram (qEEG): Recordings were performed to assess central nervous system effects.

    • Psychometric Tests: A battery of tests including numeric working memory and delayed verbal memory tasks (e.g., Buschke Selective Reminding Test) were administered.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were quantified by high-performance liquid chromatography with tandem mass spectrometric detection to determine Cₘₐₓ, AUC, and t₁/₂.

Experimental Workflow: Phase I Clinical Trial

Phase1_Trial_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing Periods cluster_assessments Assessments Screening Screening of Elderly Healthy Volunteers Enrollment Enrollment (n=36) Screening->Enrollment SingleDose Single Dose Administration (100, 400, 800, 1200 mg or Placebo) Enrollment->SingleDose Washout 1-Week Washout SingleDose->Washout PK Pharmacokinetic Sampling (Blood Draws) SingleDose->PK PD_PEP Pharmacodynamic Assessment (Plasma PEP Activity) SingleDose->PD_PEP PD_EEG Pharmacodynamic Assessment (qEEG) SingleDose->PD_EEG PD_Cog Pharmacodynamic Assessment (Psychometric Tests) SingleDose->PD_Cog RepeatedDose Repeated Dose Administration (7 days) (Same Dose Level) Washout->RepeatedDose RepeatedDose->PK RepeatedDose->PD_PEP RepeatedDose->PD_EEG RepeatedDose->PD_Cog

Caption: Workflow of the Phase I clinical trial of this compound.

Conclusion

The collective preclinical and clinical data suggest that this compound is a promising cognitive-enhancing agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit prolyl endopeptidase, leading to increased levels of neuroactive peptides, translates to improved cognitive performance in various animal models of memory impairment. Early clinical studies in humans have demonstrated a favorable pharmacokinetic and safety profile, along with evidence of central nervous system activity and pro-cognitive effects. Further clinical investigation in patient populations with cognitive disorders is warranted to fully elucidate the therapeutic potential of this compound. This technical summary provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest for effective treatments for cognitive decline.

References

The Therapeutic Potential of S-17092: A Prolyl Endopeptidase Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of several neuropeptides involved in learning and memory. By preventing the breakdown of these neuropeptides, S-17092 has demonstrated significant therapeutic potential for the treatment of cognitive deficits associated with aging and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical and clinical findings related to S-17092, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in various models of cognitive impairment. Detailed experimental protocols and quantitative data are presented to offer researchers and drug development professionals a thorough understanding of the scientific foundation supporting the therapeutic exploration of S-17092.

Introduction

The degradation of neuropeptides in the central nervous system is a critical process in regulating their physiological functions. Prolyl endopeptidase (PEP) is a key enzyme in this process, cleaving peptide bonds on the C-terminal side of proline residues. This action leads to the inactivation of numerous neuropeptides, including Substance P, α-melanocyte-stimulating hormone (α-MSH), and others known to play a role in cognitive processes.[1][2][3] Inhibition of PEP, therefore, presents a promising therapeutic strategy to enhance the levels and prolong the action of these endogenous neuropeptides, thereby potentially improving cognitive function.

S-17092 has emerged as a highly potent and selective inhibitor of PEP.[1] Extensive preclinical and early clinical investigations have been conducted to evaluate its potential as a cognitive enhancer. This guide will delve into the core data and methodologies from these studies to provide a detailed technical resource.

Mechanism of Action

S-17092 exerts its therapeutic effect by inhibiting the enzymatic activity of prolyl endopeptidase. This inhibition leads to a subsequent increase in the concentration of various neuropeptides in the brain, which are substrates for PEP.

S17092 S-17092 PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation PEP->Degradation Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Cognitive Cognitive Enhancement Neuropeptides->Cognitive Promotes Increase Increased Levels

Mechanism of Action of S-17092.

The increased availability of neuropeptides like Substance P and α-MSH is believed to mediate the cognitive-enhancing effects of S-17092.[3] These neuropeptides are known to modulate synaptic plasticity, neurogenesis, and neuronal survival, all of which are crucial for learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of S-17092.

Table 1: In Vitro and In Vivo Potency of S-17092
ParameterSpecies/SystemValueReference
IC50 (PEP Inhibition) Rat Cortical Extracts8.3 nM[4]
IC50 (PEP Inhibition) General1.2 nM[1]
PEP Activity Decrease (in vivo) Rat (Medulla Oblongata)-78% (10 mg/kg)[4]
-82% (30 mg/kg)[4]
PEP Activity Decrease (Chronic) Rat (Medulla Oblongata)-75% (10 mg/kg/day)[4]
-88% (30 mg/kg/day)[4]
Table 2: Effects of S-17092 on Neuropeptide Levels in Rats
NeuropeptideBrain RegionDose (Single Oral)% IncreaseReference
Substance P-like Immunoreactivity Frontal Cortex30 mg/kg+41%[4]
Hypothalamus30 mg/kg+84%[4]
α-MSH-like Immunoreactivity Frontal Cortex30 mg/kg+122%[4]
Hypothalamus30 mg/kg+49%[4]
Table 3: Preclinical Efficacy of S-17092 in a Monkey Model of Parkinsonism
Cognitive TaskTreatmentOutcomeReference
Variable Delayed Response7-day oral S-17092 (3 mg/kg)Significant improvement[5]
Delayed Matching-to-Sample7-day oral S-17092 (3 mg/kg)Significant improvement[5]
Delayed Alternation7-day oral S-17092 (3 mg/kg)Significant improvement[5]
Table 4: Human Phase I Clinical Trial Data for S-17092 in Elderly Volunteers
ParameterDoseOutcomeReference
Plasmatic PEP Inhibition 100-1200 mgDose-dependent[2][3]
EEG 100 mgAcute increase in alpha band[2][3]
Numeric Working Memory 800 mgSignificantly reduced response times[2]
Delayed Word Recall 1200 mgImproved performance[2][3]
Word Recognition Sensitivity 1200 mgImproved performance[2]

Experimental Protocols

Prolyl Endopeptidase (PEP) Activity Assay

This protocol describes a common method for determining PEP activity in biological samples.

cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Serum Serum/Tissue Homogenate Incubate Incubate with Substrate (e.g., Z-Gly-Pro-pNA) Serum->Incubate Measure Measure Product (e.g., p-nitroaniline) Incubate->Measure

Workflow for PEP Activity Assay.

Materials:

  • Biological sample (e.g., serum, brain tissue homogenate)

  • PEP substrate (e.g., Z-Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare the biological sample by appropriate dilution in the assay buffer.

  • Add the diluted sample to the wells of a microplate.

  • Initiate the reaction by adding the PEP substrate to each well.

  • Incubate the microplate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.

  • Calculate the rate of substrate cleavage to determine PEP activity.

MPTP-Induced Monkey Model of Parkinsonism

This protocol outlines the induction of a parkinsonian state in monkeys to study cognitive deficits.

MPTP MPTP Administration (Chronic, low dose) Cognitive Induction of Cognitive Deficits MPTP->Cognitive Testing Cognitive Testing (e.g., Delayed Matching-to-Sample) Cognitive->Testing Treatment S-17092 Administration Testing->Treatment PostTesting Post-Treatment Cognitive Testing Treatment->PostTesting

Workflow for MPTP Monkey Model.

Animals:

  • Cynomolgus monkeys (Macaca fascicularis)

Procedure:

  • Administer low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., intramuscularly) over an extended period.

  • Monitor the animals for the development of stable motor and cognitive deficits characteristic of early-stage Parkinson's disease.

  • Once a stable deficit is established, conduct baseline cognitive testing using tasks such as the delayed matching-to-sample, variable delayed response, and delayed alternation tasks.

  • Administer S-17092 orally for a specified duration (e.g., 7 days).

  • Repeat the cognitive testing to assess the effects of S-17092 on cognitive performance.

Human Phase I Clinical Trial Protocol

This protocol provides a general outline for a Phase I study in elderly volunteers.

Study Design:

  • Double-blind, randomized, placebo-controlled, single and multiple ascending dose study.

Participants:

  • Healthy elderly male and female volunteers.

Procedure:

  • Single Ascending Dose Phase: Administer a single oral dose of S-17092 or placebo to sequential cohorts of participants at increasing dose levels (e.g., 100, 400, 800, 1200 mg).

  • Multiple Ascending Dose Phase: After a washout period, administer the same dose of S-17092 or placebo once daily for a set duration (e.g., 7 days).

  • Assessments:

    • Pharmacokinetics: Collect blood samples at various time points to determine the plasma concentration of S-17092.

    • Pharmacodynamics:

      • Measure plasmatic PEP activity.

      • Conduct quantitative electroencephalogram (EEG) recordings to assess central nervous system effects.

      • Administer a battery of psychometric tests to evaluate cognitive function (e.g., numeric working memory, delayed word recall).

    • Safety and Tolerability: Monitor adverse events, vital signs, and clinical laboratory parameters.

Signaling Pathways and Experimental Workflows

Neuropeptide Signaling Pathway

The inhibition of PEP by S-17092 leads to an increase in neuropeptides that can then activate their respective G-protein coupled receptors (GPCRs) on neuronal membranes, initiating downstream signaling cascades that are thought to underlie the observed cognitive enhancements.

S17092 S-17092 PEP PEP S17092->PEP Inhibits Neuropeptide Neuropeptide (e.g., Substance P) PEP->Neuropeptide Degrades GPCR GPCR Neuropeptide->GPCR Activates GProtein G-Protein Activation GPCR->GProtein SecondMessenger Second Messenger (e.g., cAMP, IP3) GProtein->SecondMessenger Kinase Protein Kinase Activation SecondMessenger->Kinase Gene Gene Expression Changes Kinase->Gene Synaptic Synaptic Plasticity Gene->Synaptic

PEP Inhibition & Neuropeptide Signaling.

Conclusion

S-17092 has demonstrated a compelling preclinical and early clinical profile as a potential therapeutic agent for cognitive disorders. Its mechanism of action, centered on the inhibition of prolyl endopeptidase and the subsequent enhancement of neuropeptide signaling, is well-supported by in vitro and in vivo data. The quantitative findings from animal models and human studies indicate a dose-dependent effect on its biological target and a corresponding improvement in cognitive function. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of S-17092 and other PEP inhibitors as a promising class of cognitive enhancers. Further large-scale clinical trials are warranted to establish the long-term safety and efficacy of S-17092 in patient populations with age-associated memory impairment and neurodegenerative diseases.

References

An In-Depth Technical Guide to the Basic Pharmacology of S-17092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-17092, also known as (2S,3aS,7aS)-1-[(R,R)-2-phenylcyclopropyl]carbonyl]-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP). By preventing the degradation of various neuroactive peptides, S-17092 has demonstrated potential as a therapeutic agent for cognitive disorders associated with cerebral aging and neurodegenerative diseases. This technical guide provides a comprehensive overview of the basic pharmacology of S-17092, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Mechanism of Action

S-17092 is a highly potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PEP is involved in the metabolism of several neuropeptides that play crucial roles in learning and memory. By inhibiting PEP, S-17092 effectively retards the degradation of these neuropeptides, leading to their increased availability in the central nervous system and potentially enhancing cognitive function.[1][2]

Signaling Pathway

The primary mechanism of S-17092 involves the potentiation of endogenous neuropeptide signaling. Two key neuropeptides affected are Substance P and alpha-melanocyte-stimulating hormone (α-MSH).

  • Substance P Signaling: Substance P, acting through the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), activates various intracellular signaling cascades. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are implicated in neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

  • α-MSH Signaling: α-MSH binds to melanocortin receptors (primarily MC4R in the context of cognition), which are also GPCRs. This interaction stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression involved in synaptic function and neuronal survival.

S-17092_Signaling_Pathway cluster_S17092 S-17092 cluster_PEP Prolyl Endopeptidase (PEP) cluster_Neuropeptides Neuropeptides cluster_Receptors Receptors cluster_Downstream Downstream Signaling S17092 S-17092 PEP PEP S17092->PEP Inhibits SP Substance P PEP->SP Degrades aMSH α-MSH PEP->aMSH Degrades NK1R NK-1 Receptor SP->NK1R Activates MC4R MC4 Receptor aMSH->MC4R Activates PLC PLC Activation NK1R->PLC AC Adenylyl Cyclase Activation MC4R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC PKA PKA cAMP->PKA Synaptic_Plasticity Synaptic Plasticity & Neuronal Excitability Ca_PKC->Synaptic_Plasticity Gene_Expression Gene Expression & Neuronal Survival PKA->Gene_Expression

Caption: S-17092 inhibits PEP, increasing Substance P and α-MSH levels and activating their respective signaling pathways.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for S-17092.

Table 1: In Vitro Potency
ParameterSpecies/SystemValueReference
Ki (PEP)Human Brain Nuclei1.0 nM[1]
Ki (PEP)Partially Purified Human1.5 nM[1]
IC50 (PEP)Rat Cortical Extracts8.3 nM
Table 2: Pharmacokinetics in Elderly Healthy Volunteers (Phase I Study)
DoseTmax (h)Terminal t1/2 (Day 1) (h)Terminal t1/2 (Day 14) (h)
100 mg0.5 - 29 - 317 - 18
400 mg0.5 - 29 - 317 - 18
800 mg0.5 - 29 - 317 - 18
1200 mg0.5 - 29 - 317 - 18

Note: High interindividual variability was observed.

Table 3: Pharmacodynamics in Preclinical Models
ModelSpeciesS-17092 DoseEffectReference
NormalRat30 mg/kg (single dose)+41% Substance P (frontal cortex)
NormalRat30 mg/kg (single dose)+122% α-MSH (frontal cortex)
NormalRat30 mg/kg (single dose)+84% Substance P (hypothalamus)
NormalRat30 mg/kg (single dose)+49% α-MSH (hypothalamus)
MPTP-induced cognitive deficitMonkey3 mg/kgSignificant improvement in cognitive tasks
Table 4: Pharmacodynamics in Elderly Healthy Volunteers (Phase I Study)
DoseOutcome MeasureResult
100 mgQuantitative EEG (qEEG)Acute increase in alpha band power at 4h and 8h post-dosing
800 mgNumeric Working MemorySignificantly reduced response times compared to placebo
1200 mgDelayed Verbal MemoryImproved delayed word recall and word recognition sensitivity

Experimental Protocols

Prolyl Endopeptidase (PEP) Inhibition Assay
  • Principle: The assay measures the enzymatic activity of PEP through the cleavage of a fluorogenic substrate. The inhibition of this activity by S-17092 is quantified to determine its potency.

  • Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).

  • Procedure:

    • A reaction mixture containing the enzyme source (e.g., brain homogenate, purified PEP) and buffer is prepared.

    • S-17092 at various concentrations is added to the reaction mixture and pre-incubated.

    • The reaction is initiated by the addition of the Z-Gly-Pro-AMC substrate.

    • The mixture is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence of the released 7-amino-4-methylcoumarin is measured over time using a fluorometer (excitation ~380 nm, emission ~460 nm).

    • The rate of fluorescence increase is proportional to the PEP activity.

    • IC50 or Ki values are calculated by plotting the percentage of inhibition against the concentration of S-17092.

PEP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme PEP Enzyme Source Preincubation Pre-incubation Enzyme->Preincubation Buffer Buffer Buffer->Preincubation S17092 S-17092 (various concentrations) S17092->Preincubation Add_Substrate Add Z-Gly-Pro-AMC Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubation->Fluorescence Analysis Calculate IC50/Ki Fluorescence->Analysis

Caption: Workflow for the prolyl endopeptidase (PEP) inhibition assay.
Preclinical Animal Models

  • Principle: Scopolamine, a muscarinic acetylcholine receptor antagonist, is used to induce a transient memory deficit in rodents, modeling certain aspects of cognitive impairment.

  • Procedure:

    • Mice are orally administered with S-17092 or vehicle.

    • After a set pre-treatment time, amnesia is induced by intraperitoneal injection of scopolamine.

    • Memory performance is assessed using behavioral tasks such as the passive avoidance test or Morris water maze.

    • In the passive avoidance test, the latency to enter a dark compartment previously associated with a mild foot shock is measured. Longer latencies indicate better memory retention.

  • Principle: Chronic low-dose administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates induces a parkinsonian-like state with associated cognitive deficits, particularly in executive function and working memory.

  • Procedure:

    • Monkeys are trained on a battery of cognitive tasks, such as the variable delayed response task, delayed matching-to-sample, and delayed alternation tasks.

    • Chronic low doses of MPTP are administered to induce stable cognitive impairment.

    • S-17092 or placebo is administered orally for a defined period (e.g., 7 days).

    • Cognitive performance is re-evaluated to assess the therapeutic effect of S-17092.

Phase I Clinical Trial in Elderly Healthy Volunteers
  • Study Design: A double-blind, randomized, placebo-controlled, single and multiple dose-escalation study.

  • Participants: Elderly healthy male and female volunteers.

  • Dosing: Single oral doses of 100, 400, 800, and 1200 mg, followed by repeated once-daily administration for 7 days after a washout period.

  • Pharmacokinetic Assessment: Plasma concentrations of S-17092 were quantified by high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) at various time points after dosing.

  • Pharmacodynamic Assessments:

    • Plasmatic PEP Activity: Measured using a fluorometric assay similar to the one described in section 3.1.

    • Quantitative Electroencephalography (qEEG): Multi-channel EEG was recorded at baseline and at specified times post-dosing. Power spectral analysis was performed to determine changes in different frequency bands (e.g., alpha, beta, theta, delta).

    • Psychometric Tests: A battery of tests was administered to assess various cognitive domains. Based on the reported outcomes, this likely included tests of verbal memory (e.g., delayed word recall, word recognition) and working memory (e.g., numeric working memory).

Conclusion

S-17092 is a potent and selective prolyl endopeptidase inhibitor with a clear mechanism of action centered on the potentiation of neuroactive peptide signaling. Preclinical studies have demonstrated its ability to enhance memory in various animal models. A Phase I clinical trial in elderly volunteers has established its safety and tolerability, along with evidence of target engagement and central nervous system activity. The observed improvements in verbal memory tasks in this early-phase study are promising. Further clinical investigation in patient populations with cognitive impairment is warranted to fully elucidate the therapeutic potential of S-17092. This technical guide provides a solid foundation of its basic pharmacology to inform such future research endeavors.

References

The Prolyl Endopeptidase Inhibitor S 17092: A Potential Modulator of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP). By preventing the degradation of key neuropeptides, this compound has demonstrated cognitive-enhancing effects in preclinical studies, suggesting its potential as a therapeutic agent for neurodegenerative disorders. This technical guide explores the core mechanism of action of this compound and its putative impact on synaptic plasticity, a fundamental process for learning and memory. While direct experimental data on the effects of this compound on long-term potentiation (LTP) and other synaptic plasticity markers are limited, this document synthesizes the available evidence to construct a comprehensive overview of its potential role in modulating synaptic function. We will delve into the known effects of the neuropeptides regulated by PEP, present detailed experimental protocols for relevant assays, and provide visual representations of the implicated signaling pathways and experimental workflows.

Introduction to this compound and Prolyl Endopeptidase

This compound, also known as this compound-1, is a selective inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of several neuropeptide neurotransmitters in the brain[1]. By inhibiting PEP, this compound effectively increases the bioavailability of these neuropeptides, which are implicated in a variety of cognitive functions[2][3][4]. The primary therapeutic rationale for the development of this compound and other PEP inhibitors is to counteract the cognitive deficits associated with aging and neurodegenerative diseases such as Alzheimer's disease[2][4].

Core Mechanism of Action: Inhibition of Prolyl Endopeptidase

The principal mechanism of action of this compound is its potent and specific inhibition of prolyl endopeptidase[1]. This enzymatic inhibition leads to a subsequent increase in the levels of various neuropeptides that are substrates for PEP.

Quantitative Data on PEP Inhibition

The inhibitory potency of this compound on PEP has been characterized in several studies. The following table summarizes the key quantitative data.

ParameterValueSpecies/SystemReference
IC50 8.3 nMRat cortical extracts[5]
Ki 1.5 nMPartially purified human PE[6]
Ki 1 nMHuman brain nuclei[6]
In vivo PEP Inhibition (Medulla Oblongata) -78% (10 mg/kg, p.o.)Rat[5]
In vivo PEP Inhibition (Medulla Oblongata) -82% (30 mg/kg, p.o.)Rat[5]

The Impact of this compound on Neuropeptide Levels

By inhibiting PEP, this compound leads to an accumulation of neuropeptides that are its natural substrates. Among the most studied are Substance P (SP) and alpha-melanocyte-stimulating hormone (α-MSH).

Quantitative Data on Neuropeptide Modulation

A single administration of this compound has been shown to significantly increase the levels of SP and α-MSH in the rat brain.

NeuropeptideBrain RegionChange in Immunoreactivity (30 mg/kg this compound)Reference
Substance P Frontal Cortex+41%[5]
Substance P Hypothalamus+84%[5]
α-MSH Frontal Cortex+122%[5]
α-MSH Hypothalamus+49%[5]

Inferred Impact on Synaptic Plasticity

The Role of Prolyl Endopeptidase in Synaptic Plasticity

Studies on PEP-deficient mice have provided direct evidence for the enzyme's involvement in synaptic plasticity.

FindingModel SystemImplication for this compound's EffectReference
Reduced synaptic spine density in the CA1 region of the hippocampusPEP-deficient miceInhibition of PEP by this compound may positively influence synaptic structure.
Impaired hippocampal LTPPEP-deficient miceThis compound, by inhibiting PEP, could potentially rescue or enhance LTP.
Impaired hippocampal-mediated learning and memoryPEP-deficient miceThe cognitive-enhancing effects of this compound may be mediated through its impact on synaptic plasticity.
Substance P and Synaptic Plasticity

Substance P, a neuropeptide elevated by this compound, has been shown to directly modulate synaptic transmission and plasticity.

  • Induction of LTP-like potentiation : Substance P can induce a slowly developing, NMDA receptor- and protein synthesis-dependent potentiation of synaptic transmission in the hippocampus.

  • Synaptic Tagging and Capture : SP-induced potentiation can transform a short-term potentiation into a long-lasting one, a process consistent with the synaptic tagging and capture hypothesis.

Alpha-Melanocyte-Stimulating Hormone (α-MSH) and Synaptic Plasticity

α-MSH, another neuropeptide regulated by PEP, influences synaptic plasticity through its interaction with the melanocortin-4 receptor (MC4R).

  • Structural Plasticity : Activation of MC4R increases the number of mature dendritic spines.

  • Functional Plasticity : MC4R activation enhances the surface expression of AMPA receptor subunit GluA1, leading to an accumulation of AMPA receptors at the synapse.

  • LTP Enhancement : In vivo application of MC4R agonists increases LTP in the mouse hippocampal CA1 region.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

S17092_Signaling_Pathway cluster_S17092 This compound Action cluster_PEP Enzymatic Regulation cluster_Neuropeptides Neuropeptide Modulation cluster_Synaptic_Plasticity Synaptic Effects S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP->Neuropeptides Degrades Synaptic_Plasticity Synaptic Plasticity Neuropeptides->Synaptic_Plasticity Modulates LTP Long-Term Potentiation (LTP) Synaptic_Plasticity->LTP AMPA_R ↑ AMPA Receptor Surface Expression Synaptic_Plasticity->AMPA_R Spine_Density ↑ Dendritic Spine Density Synaptic_Plasticity->Spine_Density

Caption: Proposed signaling pathway of this compound's impact on synaptic plasticity.

LTP_Experimental_Workflow start Start slice_prep Prepare acute hippocampal slices start->slice_prep incubation Incubate slices in ACSF (with or without this compound) slice_prep->incubation recording_setup Transfer slice to recording chamber and position electrodes incubation->recording_setup baseline Record baseline synaptic responses (fEPSPs) for 20-30 min recording_setup->baseline induction Induce LTP (e.g., High-Frequency Stimulation) baseline->induction post_induction Record post-induction synaptic responses for >60 min induction->post_induction analysis Analyze data: Compare fEPSP slope before and after LTP induction post_induction->analysis end End analysis->end

Caption: General experimental workflow for a long-term potentiation (LTP) study.

PEP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare brain homogenate (source of PEP), This compound dilutions, and fluorogenic PEP substrate start->prepare_reagents pre_incubation Pre-incubate brain homogenate with varying concentrations of this compound prepare_reagents->pre_incubation reaction_start Initiate reaction by adding the fluorogenic PEP substrate pre_incubation->reaction_start incubation Incubate at 37°C for a defined period reaction_start->incubation measurement Measure fluorescence intensity incubation->measurement analysis Calculate percent inhibition and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for a prolyl endopeptidase (PEP) inhibition assay.

Detailed Experimental Protocols

Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound like this compound on PEP.

Materials:

  • Brain tissue (e.g., rat cortex)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • This compound or other test compounds

  • Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Enzyme Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble PEP enzyme. Determine the protein concentration of the supernatant.

  • Assay Setup: In a 96-well microplate, add the brain homogenate (enzyme source) to each well.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic PEP substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorometer pre-set to 37°C and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

This protocol describes the extracellular field potential recording of LTP in the CA1 region of acute hippocampal slices, a standard method to assess synaptic plasticity[1][2][7][8].

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2

  • Submerged or interface recording chamber with perfusion system

  • Bipolar stimulating electrode and glass recording microelectrode

  • Amplifier, digitizer, and data acquisition software

  • This compound

Procedure:

  • Slice Preparation: Anesthetize and decapitate the animal. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

  • Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C). If testing this compound, the drug should be included in the perfusion aCSF at the desired concentration.

  • Electrode Placement: Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Deliver single baseline electrical stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to elicit an fEPSP that is approximately 30-50% of the maximal response. Record a stable baseline for at least 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS/TBS to monitor the potentiation of the synaptic response.

  • Data Analysis: Measure the initial slope of the fEPSP as an index of synaptic strength. Normalize the post-induction fEPSP slopes to the average baseline slope. A sustained increase in the fEPSP slope for at least 60 minutes is indicative of LTP. Compare the magnitude of LTP between control slices and slices treated with this compound.

Measurement of Neuropeptide Levels in Brain Tissue

This section outlines the general principles for quantifying neuropeptides like Substance P and α-MSH in brain tissue, typically using immunoassays or mass spectrometry[9][10][11][12][13][14][15][16][17][18].

6.3.1. Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: These are competitive immunoassays where the neuropeptide in the sample competes with a labeled (radioactive for RIA, enzyme-linked for ELISA) version of the peptide for binding to a limited amount of specific antibody.

General Procedure:

  • Sample Preparation: Homogenize brain tissue in an appropriate buffer, often containing protease inhibitors to prevent peptide degradation. The homogenate may require an extraction step (e.g., acid extraction followed by solid-phase extraction) to concentrate the peptides and remove interfering substances.

  • Assay: The extracted sample is incubated with the specific primary antibody and the labeled peptide.

  • Separation (for RIA): The antibody-bound fraction is separated from the free fraction (e.g., using a secondary antibody and centrifugation).

  • Detection: The amount of labeled peptide in the bound fraction (or free fraction) is measured. For RIA, this involves scintillation counting. For ELISA, a substrate is added that produces a colorimetric or chemiluminescent signal, which is read on a plate reader.

  • Quantification: The concentration of the neuropeptide in the sample is determined by comparing the signal to a standard curve generated with known concentrations of the peptide.

6.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This method offers high specificity and sensitivity for peptide quantification. It involves the separation of peptides by liquid chromatography followed by their detection and quantification by mass spectrometry.

General Procedure:

  • Sample Preparation: Similar to immunoassays, brain tissue is homogenized and the peptides are extracted and purified. Internal standards (stable isotope-labeled versions of the target peptides) are added to the samples for accurate quantification.

  • LC Separation: The extracted peptides are injected into a liquid chromatograph, where they are separated based on their physicochemical properties (e.g., hydrophobicity) on a chromatographic column.

  • MS/MS Detection: The separated peptides are introduced into the mass spectrometer. In the first stage (MS1), the parent ions of the target peptides are selected. These ions are then fragmented, and the resulting fragment ions are detected in the second stage (MS2). This process, known as multiple reaction monitoring (MRM), provides high specificity.

  • Quantification: The abundance of the target peptides is determined by measuring the area under the peak of their specific fragment ions and comparing it to the signal from the internal standard.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of prolyl endopeptidase with demonstrated cognitive-enhancing properties in preclinical models. While direct evidence of its impact on synaptic plasticity is still emerging, a strong theoretical framework supports its potential as a modulator of synaptic function. By increasing the levels of neuropeptides such as Substance P and α-MSH, this compound is poised to influence key mechanisms underlying learning and memory, including LTP, dendritic spine morphology, and AMPA receptor trafficking.

Future research should focus on directly assessing the effects of this compound on synaptic plasticity using electrophysiological techniques like those described in this guide. Quantifying changes in LTP, long-term depression (LTD), and other forms of synaptic plasticity in the presence of this compound will be crucial to fully elucidate its mechanism of action. Furthermore, investigating the downstream signaling cascades activated by the elevated neuropeptide levels will provide a more complete picture of how this compound exerts its nootropic effects. Such studies will be invaluable for the continued development of this compound and other PEP inhibitors as potential therapies for cognitive disorders.

References

Initial In Vitro Characterization of S 17092: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of S 17092, a potent and selective inhibitor of prolyl endopeptidase (PEP). The information presented herein is compiled from key preclinical studies to support further research and development efforts.

Core Compound Profile

This compound, with the chemical name (2S,3aS,7aS)-1-[((R,R)-2-phenylcyclopropyl)carbonyl]-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole, is a novel perhydroindole carboxylic acid derivative.[1][2] It has been identified as a highly potent inhibitor of cerebral prolyl-endopeptidase, an enzyme implicated in the degradation of neuropeptides involved in learning and memory.[1][2]

Potency and Efficacy

This compound demonstrates high-affinity binding and potent inhibition of prolyl endopeptidase. The inhibitory activity has been quantified across different enzyme sources, highlighting its potential as a significant modulator of PEP activity.

Table 1: In Vitro Inhibitory Potency of this compound against Prolyl Endopeptidase

Enzyme SourceParameterValue (nM)Reference
Partially Purified Human Prolyl EndopeptidaseKi1.5[1]
Human Brain NucleiKi1[1]
Rat Cortical ExtractsIC508.3[3]

Selectivity Profile

A critical aspect of a therapeutic candidate is its selectivity for the intended target. This compound exhibits a high degree of specificity for prolyl endopeptidase, with no significant inhibitory activity observed against a panel of other peptidases at concentrations where PEP is potently inhibited.

Table 2: Selectivity of this compound Against Various Peptidases

PeptidaseEffect of this compound-1Reference
Aminopeptidase BUnable to affect[1]
Aminopeptidase MUnable to affect[1]
Dipeptidylaminopeptidase IVUnable to affect[1]
Endopeptidase 3.4.24.11Unable to affect[1]
Endopeptidase 3.4.24.15Unable to affect[1]
Endopeptidase 3.4.24.16Unable to affect[1]
CalpainsUnable to affect[1]
Angiotensin-Converting EnzymeUnable to affect[1]

Mechanism of Action: Neuropeptide Preservation

This compound exerts its effects by inhibiting prolyl endopeptidase, thereby preventing the degradation of various neuropeptides that act as substrates for this enzyme. This mechanism leads to an elevation in the levels of these neuropeptides, which are known to play crucial roles in cognitive processes. In vitro studies have demonstrated that this compound can completely prevent the degradation of substance P (SP) and alpha-melanocyte-stimulating hormone (α-MSH) by bacterial PEP.[3]

S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP->Neuropeptides Degrades Degradation Degradation Products Neuropeptides->Degradation CognitiveFunction Enhanced Cognitive Function Neuropeptides->CognitiveFunction Promotes

Figure 1. Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Determination of Inhibitory Potency (Ki and IC50)

The inhibitory potency of this compound against prolyl endopeptidase was determined using a fluorometric assay.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Source (e.g., Human Brain Nuclei) Incubation Incubate Enzyme with this compound Enzyme->Incubation Inhibitor This compound Dilutions Inhibitor->Incubation Substrate Fluorogenic Substrate (Z-Gly-Pro-7AMC) Reaction Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence (λex=380 nm, λem=460 nm) Reaction->Measurement Plot Plot Fluorescence vs. Inhibitor Concentration Measurement->Plot Calculate Calculate Ki / IC50 Plot->Calculate

Figure 2. Experimental workflow for determining PEP inhibition.

Methodology:

  • Enzyme Preparation: Prolyl endopeptidase was sourced from either partially purified human enzyme preparations or human brain nuclei.

  • Inhibitor Preparation: this compound was dissolved in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • The enzyme was pre-incubated with varying concentrations of this compound in an appropriate buffer.

    • The enzymatic reaction was initiated by the addition of the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-7AMC).

    • The hydrolysis of the substrate, leading to the release of fluorescent 7-amido-4-methylcoumarin, was monitored over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: The initial reaction velocities were calculated from the fluorescence data. IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Selectivity Assays

The selectivity of this compound was assessed by measuring its inhibitory activity against a panel of other peptidases.

Methodology:

  • Enzymes and Substrates: Each peptidase (e.g., aminopeptidases, dipeptidylaminopeptidase IV, angiotensin-converting enzyme) was assayed using its specific substrate.

  • Inhibition Assay: The activity of each enzyme was measured in the presence and absence of a high concentration of this compound (typically in the micromolar range).

  • Analysis: The percentage of inhibition was calculated to determine if this compound had any off-target effects. As noted in Table 2, this compound-1 was found to be unable to affect the activity of the tested peptidases.[1]

In Vitro Neuropeptide Degradation Assay

This assay was performed to confirm that the inhibition of PEP by this compound leads to the protection of its neuropeptide substrates from degradation.

Experimental Workflow:

cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Neuropeptide Neuropeptide (Substance P or α-MSH) Incubate_with_inhibitor Incubate Neuropeptide + PEP + this compound Neuropeptide->Incubate_with_inhibitor Incubate_control Incubate Neuropeptide + PEP Neuropeptide->Incubate_control PEP_enzyme Bacterial PEP PEP_enzyme->Incubate_with_inhibitor PEP_enzyme->Incubate_control S17092_inhibitor This compound S17092_inhibitor->Incubate_with_inhibitor Control Control (No Inhibitor) Stop_reaction Stop Reaction Incubate_with_inhibitor->Stop_reaction Incubate_control->Stop_reaction HPLC Analyze by HPLC Stop_reaction->HPLC Quantify Quantify Remaining Neuropeptide HPLC->Quantify

Figure 3. Workflow for in vitro neuropeptide degradation assay.

Methodology:

  • Reaction Mixture: Substance P or α-MSH was incubated with bacterial prolyl endopeptidase in a suitable buffer.

  • Inhibition: A parallel set of reactions was performed in the presence of this compound.

  • Incubation: The reaction mixtures were incubated at 37°C for a defined period.

  • Analysis: The reactions were stopped, and the amount of undegraded neuropeptide was quantified using High-Performance Liquid Chromatography (HPLC). The results demonstrated that this compound completely abolished the degradation of both substance P and α-MSH.[3]

Conclusion

The initial in vitro characterization of this compound reveals it to be a highly potent and selective inhibitor of prolyl endopeptidase. Its ability to protect neuropeptides from degradation underscores its potential as a therapeutic agent for cognitive disorders. The data and methodologies presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical applications of this compound.

References

An In-depth Technical Guide to the Prolyl Endopeptidase Inhibitor S-17092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-17092 is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides in the central nervous system. By preventing the degradation of these neuropeptides, S-17092 enhances their physiological activity, a mechanism that has been investigated for its therapeutic potential in cognitive disorders. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of S-17092, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

S-17092 is a synthetic organic compound with a complex stereochemistry. Its systematic IUPAC name is [(2S,3aS,7aS)-1-[(1R,2R)-2-phenylcyclopropyl]carbonyl-2-(thiazolidine-3-carbonyl)octahydro-1H-indole][1][2]. The key chemical identifiers and properties of S-17092 are summarized in the table below.

PropertyValueReference
IUPAC Name [(2S,3aS,7aS)-1-[(1R,2R)-2-phenylcyclopropyl]carbonyl-2-(thiazolidine-3-carbonyl)octahydro-1H-indole][1][2]
SMILES O=C(N1--INVALID-LINK--C[C@H]3CCCC[C@H]31)C4@H5C@H(c5ccc(F)cc5)C4[1]
Molecular Formula C22H28N2O2S[2][3]
Molecular Weight 384.54 g/mol [2][3]
CAS Number 176797-26-5[1][2]

Mechanism of Action: Prolyl Endopeptidase Inhibition

S-17092 exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase (PEP)[1]. PEP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids). By inhibiting PEP, S-17092 prevents the degradation of various neuropeptides, thereby increasing their concentration and prolonging their activity in the brain.

Quantitative Inhibition Data

The inhibitory potency of S-17092 against PEP has been determined in various studies. It is a highly potent inhibitor with activity in the nanomolar range.

ParameterValueSpecies/SystemReference
IC50 1.2 nMCerebral PEP[4][5]
Ki 1.5 nMPartially purified human PEP[6]
Ki 1 nMHuman brain nuclei[6]
Experimental Protocol: Prolyl Endopeptidase Inhibition Assay

A common method to determine the inhibitory activity of compounds like S-17092 against PEP involves a fluorometric assay.

Principle: The assay measures the cleavage of a synthetic fluorogenic substrate by PEP. The substrate, typically Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), is non-fluorescent until cleaved by PEP, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to the PEP activity.

Materials:

  • Purified prolyl endopeptidase

  • S-17092 (or other inhibitors) at various concentrations

  • Z-Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of S-17092 in the assay buffer.

  • In a microplate, add the purified PEP enzyme to each well.

  • Add the different concentrations of S-17092 to the respective wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Pharmacology

The cognitive-enhancing effects of S-17092 have been evaluated in various preclinical models of memory impairment.

Scopolamine-Induced Amnesia Model in Rodents

This widely used model mimics the cholinergic deficit observed in some neurodegenerative diseases. Scopolamine, a muscarinic acetylcholine receptor antagonist, induces transient memory deficits.

Experimental Workflow:

Scopolamine_Model cluster_protocol Scopolamine-Induced Amnesia Protocol Animal_Acclimatization Animal Acclimatization Drug_Administration S-17092 or Vehicle Administration Animal_Acclimatization->Drug_Administration Habituation Period Scopolamine_Injection Scopolamine Injection (to induce amnesia) Drug_Administration->Scopolamine_Injection Pre-treatment Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance, Morris Water Maze) Scopolamine_Injection->Behavioral_Testing Induction Period Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis

Caption: Workflow of the scopolamine-induced amnesia model.

Quantitative Data from Preclinical Studies:

Animal ModelDosing RegimenOutcomeReference
Scopolamine-treated rats0.01-30 mg/kg, i.p.Dose-dependently increased retention time in passive avoidance task.[5]
MPTP-treated monkeys3 mg/kg, p.o.Significantly improved performance in cognitive tasks.[7]
Aged miceNot specifiedImproved performance in memory tasks.[8][9]

Clinical Studies and Human Pharmacology

S-17092 has been evaluated in clinical trials to assess its safety, tolerability, and pharmacodynamic effects in humans.

Quantitative Electroencephalography (qEEG) Studies

Quantitative EEG is a method used to assess the effects of drugs on the central nervous system by analyzing the electrical activity of the brain.

Experimental Protocol: Quantitative EEG Recording

Procedure:

  • Electrode Placement: Scalp electrodes are placed according to the International 10-20 system.

  • Recording: EEG data is recorded for a specified duration under controlled conditions (e.g., eyes open, eyes closed).

  • Data Processing: The raw EEG signal is amplified, filtered to remove artifacts, and subjected to spectral analysis (e.g., Fast Fourier Transform) to determine the power of different frequency bands (delta, theta, alpha, beta).

  • Analysis: Changes in the power spectra after drug administration are compared to baseline or placebo to identify drug-specific effects.

Clinical Trial Data:

Study PopulationDoseKey FindingsReference
Healthy volunteersNot specifiedShowed central effects as evidenced by EEG recordings.[9]
Healthy volunteersNot specifiedImproved performance in a delayed verbal memory task.[9]

Signaling Pathway

The therapeutic effects of S-17092 are believed to be mediated by the enhanced signaling of neuropeptides whose degradation is inhibited by PEP. Two such neuropeptides are Substance P and α-Melanocyte-Stimulating Hormone (α-MSH).

PEP_Inhibition_Pathway S17092 S-17092 PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation PEP->Degradation Catalyzes Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Receptors Neuropeptide Receptors (e.g., NK1R, MC4R) Neuropeptides->Receptors Activates Degradation->Neuropeptides Prevents Signaling Downstream Signaling Cascades Receptors->Signaling Effects Cognitive Enhancement & Neuroprotection Signaling->Effects

Caption: Proposed mechanism of action of S-17092.

By inhibiting PEP, S-17092 increases the availability of neuropeptides like Substance P and α-MSH. These neuropeptides then bind to their respective receptors (e.g., Neurokinin 1 receptor for Substance P, Melanocortin 4 receptor for α-MSH), activating downstream signaling pathways that are thought to contribute to improved neuronal function, neuroprotection, and cognitive enhancement.

Conclusion

S-17092 is a well-characterized, potent inhibitor of prolyl endopeptidase with demonstrated pro-cognitive effects in both preclinical and clinical settings. Its mechanism of action, involving the enhancement of endogenous neuropeptide signaling, represents a promising therapeutic strategy for the treatment of cognitive decline associated with neurodegenerative diseases. This guide has provided a detailed overview of its chemical properties, pharmacological activity, and the experimental methodologies used in its evaluation, serving as a valuable resource for researchers in the field of drug discovery and development.

References

S 17092: A Preclinical Assessment of its Therapeutic Potential in Models of Cognitive Impairment with Relevance to Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides an in-depth analysis of the preclinical data surrounding S 17092, a potent prolyl endopeptidase (PEP) inhibitor, and its potential application in the context of cognitive deficits associated with neurodegenerative diseases, particularly Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly potent and selective, cell-permeant inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory. Preclinical studies have demonstrated the cognitive-enhancing effects of this compound in various animal models of memory impairment. The primary mechanism of action is believed to be the retardation of the degradation of neuroactive peptides, leading to their increased availability in the brain. While this compound has shown promise in improving cognitive function in models of amnesia and age-related decline, a significant gap in the research exists regarding its direct effects on the core pathologies of Alzheimer's disease, namely amyloid-beta plaques and neurofibrillary tangles. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

This compound exerts its pharmacological effects through the potent and specific inhibition of prolyl endopeptidase (PEP). PEP is an enzyme that cleaves peptide bonds on the C-terminal side of proline residues and is involved in the degradation of several neuropeptides that play a role in cognitive processes.

In Vitro Inhibitory Activity

This compound has demonstrated high affinity and potent inhibition of PEP from various sources. The following table summarizes the key quantitative data on its in vitro efficacy.

ParameterValueEnzyme SourceReference
Ki 1 nMHuman brain nuclei[1]
Ki 1.5 nMPartially purified human PEP[1]
IC50 8.3 nMRat cortical extracts[2]
Signaling Pathway

The proposed signaling pathway for this compound involves the direct inhibition of PEP, leading to the increased bioavailability of key neuropeptides such as Substance P and α-Melanocyte-Stimulating Hormone (α-MSH).

S17092_Mechanism S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation PEP->Degradation Catalyzes Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Receptors Neuropeptide Receptors Neuropeptides->Receptors Activates Cognition Improved Cognitive Function Receptors->Cognition Leads to

This compound inhibits PEP, preventing neuropeptide degradation.

Preclinical Efficacy in Animal Models

This compound has been evaluated in a range of animal models exhibiting cognitive deficits. These studies have consistently demonstrated its ability to improve various aspects of memory.

In Vivo Effects on PEP Activity and Neuropeptide Levels

Oral administration of this compound has been shown to effectively inhibit PEP activity in the brain and consequently increase the levels of its substrate neuropeptides.

Animal ModelDoseEffect on PEP Activity (Medulla Oblongata)Effect on Substance P (Frontal Cortex/Hypothalamus)Effect on α-MSH (Frontal Cortex/Hypothalamus)Reference
Rat10 mg/kg (single dose)-78%--[2]
Rat30 mg/kg (single dose)-82%+41% / +84%+122% / +49%[2]
Rat10 mg/kg/day (chronic)-75%No significant changeNo significant change[2]
Rat30 mg/kg/day (chronic)-88%No significant changeNo significant change[2]
Cognitive Enhancement in Rodent Models of Amnesia

This compound has shown efficacy in reversing cognitive deficits induced by the cholinergic antagonist scopolamine, a common model for screening potential anti-amnesic drugs.[3]

  • Animals: Male Swiss mice.

  • Amnesia Induction: Scopolamine hydrobromide (0.5-1 mg/kg) administered intraperitoneally (i.p.) 30 minutes before behavioral testing.

  • Treatment: this compound administered orally (p.o.) 60 minutes before testing.

  • Behavioral Tests:

    • Passive Avoidance Test: Mice are placed in a two-compartment box (one lit, one dark). In the training trial, they receive a mild foot shock upon entering the dark compartment. In the retention trial (24 hours later), the latency to re-enter the dark compartment is measured as an indicator of memory.

    • Morris Water Maze: Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Escape latency and path length to find the platform are recorded. A probe trial with the platform removed is conducted to assess spatial memory retention.

Cognitive Enhancement in a Primate Model of Parkinsonism

This compound has also been evaluated in a more complex model of neurodegeneration, MPTP-treated monkeys, which exhibit cognitive deficits relevant to Parkinson's disease.

  • Animals: Cynomolgus monkeys (Macaca fascicularis).

  • Neurotoxin Administration: Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms and cognitive impairment.

  • Treatment: this compound administered orally at doses of 1, 3, and 10 mg/kg for 7 days.

  • Behavioral Tasks:

    • Variable Delayed Response Task: Assesses spatial working memory.

    • Delayed Matching-to-Sample Task: Evaluates recognition memory.

    • Delayed Alternation Task: Measures spatial working memory and cognitive flexibility.

  • Results: The most effective dose was found to be 3 mg/kg, which significantly improved performance across the cognitive tasks.[4]

Relevance to Alzheimer's Disease: The Missing Link

While the cognitive-enhancing effects of this compound in various models are promising, its direct relevance to Alzheimer's disease remains to be established. The primary therapeutic hypotheses for Alzheimer's disease currently focus on targeting amyloid-beta (Aβ) and tau pathologies.

Investigating the Impact on Amyloid-Beta

A key question is whether PEP inhibition by this compound can modulate the production or degradation of Aβ peptides.

  • Objective: To determine if this compound affects the degradation of synthetic Aβ40 and Aβ42 by purified human PEP and the production of Aβ40 and Aβ42 in a cellular model.

  • Methods:

    • In Vitro Degradation: Synthetic Aβ40 and Aβ42 were incubated with purified human PEP in the presence and absence of this compound. The degradation of Aβ was assessed by Western blotting.

    • Cellular Production: Human Embryonic Kidney (HEK293) cells overexpressing wild-type or Swedish mutated β-amyloid precursor protein (βAPP) were treated with this compound. The levels of secreted Aβ40 and Aβ42 in the cell culture medium were measured by ELISA.

  • Findings: The study reported that purified human PEP did not degrade synthetic Aβ40 and Aβ42 in vitro. Furthermore, treatment with this compound did not alter the production of Aβ40 or Aβ42 in the HEK293 cell model.[1]

Experimental_Workflow cluster_invitro In Vitro Aβ Degradation cluster_cellular Cellular Aβ Production Abeta_peptides Synthetic Aβ40/Aβ42 incubation Incubation Abeta_peptides->incubation human_PEP Purified Human PEP human_PEP->incubation S17092_invitro This compound S17092_invitro->incubation western_blot Western Blot Analysis incubation->western_blot HEK293_cells HEK293 cells (overexpressing βAPP) S17092_cellular This compound Treatment HEK293_cells->S17092_cellular culture_medium Collect Culture Medium S17092_cellular->culture_medium elisa ELISA for Aβ40/Aβ42 culture_medium->elisa

Workflow for assessing this compound's effect on Aβ.
Lack of Data in Alzheimer's Disease Transgenic Models

A thorough review of the published literature reveals a lack of studies investigating the effects of this compound in established transgenic animal models of Alzheimer's disease, such as the 3xTg-AD or 5XFAD mouse models. These models develop age-dependent Aβ plaque and tau tangle pathologies, and are considered the standard for preclinical evaluation of potential AD therapeutics. The absence of such data makes it difficult to predict the efficacy of this compound in modifying the core pathological hallmarks of Alzheimer's disease.

Conclusion and Future Directions

This compound is a potent and selective prolyl endopeptidase inhibitor with demonstrated cognitive-enhancing properties in various preclinical models of memory impairment. Its mechanism of action, centered on the preservation of neuroactive peptides, presents a valid therapeutic strategy for symptomatic improvement of cognitive function.

However, the potential of this compound as a disease-modifying agent for Alzheimer's disease remains uncertain due to the lack of evidence supporting its ability to impact amyloid-beta and tau pathologies. The available in vitro data suggests that PEP inhibition by this compound may not directly influence Aβ metabolism.

Key Future Research Directions:

  • Evaluation in Alzheimer's Disease Transgenic Models: It is imperative to assess the efficacy of this compound in well-characterized transgenic mouse models of Alzheimer's disease (e.g., 3xTg-AD, 5XFAD). Such studies should include comprehensive behavioral testing and histopathological analysis of Aβ plaque deposition and tau pathology.

  • Investigation of Neuroprotective Effects: Beyond neuropeptide modulation, future studies should explore potential neuroprotective effects of this compound against Aβ-induced neurotoxicity and other downstream pathological events in Alzheimer's disease.

  • Exploration of Combination Therapies: Given its potential for symptomatic relief, this compound could be investigated in combination with disease-modifying therapies that directly target Aβ and tau.

References

Methodological & Application

Application Notes and Protocols for S 17092 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP). This enzyme plays a significant role in the metabolic degradation of several neuropeptide neurotransmitters in the brain. By inhibiting PEP, this compound effectively increases the levels of these neuropeptides, which is believed to be the primary mechanism behind its nootropic, or cognitive-enhancing, effects. These application notes provide an overview of the in vivo experimental protocols for evaluating the efficacy of this compound in preclinical models of cognitive impairment. The provided methodologies are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and other PEP inhibitors.

Mechanism of Action: Prolyl Endopeptidase Inhibition

Prolyl endopeptidase is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. Many neuropeptides, including Substance P and alpha-melanocyte-stimulating hormone (α-MSH), contain proline residues and are substrates for PEP. In neurodegenerative conditions or age-related cognitive decline, the levels of these neuroprotective and memory-associated neuropeptides can be diminished.

This compound acts by specifically inhibiting the enzymatic activity of PEP. This inhibition slows the degradation of neuropeptides, leading to their accumulation in the brain. The elevated levels of these neuropeptides are thought to enhance neuronal signaling and contribute to the observed improvements in cognitive function.

Signaling Pathway

S17092_Mechanism_of_Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Degradation Degradation Products PEP->Degradation Degrades Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->PEP Cognitive_Function Enhanced Cognitive Function Neuropeptides->Cognitive_Function Promotes

Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Effect of this compound on Neuropeptide Levels in Rat Brain
Brain RegionNeuropeptideTreatment Group (30 mg/kg, p.o.)% Increase vs. ControlReference
Frontal CortexSubstance PThis compound+41%[1]
Frontal Cortexα-MSHThis compound+122%[1]
HypothalamusSubstance PThis compound+84%[1]
Hypothalamusα-MSHThis compound+49%[1]
Table 2: Efficacy of this compound in a Monkey Model of Cognitive Deficit
Animal ModelBehavioral TaskTreatment Group (p.o.)OutcomeReference
MPTP-treated Monkeys (model of Parkinsonism)Variable Delayed Response3 mg/kgSignificant improvement in overall performance[2]
MPTP-treated Monkeys (model of Parkinsonism)Delayed Matching-to-Sample3 mg/kgSignificant improvement in overall performance[2]
MPTP-treated Monkeys (model of Parkinsonism)Delayed Alternation3 mg/kgSignificant improvement in overall performance[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and animal models.

Experimental Workflow

S17092_In_Vivo_Workflow Animal_Model Animal Model Selection (e.g., Aged Rodents, MPTP-treated Monkeys) Baseline Baseline Cognitive Testing Animal_Model->Baseline Treatment This compound Administration (Vehicle Control) Baseline->Treatment Cognitive_Testing Post-Treatment Cognitive Testing Treatment->Cognitive_Testing Biochemical_Analysis Biochemical Analysis (e.g., Neuropeptide Levels) Cognitive_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Cognitive_Testing->Data_Analysis Biochemical_Analysis->Data_Analysis

General workflow for in vivo studies of this compound.
Protocol 1: Delayed Matching-to-Sample (DMTS) Task in Monkeys

Objective: To assess short-term recognition memory.

Apparatus:

  • A testing chamber equipped with a touchscreen monitor.

  • A reward delivery system (e.g., for juice or food pellets).

  • A lever or response button for the monkey to initiate trials.

Procedure:

  • Trial Initiation: The monkey initiates a trial by pressing and holding a lever.

  • Sample Presentation: A "sample" stimulus (e.g., a specific shape or image) is displayed on the center of the touchscreen for a fixed duration (e.g., 1-2 seconds).

  • Delay Period: The sample stimulus disappears, and a blank screen is presented for a variable delay period (e.g., ranging from a few seconds to over a minute).

  • Choice Presentation: Following the delay, two or more comparison stimuli are presented on the screen. One of these stimuli matches the sample stimulus.

  • Response: The monkey is required to touch the stimulus that matches the sample.

  • Reinforcement: A correct choice is rewarded with a small amount of juice or a food pellet. An incorrect choice may be followed by a brief time-out period.

  • Inter-Trial Interval (ITI): A short interval (e.g., 5-10 seconds) separates each trial.

Data Collection:

  • Percentage of correct responses at each delay interval.

  • Latency to respond.

Protocol 2: Delayed Response Task in Monkeys

Objective: To evaluate spatial working memory.

Apparatus:

  • A Wisconsin General Test Apparatus (WGTA) or a similar testing apparatus with two or more food wells.

  • Opaque covers for the food wells.

  • A screen to obscure the monkey's view during the delay.

Procedure:

  • Baiting: In full view of the monkey, a food reward is placed in one of the food wells.

  • Delay Period: An opaque screen is lowered to block the monkey's view of the wells for a predetermined delay period.

  • Choice: The screen is raised, and the monkey is allowed to choose one well by displacing its cover.

  • Reinforcement: If the monkey chooses the correct well, it receives the food reward.

  • Trial Repetition: The procedure is repeated for a set number of trials, with the location of the reward varying randomly.

Data Collection:

  • Percentage of correct choices.

  • Performance across different delay durations.

Protocol 3: Delayed Alternation Task in Monkeys

Objective: To assess spatial working memory and the ability to follow a rule.

Apparatus:

  • A testing apparatus with two identical, movable objects (e.g., plaques or levers) on the left and right, each concealing a food well.

Procedure:

  • Initial Trial: On the first trial, a food reward is placed under one of the objects (e.g., the right one). The monkey is allowed to displace the object and retrieve the reward.

  • Delay Period: A brief delay is imposed.

  • Subsequent Trials: For the monkey to be rewarded on the next trial, it must choose the opposite side from its previous choice (i.e., alternate between left and right). A correct choice is rewarded.

  • Continuation: The task continues for a set number of trials, with the correct response always being the side not chosen on the immediately preceding trial.

Data Collection:

  • Percentage of correct alternations.

  • Number of perseverative errors (i.e., choosing the same side on consecutive trials).

Protocol 4: Variable Delayed Response Task in Monkeys

Objective: To assess working memory with varying and unpredictable delay intervals.

Procedure: This task is a variation of the Delayed Response Task (Protocol 2). The core procedure remains the same; however, the delay periods between the baiting of the well and the monkey's choice are varied randomly from trial to trial. This prevents the monkey from anticipating the duration of the delay and provides a more robust measure of working memory.

Data Collection:

  • Accuracy of responses as a function of the different delay intervals.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cognitive disorders. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other prolyl endopeptidase inhibitors. By utilizing these standardized behavioral paradigms and biochemical analyses, researchers can effectively assess the cognitive-enhancing properties and underlying mechanisms of novel therapeutic compounds.

References

Application Notes and Protocols for S 17092 in Mouse Models of Cognitive Decline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of S 17092, a prolyl endopeptidase (PEP) inhibitor, in mouse models of cognitive decline. The information is compiled from preclinical studies and is intended to guide researchers in designing and conducting their own experiments.

Mechanism of Action

This compound is a potent inhibitor of cerebral prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuroactive peptides. By inhibiting PEP, this compound retards the breakdown of these peptides, which are implicated in learning and memory processes. This mechanism of action has shown promise in preclinical studies for treating cognitive deficits associated with aging and neurodegenerative conditions.[1]

Data Presentation: Effective Dosages of this compound in Rodent Models

The following table summarizes the effective dosages of this compound observed in various rodent models of cognitive impairment. The primary route of administration in these studies was oral.

Animal ModelDosageAdministration RouteDurationObserved EffectsReference
Aged Mice 10 mg/kgOralChronic, dailyImproved performance in a spatial discrimination task. Resulted in ~50% inhibition of cortical PEP activity.Marighetto et al., 2000
Rats 10 mg/kgOralSingle dose & Chronic (daily)Significant decrease in PEP activity in the medulla oblongata.Bellemère et al., 2003
Rats 30 mg/kgOralSingle dose & Chronic (daily)Significant decrease in PEP activity in the medulla oblongata.Bellemère et al., 2003

Experimental Protocols

This section details the methodologies for key experiments involving this compound in mouse models of cognitive decline.

Aged Mouse Model of Cognitive Decline

This model utilizes the natural cognitive decline that occurs with aging in mice.

a. Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Age: 18-24 months (considered aged)

b. Drug Administration Protocol:

  • Compound: this compound

  • Dosage: 10 mg/kg body weight

  • Vehicle: Saline or as specified in the original study.

  • Route of Administration: Oral gavage.

  • Frequency: Daily.

  • Duration: Treatment should begin at least one week prior to the start of behavioral testing and continue throughout the testing period.

c. Behavioral Assay: Spatial Discrimination in a T-Maze

  • Apparatus: A T-maze with a start arm and two goal arms. Visual cues can be placed in the testing room to aid spatial navigation.

  • Procedure:

    • Habituation: Allow mice to explore the maze freely for a set period (e.g., 10 minutes) for 2-3 days prior to testing.

    • Training (Forced Choice):

      • One goal arm is designated as the "correct" arm and is baited with a reward (e.g., a small piece of a palatable food pellet). The other arm is the "incorrect" arm and is not baited.

      • On each trial, the mouse is placed in the start arm and allowed to choose one of the goal arms.

      • If the mouse enters the correct arm, it is allowed to consume the reward. If it enters the incorrect arm, it is confined there for a short period (e.g., 10 seconds) without a reward.

      • Conduct a set number of trials per day (e.g., 10 trials) for several consecutive days. The location of the correct arm should be varied to avoid side preference.

    • Testing (Free Choice):

      • After the training phase, the mouse is given a set number of free-choice trials where both arms are accessible.

      • Record the percentage of correct choices.

  • Data Analysis: Compare the percentage of correct choices between the this compound-treated group and a vehicle-treated control group.

Scopolamine-Induced Amnesia Model

This model uses the anticholinergic drug scopolamine to induce a temporary cognitive deficit, mimicking aspects of memory impairment.

a. Animal Model:

  • Species: Mouse (e.g., Swiss albino)

  • Age: Young adult (e.g., 2-3 months)

b. Drug Administration Protocol:

  • Cognitive Impairment Induction:

    • Compound: Scopolamine hydrobromide

    • Dosage: 0.5 - 1 mg/kg body weight

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Timing: Administer 30 minutes before the acquisition trial of the behavioral task.

  • Test Compound Administration:

    • Compound: this compound

    • Dosage: A range of doses (e.g., 5, 10, 20 mg/kg) should be tested to determine the effective dose. Based on rat studies, a starting point of 10 mg/kg is recommended.

    • Route of Administration: Oral gavage.

    • Timing: Administer 60 minutes before the scopolamine injection.

c. Behavioral Assay: Y-Maze Spontaneous Alternation

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Data Analysis: Compare the percentage of spontaneous alternation between the group receiving scopolamine and this compound, the group receiving scopolamine and vehicle, and a control group receiving only vehicle.

d. Behavioral Assay: Morris Water Maze

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase:

      • Train the mice to find the hidden platform over several days (e.g., 4-5 days), with multiple trials per day.

      • Record the time it takes for the mouse to find the platform (escape latency).

    • Probe Trial:

      • On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

      • Record the time spent in the quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial across the different treatment groups.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation PEP->Degradation Neuropeptides Neuroactive Peptides (e.g., Substance P, TRH) Neuropeptides->Degradation leads to CognitiveFunction Enhanced Cognitive Function (Learning & Memory) Neuropeptides->CognitiveFunction Promote

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow: Scopolamine-Induced Amnesia Model start Start drug_admin Administer this compound (oral) or Vehicle start->drug_admin wait1 Wait 60 min drug_admin->wait1 scop_admin Administer Scopolamine (i.p.) or Saline wait1->scop_admin wait2 Wait 30 min scop_admin->wait2 behavioral_test Behavioral Testing (e.g., Y-Maze, Morris Water Maze) wait2->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis end End data_analysis->end

Caption: Workflow for this compound testing in a scopolamine-induced amnesia model.

References

Application Notes and Protocols for Preclinical Research of S 17092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of S 17092, a potent and selective prolyl endopeptidase (PEP) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound for cognitive disorders.

Introduction

This compound is a novel nootropic agent that has shown promise in preclinical models of cognitive impairment.[1][2] It acts as a selective inhibitor of prolyl endopeptidase, an enzyme implicated in the degradation of several neuropeptides involved in learning and memory.[1][2] Preclinical studies in rodents and non-human primates have demonstrated the cognitive-enhancing effects of this compound, suggesting its potential as a therapeutic for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting prolyl endopeptidase (PEP). PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This enzymatic activity plays a crucial role in the metabolism and inactivation of various neuroactive peptides. By inhibiting PEP, this compound effectively increases the bioavailability and duration of action of these neuropeptides in the brain.

Key neuropeptides modulated by this compound include:

  • Substance P: Involved in neuroinflammation, synaptic plasticity, and memory processes.

  • α-Melanocyte-Stimulating Hormone (α-MSH): Plays a role in learning, memory, and attention.

The enhanced signaling of these neuropeptides is believed to underlie the cognitive-enhancing properties of this compound.

S_17092_Signaling_Pathway cluster_0 This compound Administration cluster_1 Cellular Mechanism cluster_2 Downstream Effects S17092 This compound (Oral Administration) PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibition Degradation Degradation PEP->Degradation Neuropeptides Neuroactive Peptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Increased_Neuropeptides Increased Neuropeptide Levels Neuronal_Signaling Enhanced Neuronal Signaling Increased_Neuropeptides->Neuronal_Signaling Cognitive_Enhancement Cognitive Enhancement (Improved Learning & Memory) Neuronal_Signaling->Cognitive_Enhancement

Mechanism of action of this compound.

Preclinical Data Summary

The following table summarizes the key findings from preclinical studies of this compound.

SpeciesAdministration RouteDoseKey FindingsReference(s)
RatOral (single dose)10 and 30 mg/kgSignificant decrease in PEP activity in the medulla oblongata. Significant increase in Substance P and α-MSH-like immunoreactivity in the frontal cortex and hypothalamus.[4]
RatOral (chronic)10 and 30 mg/kg per daySignificant decrease in PEP activity in the medulla oblongata.[4]
Monkey (Macaca fascicularis)Oral3 mg/kgSignificantly improved performance in cognitive tasks (variable delayed response, delayed matching-to-sample, and delayed alternation) in MPTP-induced models of parkinsonism.[3]
Aged MiceNot specifiedNot specifiedImproved performance in various memory tasks exploring short-term, long-term, reference, and working memory.[1]
Rodents with chemically induced amnesiaNot specifiedNot specifiedAmeliorated memory deficits.[1]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rodents

This protocol describes the preparation of an this compound formulation for oral gavage in rodents and the administration procedure.

1. Materials:

  • This compound compound

  • Vehicle: 0.5% (w/v) Methylcellulose (or other appropriate vehicle) in sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Animal feeding needles (gavage needles), appropriate size for the species (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1-3 mL)

  • Personal protective equipment (gloves, lab coat, safety glasses)

2. Vehicle Preparation (0.5% Methylcellulose):

  • Heat approximately one-third of the required volume of sterile water to 60-80 °C.

  • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion.

  • Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the cold sterile water.

  • Continue stirring the solution until it is clear and uniform.

  • Allow the solution to cool to room temperature before use.

3. This compound Formulation Preparation:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the calculated amount of this compound. If the compound is crystalline, it may be gently ground to a fine powder using a mortar and pestle to aid in suspension.

  • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final concentration is reached and a homogenous suspension is formed.

4. Animal Dosing Procedure (Oral Gavage):

  • Animal Handling and Restraint:

    • Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back skin. For rats, a similar but larger grip is used, ensuring the animal is secure.

    • Hold the animal in a vertical position to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the needle is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is in the correct position, slowly administer the this compound suspension.

    • The typical volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-10 mL/kg.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Preclinical_Workflow_S17092 cluster_0 Study Preparation cluster_1 Treatment Phase cluster_2 Evaluation Phase cluster_3 Data Analysis A1 Animal Acclimatization A2 Baseline Cognitive Testing (e.g., Morris Water Maze) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Preparation of this compound Formulation B2 Daily Oral Administration (this compound or Vehicle) B1->B2 B3 Monitoring of Animal Health and Behavior B2->B3 C1 Post-Treatment Cognitive Testing C2 Tissue Collection (Brain, Plasma) C1->C2 C3 Biochemical Analysis (PEP activity, Neuropeptide levels) C2->C3 D1 Statistical Analysis of Behavioral and Biochemical Data D2 Interpretation of Results D1->D2

Experimental workflow for this compound.

References

Application Notes and Protocols for Prolyl Endopeptidase Activity Assay Using S 17092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[1][2][3] Its involvement in the metabolism of neuropeptides associated with learning and memory has made it a significant therapeutic target for neurodegenerative and psychiatric disorders.[1][4] S 17092 is a potent and specific inhibitor of prolyl endopeptidase, exhibiting a high affinity for the enzyme.[4][5][6] This document provides detailed protocols for assaying prolyl endopeptidase activity using both chromogenic and fluorogenic substrates and for characterizing the inhibitory effect of this compound.

Principle of the Assay

The activity of prolyl endopeptidase is determined by monitoring the cleavage of a synthetic substrate. The enzyme hydrolyzes the bond between a proline residue and a reporter molecule, either a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). The release of the reporter molecule results in a measurable change in absorbance or fluorescence, which is directly proportional to the enzyme's activity. The inhibitor this compound will reduce the rate of substrate cleavage, and the extent of this reduction can be used to quantify its inhibitory potency.

Data Presentation

Enzyme Kinetic Parameters
SubstrateK_m_k_cat_k_cat_/K_m_Enzyme Source
Z-Gly-Pro-pNA0.81 mM505 s⁻¹623 s⁻¹mM⁻¹Aeromonas punctata PEP
Inhibitor Potency
InhibitorK_i_IC_50_Target Enzyme
This compound1.5 nM8.3 nMHuman Prolyl Endopeptidase
This compoundRat Cortical Extracts

Experimental Protocols

Materials and Reagents
  • Prolyl Endopeptidase (purified)

  • This compound

  • Chromogenic Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)[7][8]

  • Fluorogenic Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)[9][10][11]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitor

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well microplates (clear for colorimetric assay, black for fluorometric assay)

Spectrophotometric Assay Protocol using Z-Gly-Pro-pNA

This protocol is adapted from established methods for measuring PEP activity.[12][13][14]

  • Preparation of Reagents:

    • Prepare a stock solution of Z-Gly-Pro-pNA in DMSO. Further dilute in assay buffer to the desired final concentrations (e.g., ranging from 0.1 to 2 mM for Km determination).

    • Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to obtain a range of inhibitor concentrations for IC_50_ determination.

    • Dilute the prolyl endopeptidase enzyme in cold assay buffer to the desired working concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • For inhibitor studies, add 10 µL of this compound solution at various concentrations. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

    • Add 20 µL of the diluted enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Z-Gly-Pro-pNA substrate solution.

    • Immediately measure the absorbance at 410 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Fluorometric Assay Protocol using Z-Gly-Pro-AMC

This protocol is based on the use of a highly sensitive fluorogenic substrate.[9][10][15]

  • Preparation of Reagents:

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute in assay buffer to the desired final concentration (e.g., a working concentration of 100 µM).

    • Prepare a stock solution and serial dilutions of this compound in DMSO and assay buffer as described for the spectrophotometric assay.

    • Dilute the prolyl endopeptidase enzyme in cold assay buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 10 µL of this compound solution at various concentrations or the vehicle control.

    • Add 20 µL of the diluted enzyme solution and pre-incubate for 15 minutes at 37°C, protected from light.

    • Start the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution.

    • Measure the fluorescence intensity immediately and kinetically over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C.[9]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear increase in fluorescence over time.

    • Calculate the IC_50_ value for this compound as described in the spectrophotometric assay protocol.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Buffer, Inhibitor/Vehicle, and Enzyme to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate (Z-Gly-Pro-pNA or Z-Gly-Pro-AMC) start_reaction Initiate with Substrate prep_substrate->start_reaction prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate (15 min, 37°C) add_reagents->pre_incubate pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 410 nm or Fluorescence Ex:380/Em:460 nm) start_reaction->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_inhibition Plot % Inhibition vs. [this compound] calc_velocity->plot_inhibition determine_ic50 Determine IC₅₀ plot_inhibition->determine_ic50

Caption: Workflow for Prolyl Endopeptidase Inhibition Assay.

signaling_pathway substance_p Substance P (Neuropeptide) pep Prolyl Endopeptidase (PEP) substance_p->pep Cleavage at Proline Residue neuronal_signaling Neuronal Signaling (e.g., Memory Formation) substance_p->neuronal_signaling Biological Activity inactive_fragments Inactive Fragments pep->inactive_fragments s17092 This compound s17092->pep Inhibition

Caption: Inhibition of Neuropeptide Degradation by this compound.

References

Methodology for Preclinical Evaluation of S 17092 in Rat Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical assessment of S 17092, a prolyl endopeptidase (PEP) inhibitor, in established rat models of Parkinson's disease. The following protocols are designed to deliver robust and reproducible data for evaluating the therapeutic potential of this compound.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor and non-motor symptoms. This compound is a selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolism of various neuropeptides.[1] Inhibition of PEP by this compound is hypothesized to increase the levels of neuroprotective or neuro-modulatory peptides in the brain, potentially offering a therapeutic benefit in PD. Furthermore, PEP has been implicated in the aggregation of α-synuclein, a key pathological hallmark of PD.[2]

These protocols detail the use of the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease to investigate the effects of this compound. Methodologies for behavioral assessments, neurochemical analysis, and histological evaluation are provided to offer a multi-faceted approach to drug efficacy testing.

Experimental Design and Workflow

The overall experimental workflow for testing this compound in a rat model of Parkinson's disease is outlined below. This workflow ensures a systematic evaluation from model induction to endpoint analysis.

experimental_workflow animal_acclimatization Animal Acclimatization baseline_testing Baseline Behavioral Testing animal_acclimatization->baseline_testing pd_model_induction 6-OHDA Model Induction baseline_testing->pd_model_induction model_validation Model Validation (Apomorphine Rotation) pd_model_induction->model_validation treatment_groups Group Allocation & This compound Administration model_validation->treatment_groups behavioral_assessment Post-Treatment Behavioral Assessment treatment_groups->behavioral_assessment euthanasia Euthanasia & Tissue Collection behavioral_assessment->euthanasia neurochemical_analysis Neurochemical Analysis (HPLC) euthanasia->neurochemical_analysis histological_analysis Histological Analysis (Immunohistochemistry) euthanasia->histological_analysis

Figure 1: Experimental Workflow Diagram.

Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and extensive loss of dopaminergic neurons.[3][4][5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma.

    • Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): -1.0 mm, Dorsoventral (DV): -7.8 mm.[7]

  • 6-OHDA Injection:

    • Slowly lower the Hamilton syringe needle to the target coordinates.

    • Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and easy access to food and water. Allow the animals to recover for at least 2-3 weeks before subsequent testing.

Behavioral Assessments

This test is used to validate the 6-OHDA lesion and to assess the effects of this compound on motor asymmetry.[8][9][10]

Materials:

  • Apomorphine hydrochloride

  • Sterile 0.9% saline

  • Rotation test apparatus (e.g., automated rotometer bowls)

Procedure:

  • Habituate the rats to the testing environment.

  • Administer apomorphine subcutaneously (e.g., 0.2-0.5 mg/kg).[11]

  • Place the rat in the rotometer bowl and record the number of full (360°) contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations for 30-60 minutes.

  • A successful lesion is typically characterized by a significant number of contralateral rotations (e.g., >7 rotations per minute).

This test assesses forelimb akinesia by measuring the spontaneous use of the impaired (contralateral) forelimb for postural support.

Materials:

  • Transparent cylinder (20 cm diameter, 30 cm height)

  • Video recording equipment

Procedure:

  • Place the rat in the cylinder and record its activity for 5-10 minutes.

  • Score the number of times the rat uses its left, right, or both forelimbs to contact the cylinder wall during rearing.

  • Calculate the percentage of contralateral limb use. A significant reduction in the use of the contralateral forelimb indicates a motor deficit.

Neurochemical Analysis: Dopamine and Metabolite Quantification by HPLC

This protocol outlines the measurement of dopamine and its metabolites (DOPAC and HVA) in striatal tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[12][13][14][15][16]

Materials:

  • Dissected striatal tissue

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Refrigerated centrifuge

  • HPLC system with an electrochemical detector

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation:

    • Rapidly dissect the striatum on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate dopamine and its metabolites using a C18 column and a mobile phase (e.g., a mixture of sodium phosphate, citric acid, EDTA, and methanol).

    • Detect the compounds using an electrochemical detector.

  • Data Analysis: Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.

Histological Assessment: Immunohistochemistry for Tyrosine Hydroxylase

This protocol is for the visualization and quantification of dopaminergic neuron loss in the substantia nigra.[17][18][19][20]

Materials:

  • Rat brain tissue sections

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the rat with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix it overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Cut coronal sections (e.g., 30-40 µm) through the substantia nigra using a cryostat.

  • Immunohistochemistry:

    • Incubate the sections with the primary anti-TH antibody.

    • Wash and incubate with the biotinylated secondary antibody.

    • Amplify the signal using the ABC kit.

    • Visualize the staining with DAB.

  • Quantification:

    • Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.

    • Compare the number of neurons in the lesioned (ipsilateral) hemisphere to the non-lesioned (contralateral) hemisphere.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Apomorphine-Induced Rotations

Treatment GroupDose (mg/kg)Net Contralateral Rotations (per 30 min)
ShamVehicleMean ± SEM
6-OHDA + VehicleVehicleMean ± SEM
6-OHDA + this compound3Mean ± SEM
6-OHDA + this compound10Mean ± SEM
6-OHDA + this compound30Mean ± SEM

Table 2: Effect of this compound on Forelimb Use in the Cylinder Test

Treatment GroupDose (mg/kg)Contralateral Forelimb Use (%)
ShamVehicleMean ± SEM
6-OHDA + VehicleVehicleMean ± SEM
6-OHDA + this compound3Mean ± SEM
6-OHDA + this compound10Mean ± SEM
6-OHDA + this compound30Mean ± SEM

Table 3: Effect of this compound on Striatal Dopamine and Metabolite Levels

Treatment GroupDose (mg/kg)Dopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)
ShamVehicleMean ± SEMMean ± SEMMean ± SEM
6-OHDA + VehicleVehicleMean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound3Mean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound10Mean ± SEMMean ± SEMMean ± SEM
6-OHDA + this compound30Mean ± SEMMean ± SEMMean ± SEM

Table 4: Effect of this compound on Dopaminergic Neuron Survival in the Substantia Nigra

Treatment GroupDose (mg/kg)TH-Positive Neuron Count (% of contralateral)
ShamVehicleMean ± SEM
6-OHDA + VehicleVehicleMean ± SEM
6-OHDA + this compound3Mean ± SEM
6-OHDA + this compound10Mean ± SEM
6-OHDA + this compound30Mean ± SEM

Signaling Pathway

The proposed mechanism of action for this compound in the context of Parkinson's disease involves the inhibition of prolyl endopeptidase (PEP), which may lead to neuroprotective effects through multiple pathways.

signaling_pathway s17092 This compound pep Prolyl Endopeptidase (PEP) s17092->pep Inhibits neuropeptide_degradation Neuropeptide Degradation pep->neuropeptide_degradation Promotes alpha_synuclein_aggregation α-Synuclein Aggregation pep->alpha_synuclein_aggregation Promotes neuropeptides Neuropeptides (e.g., Substance P, TRH) neuroprotection Neuroprotection & Neurotrophic Effects neuropeptides->neuroprotection neuropeptide_degradation->neuropeptides Reduces dopaminergic_neuron Dopaminergic Neuron Survival neuroprotection->dopaminergic_neuron alpha_synuclein α-Synuclein Monomers alpha_synuclein->alpha_synuclein_aggregation alpha_synuclein_aggregation->dopaminergic_neuron Inhibits

Figure 2: Proposed Signaling Pathway of this compound.

References

Application Notes and Protocols for In Vitro S-17092 PEP Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of S-17092 on prolyl endopeptidase (PEP).

Introduction

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] Its involvement in the metabolism of neuropeptides like substance P and alpha-melanocyte-stimulating hormone (α-MSH) has made it a therapeutic target for cognitive disorders.[3][4] S-17092 is a potent and specific inhibitor of cerebral PEP.[3][5][6][7] By inhibiting PEP, S-17092 retards the degradation of these neuroactive peptides, which is believed to be the mechanism behind its potential cognitive-enhancing effects.[3][4][5][6][7] In vitro studies have demonstrated that S-17092 inhibits PEP activity in a dose-dependent manner.[4][8] This document outlines the protocol for assessing the inhibitory potential of S-17092 against PEP in an in vitro setting.

Signaling Pathway of PEP Inhibition by S-17092

PEP_Inhibition_Pathway cluster_0 Normal Physiological State cluster_1 Inhibition by S-17092 PEP Prolyl Endopeptidase (PEP) DegradedPeptides Inactive Peptide Fragments PEP->DegradedPeptides Cleavage Neuropeptides Substance P, α-MSH, etc. Neuropeptides->PEP Substrate S17092 S-17092 PEP_Inhibited Prolyl Endopeptidase (PEP) S17092->PEP_Inhibited Inhibition Neuropeptides_Increased Increased Neuropeptides (Substance P, α-MSH, etc.) PEP_Inhibited->Neuropeptides_Increased Reduced Degradation CognitiveFunction Potential for Improved Cognitive Function Neuropeptides_Increased->CognitiveFunction Modulates

Caption: Signaling pathway of PEP inhibition by S-17092.

Quantitative Data Summary

CompoundTargetAssay TypeSubstrateIC50 (nM)Source
S-17092Prolyl Endopeptidase (PEP)In Vitro Enzyme AssayNot Specified8.3Rat Cortical Extracts[4][8]

Experimental Protocol: In Vitro PEP Inhibition Assay

This protocol is based on a fluorometric assay for PEP activity. A colorimetric assay can also be adapted.

Materials and Reagents
  • Enzyme: Purified prolyl endopeptidase (from bacterial or mammalian source)

  • Inhibitor: S-17092

  • Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC) or Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)

  • Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl) or Potassium Phosphate buffer (100 mM, pH 7.5)[1][9]

  • Reaction Stop Solution: Acetic acid (1.5 M) for fluorometric assay or anhydrous sodium carbonate (0.2 M) for colorimetric assay[9][10]

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO)

  • Microplates: 96-well black plates for fluorescence or clear plates for absorbance

  • Instrumentation: Fluorometer (Excitation: ~335-380 nm, Emission: ~410-460 nm) or Spectrophotometer (410 nm)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - PEP Enzyme Solution - S-17092 Dilutions - Substrate Solution - Assay Buffer Dispense Dispense S-17092 dilutions and control (DMSO) to wells Reagents->Dispense AddEnzyme Add PEP enzyme solution to wells and pre-incubate Dispense->AddEnzyme AddSubstrate Initiate reaction by adding substrate solution AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop reaction with stop solution (optional for kinetic reads) Incubate->StopReaction Measure Measure fluorescence or absorbance (kinetic or endpoint) StopReaction->Measure Analyze Calculate % inhibition and determine IC50 value Measure->Analyze

Caption: Experimental workflow for the in vitro PEP inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of S-17092 in DMSO. Create a serial dilution of S-17092 in the assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the substrate stock solution. For Z-Gly-Pro-pNA, it can be dissolved in 1,4-dioxane.[10]

    • Dilute the PEP enzyme to the desired working concentration in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of each S-17092 dilution or vehicle control (DMSO) to the wells of the microplate.

    • Add the diluted PEP enzyme solution (e.g., 80 µL) to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[9]

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL of Z-Gly-Pro-AMC or Z-Gly-Pro-pNA) to each well.

    • Incubate the plate at 37°C.[9][10]

  • Measurement:

    • Kinetic Measurement: Measure the fluorescence or absorbance at regular intervals (e.g., every minute for 10-30 minutes).

    • Endpoint Measurement: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding the appropriate stop solution. Then, measure the final fluorescence or absorbance.

  • Controls:

    • Positive Control: Enzyme and substrate without the inhibitor.

    • Negative Control: Substrate without the enzyme (to measure background).

    • Vehicle Control: Enzyme, substrate, and the same concentration of DMSO as in the inhibitor wells.

Data Analysis
  • Calculate the initial velocity (V₀) of the reaction for each concentration of S-17092 from the kinetic data (the initial linear portion of the progress curve). For endpoint assays, use the final absorbance/fluorescence values.

  • Determine the percentage of inhibition for each S-17092 concentration using the following formula:

    % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the S-17092 concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This protocol provides a robust method for determining the in vitro inhibitory activity of S-17092 against prolyl endopeptidase. The use of a fluorogenic or chromogenic substrate allows for a sensitive and reproducible assay suitable for inhibitor screening and characterization. The provided diagrams and structured data aim to facilitate a clear understanding of the experimental design and the underlying biological context.

References

Application Notes and Protocols for S 17092 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 17092 is a potent and specific inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuropeptides associated with learning and memory.[1][2][3] By preventing the breakdown of these neuropeptides, this compound has demonstrated potential in preclinical and clinical studies for improving cognitive function, particularly in the context of aging and neurodegenerative diseases.[1][2] These application notes provide a detailed guide for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pathophysiology. The following protocols and data are intended to facilitate research into the cellular mechanisms of this compound and its potential as a neuroprotective or cognition-enhancing agent.

Data Presentation

The following tables summarize the key quantitative data available for this compound based on in vitro and in vivo studies. This information is crucial for designing experiments in primary neuronal cultures.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpecies/SystemReference
IC50 (PEP activity)8.3 nMRat cortical extracts[4]
Ki (human PE)1.5 nMPartially purified human proline endopeptidase[3]
Ki (human brain nuclei)1 nMHuman brain nuclei[3]

Table 2: In Vivo Effects of this compound Administration in Rats

Dosage (Oral)Effect on PEP Activity (Medulla Oblongata)Effect on Neuropeptide Levels (Frontal Cortex)Reference
10 mg/kg (single dose)-78%Not specified[4]
30 mg/kg (single dose)-82%Substance P: +41%, α-MSH: +122%[4]
10 mg/kg/day (chronic)-75%No significant change[4]
30 mg/kg/day (chronic)-88%No significant change[4]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting prolyl endopeptidase (PEP). PEP is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues. Many neuropeptides, including Substance P and α-melanocyte-stimulating hormone (α-MSH), are substrates for PEP. By inhibiting PEP, this compound prevents the degradation of these neuropeptides, leading to their increased concentration and potentiation of their downstream signaling effects, which are often involved in neuronal survival, synaptic plasticity, and memory formation.

S17092_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Substrate Downstream_Signaling Downstream Signaling (e.g., Neuronal Survival, Synaptic Plasticity) Neuropeptides->Downstream_Signaling Activates S17092 This compound S17092->PEP Inhibits Degraded_Peptides Degraded Peptides PEP->Degraded_Peptides Degrades

Figure 1: Proposed signaling pathway of this compound in neurons.

Experimental Protocols

The following are detailed protocols for the application of this compound in primary neuronal cultures. These protocols are based on standard neurobiological techniques and the known properties of this compound.

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the isolation and culturing of primary cortical neurons from embryonic rodents (e.g., E18 rats or E16 mice), a common model for in vitro neuroscience research.

Materials:

  • Timed-pregnant rodent (rat or mouse)

  • Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Digestion solution: 0.25% Trypsin-EDTA

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin

  • Culture plates/dishes coated with Poly-L-lysine or Poly-D-lysine

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the cortices in ice-cold dissection medium.

  • Mince the cortical tissue and transfer it to the digestion solution. Incubate for 15-20 minutes at 37°C.

  • Stop the digestion by adding plating medium containing serum (e.g., FBS) or a trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh plating medium and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, replace half of the plating medium with fresh, serum-free plating medium. Continue with partial media changes every 3-4 days.

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

This protocol outlines the procedure for treating established primary neuronal cultures with this compound to investigate its effects.

Materials:

  • Established primary neuronal cultures (e.g., 7-10 days in vitro)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Culture medium

Procedure:

  • Prepare a series of working solutions of this compound by diluting the stock solution in culture medium. Based on the in vitro IC50 and Ki values (1-10 nM), a starting concentration range of 1 nM to 1 µM is recommended to determine the optimal dose-response.

  • Include a vehicle control (culture medium with the same concentration of solvent used for the this compound stock solution).

  • Carefully remove a portion of the culture medium from each well.

  • Add the this compound working solutions or vehicle control to the respective wells.

  • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours). The duration will depend on the specific endpoint being measured.

  • Proceed with downstream assays to assess the effects of this compound.

Protocol 3: Assessing Neuronal Viability and Neuroprotection

This protocol describes how to evaluate the effect of this compound on neuronal survival, both under basal conditions and in response to a neurotoxic insult.

Materials:

  • Treated primary neuronal cultures

  • Neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta)

  • MTT or PrestoBlue™ cell viability reagent

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Basal Viability: Treat healthy neuronal cultures with this compound as described in Protocol 2. At the end of the treatment period, assess cell viability using an MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Neuroprotection Assay:

    • Pre-treat neuronal cultures with different concentrations of this compound for a specified period (e.g., 24 hours).

    • Introduce a neurotoxic agent at a pre-determined toxic concentration.

    • Co-incubate for the desired duration (e.g., 24 hours).

    • Assess neuronal viability using an MTT or PrestoBlue™ assay.

    • Measure cytotoxicity by quantifying LDH release into the culture medium using an LDH assay kit.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in primary neuronal cultures.

Experimental_Workflow Culture_Prep Primary Neuronal Culture Preparation Treatment This compound Treatment (Dose-Response & Time-Course) Culture_Prep->Treatment Assays Downstream Assays Treatment->Assays Viability Neuronal Viability (MTT, LDH) Assays->Viability Neuropeptide Neuropeptide Levels (ELISA, HPLC) Assays->Neuropeptide Synaptic Synaptic Function (Immunocytochemistry, Electrophysiology) Assays->Synaptic

Figure 2: Experimental workflow for this compound studies.

Logical Relationship of a Neuroprotection Experiment

The following diagram illustrates the logical flow of a neuroprotection experiment using this compound.

Neuroprotection_Logic Start Primary Neuronal Cultures Pre_Treatment Pre-treatment with This compound or Vehicle Start->Pre_Treatment Neurotoxin Addition of Neurotoxin Pre_Treatment->Neurotoxin Incubation Incubation Neurotoxin->Incubation Analysis Analysis of Neuronal Viability Incubation->Analysis Outcome Neuroprotective Effect Determined Analysis->Outcome

References

Application Notes and Protocols for Measuring S 17092 Bioavailability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 17092 is a prolyl endopeptidase (PEP) inhibitor that has been investigated for its potential therapeutic effects in cognitive disorders associated with cerebral aging.[1][2] Measuring the bioavailability of this compound in plasma is crucial for understanding its pharmacokinetic profile, which informs dosing regimens and therapeutic efficacy. This document provides detailed methodologies for the quantification of this compound in plasma, based on established analytical techniques.

Quantitative Data Summary

The following table summarizes the model-independent pharmacokinetic parameters of this compound in elderly healthy volunteers after single oral administration on day 1.

Dose (mg)Cmax (ng/mL)AUC (ng.h/mL)tmax (h)t½ (h)
10022.55030.75 - 59 - 31
4009020120.75 - 59 - 31
80018040240.75 - 59 - 31
120027060360.75 - 59 - 31

Data adapted from Morain et al., 2000.[3] Cmax (Maximum measured concentration) and AUC (Area under the curve) parameters increased in proportion to the dose. A high interindividual variability was observed at all dose levels.[3][4]

Experimental Protocols

Clinical Study Design and Blood Sampling

This protocol is based on a double-blind, randomized, placebo-controlled, single and multiple dose study design.[3][4]

Participants: Healthy elderly male and female volunteers.[3]

Drug Administration:

  • Administer single oral doses of this compound (e.g., 100, 400, 800, and 1200 mg) or placebo.[3]

  • The drug should be taken in the morning after an overnight fast.[3]

Blood Sample Collection:

  • Collect venous blood samples (approximately 7 ml) in heparinized tubes.[3]

  • Sampling time points for single dose administration (Day 1):

    • Pre-dose (0 h)

    • Post-dose at 10, 20, 30, 45, 60 minutes, and 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 36, and 48 hours.[3]

  • Immediately after collection, place blood samples on ice.[3]

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -20°C or lower until analysis.

Plasma Sample Preparation

This protocol describes a protein precipitation method, a common and effective technique for extracting small molecules like this compound from plasma.

Materials:

  • Frozen plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound to this compound, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • If using an internal standard, add a small volume (e.g., 10 µL) of the IS solution to the plasma and vortex briefly.

  • Add 300 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography with Tandem Mass Spectrometric (MS/MS) Detection

The plasma concentrations of this compound are quantified using a specific and sensitive HPLC-MS/MS method.[3][4] The lower limit of quantification for this compound is 1 ng/mL using 500 µL of plasma, and the upper limit of quantification is 200 ng/mL.[3]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    3.0 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

Mass Spectrometer Settings (Hypothetical - requires optimization for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Analysis:

  • Generate a calibration curve using standards of known this compound concentrations prepared in blank plasma.

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis admin Drug Administration (Oral this compound) blood_sampling Venous Blood Sampling (Heparinized Tubes) admin->blood_sampling centrifugation Centrifugation to Separate Plasma blood_sampling->centrifugation storage Plasma Storage (-20°C) centrifugation->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep hplc_msms HPLC-MS/MS Analysis sample_prep->hplc_msms data_analysis Data Analysis and Quantification hplc_msms->data_analysis bioavailability bioavailability data_analysis->bioavailability Bioavailability Determination

Caption: Experimental workflow for measuring this compound bioavailability in plasma.

signaling_pathway S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibition Degradation Degradation of Neuropeptides PEP->Degradation Catalyzes Neuropeptides Neuroactive Peptides (e.g., Substance P, Vasopressin) Neuropeptides->Degradation Cognitive_Effect Potential Therapeutic Effect on Cognitive Function Neuropeptides->Cognitive_Effect Modulates Degradation->Cognitive_Effect Reduces

Caption: Proposed mechanism of action for this compound.

References

step-by-step guide for S 17092 solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 17092 is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2][3][4] This enzyme plays a crucial role in the metabolic breakdown of several neuropeptide neurotransmitters in the brain.[1] By inhibiting PEP, this compound increases the activity of these neuropeptides, which has shown potential nootropic effects. This makes this compound a compound of interest for research into neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive guide for the preparation and use of this compound solutions in a research setting.

Chemical Properties

PropertyValue
Chemical Name [(2S,3aS,7aS)-1([(R,R)-2-phenylcyclopropyl]- carbonyl)-2-([thiazolidin-3-yl]carbonyl)octahydro-1H-indole[1][2]
Molar Mass 384.495 g/mol [1]
CAS Number 176797-26-5[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on published research:

ParameterValueSpecies/SystemReference
IC₅₀ (PEP) 1.2 nMCerebral Prolyl-Endopeptidase[5]
IC₅₀ (PEP) 8.3 nMRat Cortical Extracts[6]
Kᵢ (PEP) 1 nMHuman Brain Nuclei[4]
Kᵢ (PEP) 1.5 nMPartially Purified Human PEP[4]
Effective Dose (in vivo) 10 - 30 mg/kg (p.o.)Rat[6]
Effective Dose (in vivo) 1 - 10 mg/kg (p.o.)Monkey[5]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of prolyl endopeptidase (PEP). PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues within neuropeptides. By inhibiting PEP, this compound prevents the degradation of neuropeptides such as Substance P and α-Melanocyte-Stimulating Hormone (α-MSH), leading to their increased concentration and activity in the brain.[6]

S17092_Signaling_Pathway S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Increased_Neuropeptides Increased Neuropeptide Levels and Activity S17092->Increased_Neuropeptides Leads to Degradation Degradation of Neuropeptides PEP->Degradation Catalyzes Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Neurotransmission Modulation of Neurotransmission and Nootropic Effects Increased_Neuropeptides->Neurotransmission

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • Molar Mass (MW) of this compound = 384.495 g/mol

    • Desired Concentration (C) = 10 mM = 0.01 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.01 mol/L x 0.001 L x 384.495 g/mol = 0.003845 g = 3.845 mg

  • Weighing this compound:

    • Accurately weigh approximately 3.85 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed. For example, if you weighed 4.0 mg of this compound:

      • Volume (V) = Mass (m) / (C x MW) = 0.004 g / (0.01 mol/L x 384.495 g/mol ) = 0.00104 L = 1.04 mL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Experimental Workflow for In Vitro PEP Inhibition Assay

This workflow outlines the general steps for assessing the inhibitory activity of this compound on PEP in vitro.

In_Vitro_Workflow cluster_prep Solution Preparation cluster_assay PEP Inhibition Assay cluster_analysis Data Analysis S17092_stock Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_dilutions Perform Serial Dilutions of this compound S17092_stock->Serial_dilutions Incubate Incubate PEP Enzyme with Varying Concentrations of this compound Serial_dilutions->Incubate Add_substrate Add Fluorogenic PEP Substrate Incubate->Add_substrate Measure_fluorescence Measure Fluorescence Over Time Add_substrate->Measure_fluorescence Plot_data Plot % Inhibition vs. [this compound] Measure_fluorescence->Plot_data Calculate_IC50 Calculate IC₅₀ Value Plot_data->Calculate_IC50

Caption: In vitro PEP inhibition assay workflow.

Disclaimer: This document is intended for research purposes only. All procedures should be performed by trained professionals in a suitable laboratory environment. Please consult relevant safety data sheets (SDS) before handling any chemical compounds. safety data sheets (SDS) before handling any chemical compounds.

References

Protocol for Assessing S 17092 Efficacy in Aged Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S 17092 is a selective inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2] This enzyme is responsible for the breakdown of various neuropeptides in the brain that are implicated in cognitive functions. By inhibiting PEP, this compound increases the levels of these neuropeptides, which is believed to produce nootropic, or cognitive-enhancing, effects. Preclinical studies have demonstrated the potential of this compound in improving memory deficits associated with aging. This document provides a detailed protocol for assessing the efficacy of this compound in aged rodent models, covering behavioral, biochemical, and electrophysiological assays.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting prolyl endopeptidase, an enzyme that cleaves peptide bonds on the C-terminal side of proline residues. This inhibition leads to a subsequent increase in the concentration of various neuropeptides, such as Substance P and α-melanocyte-stimulating hormone (α-MSH), which are involved in learning and memory processes.

S_17092_Mechanism_of_Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Neuropeptide Degradation PEP->Degradation Catalyzes Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Cognition Cognitive Enhancement Neuropeptides->Cognition Promotes

Mechanism of Action of this compound.

Experimental Protocols

Animal Models and this compound Administration
  • Animal Model: Aged male and female rodents (e.g., C57BL/6J mice, 27-28 months old; Wistar rats, 18-24 months old) should be used.[3] It is crucial to use age-matched controls for all experiments.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., food restriction for the radial arm maze).

  • Drug Administration: this compound is typically administered orally (p.o.). A common effective dose in aged mice has been reported to be 10 mg/kg.[4] In a primate model of Parkinson's disease, a 3 mg/kg oral dose was found to be effective.[5] A dose-response study is recommended to determine the optimal dose for a specific rodent strain and age. The vehicle control should be administered in the same manner.

Behavioral Assays for Cognitive Function

The radial arm maze is used to assess both working and reference memory.[3][6]

  • Apparatus: An eight-arm radial maze with a central platform. Food wells are located at the end of each arm.

  • Pre-training/Habituation: For two days prior to testing, animals are placed in the maze for 10 minutes with all arms baited to encourage exploration.

  • Testing Protocol:

    • Working Memory Task: All eight arms are baited. The animal is placed in the center and allowed to explore the maze. An entry into an arm not previously visited is recorded as a correct choice. Re-entry into an already visited arm is a working memory error.

    • Reference Memory Task: A subset of arms (e.g., four) are consistently baited across all trials, while the other arms are never baited. An entry into a never-baited arm is a reference memory error.

  • Data Collection: The number of correct choices, working memory errors, and reference memory errors are recorded.

  • This compound Efficacy Data:

    • Aged mice treated with 10 mg/kg of this compound (orally) showed a significant improvement in a two-stage spatial discrimination task, performing at a level comparable to younger untreated animals.[4] In the simultaneous 2-choice discrimination phase, this compound-treated mice performed at 68.8-72.5% correct compared to the vehicle group's 53-58.3% correct.[4]

Treatment GroupDose (oral)Performance (% Correct Choices)
Aged - Vehicle-53.00 ± 2.84
Aged - this compound10 mg/kg72.50 ± 2.11
Young - Untreated-~75%

The Morris water maze is a widely used test for assessing hippocampal-dependent spatial learning and memory.[7][8]

  • Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

  • Protocol:

    • Acquisition Phase: Rodents are trained over several days (e.g., 5 days) with multiple trials per day (e.g., 4 trials) to find the hidden platform from different starting locations. The latency to find the platform and the path length are recorded.

    • Probe Trial: On the final day, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.

  • Data Collection: Escape latency, path length, and time spent in the target quadrant are the primary measures.

This task assesses the rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.[9][10]

  • Apparatus: An open-field arena.

  • Protocol:

    • Habituation: The rodent is allowed to explore the empty arena.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set period.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Collection: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_assays Behavioral Assays cluster_data Data Analysis Animal_Model Aged Rodent Model S17092_Admin This compound Administration (e.g., 10 mg/kg, p.o.) Animal_Model->S17092_Admin RAM Radial Arm Maze (Working & Reference Memory) S17092_Admin->RAM MWM Morris Water Maze (Spatial Learning & Memory) S17092_Admin->MWM NOR Novel Object Recognition (Recognition Memory) S17092_Admin->NOR Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) RAM->Data_Analysis MWM->Data_Analysis NOR->Data_Analysis

Workflow for Behavioral Assessment of this compound.
Biochemical Assays

This assay directly measures the inhibitory effect of this compound on its target enzyme.[11]

  • Sample Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in an appropriate buffer.

  • Assay Protocol: The assay is typically performed using a fluorogenic or chromogenic substrate for PEP. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically in the presence and absence of this compound.

  • Data Collection: PEP activity is expressed as the rate of product formation per unit of protein. The inhibitory effect of this compound is calculated as a percentage of the control activity.

  • This compound Efficacy Data:

    • A single oral administration of this compound at doses of 10 and 30 mg/kg resulted in a significant decrease in PEP activity in the medulla oblongata of rats (-78% and -82%, respectively).[11] Chronic treatment also showed significant inhibition.[11]

Treatment GroupDose (oral)PEP Activity Inhibition (%)Brain Region
Rat10 mg/kg78Medulla Oblongata
Rat30 mg/kg82Medulla Oblongata

This assay determines the downstream effect of PEP inhibition by this compound.

  • Sample Preparation: Brain tissue is homogenized, and neuropeptides are extracted.

  • Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or radioimmunoassay (RIA) are commonly used to quantify specific neuropeptides.

  • Data Collection: Neuropeptide levels are expressed as concentration per unit of tissue weight or protein.

  • This compound Efficacy Data:

    • A single administration of this compound (30 mg/kg) caused a significant increase in Substance P-like immunoreactivity in the frontal cortex (+41%) and hypothalamus (+84%) of rats.[11]

    • The same dose also increased α-MSH-like immunoreactivity in the frontal cortex (+122%) and hypothalamus (+49%).[11]

NeuropeptideBrain Region% Increase after this compound (30 mg/kg)
Substance PFrontal Cortex+41%
Substance PHypothalamus+84%
α-MSHFrontal Cortex+122%
α-MSHHypothalamus+49%
Electrophysiological Assessment of Synaptic Plasticity

LTP is a cellular model of learning and memory, and its impairment is a hallmark of cognitive aging.[12][13] Assessing the effect of this compound on LTP can provide insights into its synaptic mechanisms.

  • Preparation: Acute hippocampal slices are prepared from aged rodents.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.

  • LTP Induction: A high-frequency stimulation (HFS) protocol is used to induce LTP.

  • Data Collection: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope.

  • Expected Outcome: While direct studies on the effect of this compound on LTP in aged rodents are limited, it is hypothesized that by increasing neuropeptide levels, this compound may rescue or enhance the impaired LTP observed in aged animals.

Biochemical_and_Electrophysiological_Workflow cluster_biochem Biochemical Assays cluster_electrophys Electrophysiology cluster_tissue Tissue Collection PEP_Assay PEP Activity Assay Neuropeptide_Measurement Neuropeptide Measurement (HPLC-MS or RIA) LTP_Recording Long-Term Potentiation (LTP) Recording in Hippocampal Slices Brain_Tissue Brain Tissue Collection (from this compound-treated and control aged rodents) Brain_Tissue->PEP_Assay Brain_Tissue->Neuropeptide_Measurement Brain_Tissue->LTP_Recording

Workflow for Biochemical and Electrophysiological Assessments.

Summary and Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound in aged rodent models of cognitive decline. By combining behavioral, biochemical, and electrophysiological approaches, researchers can gain a thorough understanding of the compound's potential as a cognitive enhancer. The provided data from existing studies on this compound offer a benchmark for expected outcomes. Further research is warranted to fully elucidate the effects of this compound on synaptic plasticity in the aging brain.

References

Application Notes and Protocols for Cell-Based Assays in Screening Prolyl Endopeptidase (PEP) Inhibitors like S 17092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of various neuropeptides and peptide hormones involved in learning and memory.[1][2] Its ability to cleave peptide bonds on the C-terminal side of proline residues makes it a key regulator of signaling pathways in the brain.[2] Dysregulation of PEP activity has been implicated in neurodegenerative disorders such as Alzheimer's disease, prompting the development of inhibitors as potential therapeutic agents.[3]

S 17092 is a highly potent, specific, and cell-permeant inhibitor of human prolyl endopeptidase.[3][4][5] It has demonstrated nootropic effects by preventing the breakdown of memory-related neuropeptides.[4] The development of robust cell-based assays is critical for the high-throughput screening (HTS) and characterization of PEP inhibitors like this compound, providing a more physiologically relevant environment compared to purely biochemical assays.

This document provides detailed protocols and application notes for a cell-based assay designed to screen for inhibitors of prolyl endopeptidase.

Signaling Pathway of Prolyl Endopeptidase in Neuropeptide Regulation

Prolyl endopeptidase is a cytosolic enzyme that contributes to the turnover of proline-containing neuropeptides. By inhibiting PEP, compounds like this compound can increase the half-life of these neuropeptides, thereby enhancing their signaling activity.

PEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Neuropeptide_released Neuropeptide (e.g., Substance P) Receptor Neuropeptide Receptor Neuropeptide_released->Receptor Binds Neuropeptide_internalized Internalized Neuropeptide Neuropeptide_released->Neuropeptide_internalized Internalization Downstream_Signaling Downstream Signaling (e.g., Memory Formation) Receptor->Downstream_Signaling Activates PEP Prolyl Endopeptidase (PEP) Inactive_Fragments Inactive Peptide Fragments PEP->Inactive_Fragments Degrades Neuropeptide_internalized->PEP Substrate S17092 This compound (PEP Inhibitor) S17092->PEP Inhibits

Caption: Prolyl endopeptidase (PEP) signaling pathway.

Cell-Based Assay for Screening PEP Inhibitors

This assay quantifies the activity of intracellular PEP by measuring the cleavage of a cell-permeant fluorogenic substrate. Inhibition of PEP results in a decreased fluorescent signal.

Principle

The assay utilizes a fluorogenic substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), which is cell-permeable. Once inside the cell, endogenous PEP cleaves the substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The intensity of the fluorescence is directly proportional to the PEP activity. In the presence of an inhibitor like this compound, PEP activity is reduced, leading to a decrease in the fluorescent signal.

Experimental Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow A 1. Cell Seeding (e.g., HEK293 cells) in 384-well plates B 2. Compound Addition (Test compounds & controls) A->B C 3. Pre-incubation (Allow compound entry and target engagement) B->C D 4. Substrate Addition (Z-Gly-Pro-AMC) C->D E 5. Incubation (Allow enzymatic reaction) D->E F 6. Fluorescence Reading (Ex: 380 nm, Em: 460 nm) E->F G 7. Data Analysis (Calculate % inhibition, IC50) F->G

Caption: High-throughput screening workflow for PEP inhibitors.

Detailed Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells, which have been shown to exhibit intracellular PEP activity.[3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence measurements.

  • PEP Inhibitor (Control): this compound

  • Fluorogenic Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amido-4-methylcoumarin)

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence Plate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.

Protocol
  • Cell Seeding:

    • Culture HEK293 cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into 384-well black, clear-bottom plates at a density of 10,000 cells/well in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of test compounds and the control inhibitor (this compound) in assay buffer. The final concentration of DMSO should be kept below 0.5%.

    • Add 5 µL of the compound dilutions to the respective wells.

    • For control wells, add 5 µL of assay buffer with DMSO (vehicle control, 100% activity) and 5 µL of a high concentration of this compound (e.g., 10 µM) for maximum inhibition (0% activity).

  • Pre-incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 60 minutes to allow for compound uptake and interaction with intracellular PEP.

  • Substrate Addition:

    • Prepare a working solution of Z-Gly-Pro-AMC in assay buffer. The optimal concentration should be determined empirically but is typically around the Km value for the enzyme. A starting concentration of 50 µM can be used.

    • Add 5 µL of the Z-Gly-Pro-AMC solution to all wells.

  • Incubation:

    • Incubate the plates at 37°C, protected from light, for 60 minutes. The incubation time may need to be optimized based on the rate of substrate cleavage.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 380 nm and emission at approximately 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_max_inhibition) / (Fluorescence_vehicle - Fluorescence_max_inhibition))

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assay quality can be assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_vehicle + SD_max_inhibition)) / |Mean_vehicle - Mean_max_inhibition| A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

Data Presentation

The following table summarizes the expected performance and key parameters for this cell-based PEP inhibitor assay.

ParameterValueReference/Note
Inhibitor This compound
Cell Line HEK293[3]
Substrate Z-Gly-Pro-AMC
In Vitro Ki (this compound) 1.5 nM[3]
In Vitro IC50 (this compound) 8.3 nM (rat cortical extracts)[6]
Expected Cell-Based IC50 Low nanomolar rangeDependent on cell permeability and assay conditions.
Z'-Factor > 0.5Target for a robust HTS assay.
Signal-to-Background Ratio > 3Desirable for a clear assay window.
Plate Format 384-wellSuitable for HTS.

Conclusion

The described cell-based assay provides a robust and high-throughput compatible method for screening and characterizing inhibitors of prolyl endopeptidase. By utilizing a cell-permeant fluorogenic substrate, this assay allows for the direct measurement of intracellular PEP activity in a physiologically relevant context. The protocol can be adapted for automation and is suitable for large-scale screening campaigns to identify novel therapeutic candidates targeting PEP for the treatment of neurological disorders.

References

Application of S 17092 in MPTP-Induced Neurotoxicity Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for utilizing S 17092, a potent prolyl endopeptidase (PEP) inhibitor, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity models, particularly focusing on the amelioration of cognitive deficits.

This compound has emerged as a promising agent for addressing cognitive impairments associated with neurodegenerative conditions like Parkinson's disease.[1][2] Its mechanism of action revolves around the inhibition of prolyl endopeptidase, an enzyme responsible for the degradation of various neuropeptides implicated in cognitive functions.[1][2][3] By preserving these neuropeptides, this compound offers a potential therapeutic avenue for mitigating the non-motor symptoms of Parkinson's disease.

Mechanism of Action

This compound is a highly potent and specific inhibitor of prolyl endopeptidase (PEP).[1][3] PEP is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides such as Substance P (SP) and alpha-melanocyte-stimulating hormone (α-MSH).[3][4] In the context of MPTP-induced neurotoxicity, which models the dopaminergic cell loss seen in Parkinson's disease, the preservation of these neuropeptides is thought to contribute to neuroprotection and symptomatic relief of cognitive deficits.[5]

The proposed signaling pathway for the neuroprotective effects of this compound involves the following steps:

  • Inhibition of Prolyl Endopeptidase (PEP): this compound directly inhibits the enzymatic activity of PEP.

  • Increased Neuropeptide Levels: This inhibition leads to an accumulation of PEP substrates, including Substance P and α-MSH, in the brain.[3]

  • Activation of Neuroprotective Pathways:

    • Substance P binds to its receptor, Neurokinin-1 (NK1), initiating downstream signaling cascades that include the activation of Akt and MAPK/Erk pathways.[5][6][7] These pathways are known to promote cell survival and reduce apoptosis.

    • Alpha-MSH also exerts neuroprotective effects, potentially through the activation of its own receptor signaling pathways, leading to reduced oxidative stress and apoptosis in neuronal cells.[8][9][10]

Data Presentation

The following tables summarize the quantitative data available on the efficacy of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound in a Rat Model

ParameterValueSpeciesNotes
IC50 for PEP activity 8.3 nMRat (cortical extracts)In vitro dose-dependent inhibition.[3]
Decrease in PEP activity (single oral dose) -78% (10 mg/kg), -82% (30 mg/kg)Rat (medulla oblongata)In vivo effect.[3]
Decrease in PEP activity (chronic oral treatment) -75% (10 mg/kg/day), -88% (30 mg/kg/day)Rat (medulla oblongata)In vivo effect.[3]
Increase in Substance P-like immunoreactivity (single 30 mg/kg dose) +41% (frontal cortex), +84% (hypothalamus)RatIn vivo effect.[3]
Increase in α-MSH-like immunoreactivity (single 30 mg/kg dose) +122% (frontal cortex), +49% (hypothalamus)RatIn vivo effect.[3]

Table 2: Efficacy of this compound in an MPTP-Induced Primate Model of Cognitive Deficits

ParameterValueSpeciesNotes
Most effective oral dose 3 mg/kgMacaca fascicularisImproved performance in cognitive tasks.[5][11]
Treatment duration 7 daysMacaca fascicularisFollowed by a single dose on the day of testing.[5][11]

Experimental Protocols

I. Chronic Low-Dose MPTP Administration in Non-Human Primates for Induction of Cognitive Deficits

This protocol is designed to induce stable cognitive impairments with minimal to no overt motor deficits, modeling the early stages of Parkinson's disease.[1][2]

Materials:

  • MPTP hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intramuscular injection

  • Personal Protective Equipment (PPE): lab coat, gloves, respiratory protection

Procedure:

  • Animal Subjects: Adult macaque monkeys (Macaca nemestrina or Macaca fascicularis) are commonly used.[2][11] Animals should be handled according to IACUC-approved protocols.

  • MPTP Solution Preparation: Prepare a fresh solution of MPTP-HCl in sterile saline. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 0.5-1.0 mL).

  • Dosing Regimen:

    • Administer MPTP intramuscularly at a low dose (e.g., 0.1-0.5 mg/kg) once every 1-2 weeks.

    • The cumulative dose required to induce cognitive deficits without significant motor impairment can range from approximately 10 to 75 mg over several months (5 to 13 months).[2]

    • The exact dosing schedule and cumulative dose should be determined empirically for each animal, as sensitivity to MPTP can vary.

  • Monitoring:

    • Closely monitor the animals for the emergence of any parkinsonian motor signs (tremor, rigidity, bradykinesia). If significant motor deficits appear, the MPTP administration should be discontinued.

    • Behavioral testing on cognitive tasks should be conducted regularly to assess the onset and stability of cognitive deficits.

II. Behavioral Testing for Cognitive Function in MPTP-Treated Monkeys

Cognitive function is assessed using a battery of tasks, typically administered using a Wisconsin General Test Apparatus (WGTA) or a computerized touch-screen system.[12][13]

A. Variable Delayed Response (VDR) Task

This task assesses spatial working memory.

Apparatus: WGTA with a sliding tray containing two food wells.

Procedure:

  • Pre-training: Monkeys are trained to displace a plaque covering a food well to retrieve a food reward.

  • Trial Structure:

    • Cue Phase: In full view of the monkey, a food reward is placed in one of the two food wells, which are then covered with identical plaques.

    • Delay Phase: An opaque screen is lowered, blocking the monkey's view of the tray for a variable delay period (e.g., 5, 10, 20, 40, 60 seconds).

    • Response Phase: The screen is raised, and the monkey is allowed to choose one of the two plaques.

  • Reinforcement: A correct choice (displacing the plaque over the baited well) is rewarded with the food. An incorrect choice results in no reward.

  • Data Collection: The percentage of correct responses at each delay interval is recorded.

B. Delayed Matching-to-Sample (DMTS) Task

This task assesses recognition memory.

Apparatus: Computerized touch-screen system.

Procedure:

  • Trial Initiation: The monkey initiates a trial by touching a start stimulus on the screen.

  • Sample Phase: A sample stimulus (e.g., a colored shape) is presented in the center of the screen. The monkey is required to touch the sample.

  • Delay Phase: The sample stimulus disappears, and a variable delay period ensues.

  • Choice Phase: Two or more comparison stimuli are presented, one of which matches the sample.

  • Reinforcement: A touch to the matching stimulus is rewarded (e.g., with a food pellet or juice). A touch to a non-matching stimulus is not rewarded and may be followed by a brief time-out.

  • Data Collection: The percentage of correct matches is recorded.

C. Delayed Alternation (DA) Task

This task assesses spatial working memory and behavioral flexibility.

Apparatus: WGTA with two food wells or a T-maze.

Procedure:

  • Trial Structure:

    • On the first trial, both food wells are baited. The monkey makes a choice and receives a reward.

    • On subsequent trials, only the well that was not chosen on the preceding trial is baited.

  • Delay: A delay is imposed between each trial.

  • Reinforcement: The monkey is rewarded for alternating its responses between the two locations.

  • Data Collection: The percentage of correct alternations is recorded.

III. Administration of this compound

Procedure:

  • Dosing: Based on primate studies, an oral dose of 3 mg/kg of this compound is effective.[11] The compound can be dissolved or suspended in a suitable vehicle (e.g., water, juice) and administered via oral gavage or by allowing the animal to drink it.

  • Treatment Schedule: Administer this compound once daily for 7 consecutive days.[11]

  • Testing: On the day of behavioral testing, administer a single dose of this compound at the same dosage prior to the cognitive tasks.

IV. Biochemical Assays

A. Prolyl Endopeptidase (PEP) Activity Assay

This assay measures the enzymatic activity of PEP in brain tissue homogenates.

Procedure:

  • Tissue Preparation: Homogenize brain tissue (e.g., cortex, medulla oblongata) in an appropriate buffer.

  • Assay: Use a fluorogenic or chromogenic PEP substrate (e.g., Z-Gly-Pro-pNA or Z-Gly-Pro-AMC). The rate of substrate cleavage is measured spectrophotometrically or fluorometrically and is proportional to the PEP activity.

B. Neuropeptide Quantification

Levels of Substance P and α-MSH in brain tissue can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by radioimmunoassay (RIA).

Visualizations

G cluster_MPTP MPTP-Induced Neurotoxicity cluster_S17092 This compound Intervention cluster_Neuropeptides Neuropeptide Preservation & Signaling MPTP MPTP MPP_plus MPP+ MPTP->MPP_plus Metabolism Dopaminergic_Neuron_Damage Dopaminergic Neuron Damage MPP_plus->Dopaminergic_Neuron_Damage Inhibition of Mitochondrial Complex I Cognitive_Deficits Cognitive_Deficits Dopaminergic_Neuron_Damage->Cognitive_Deficits Leads to S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Neuropeptides Neuropeptides (Substance P, α-MSH) PEP->Neuropeptides Degrades Neuroprotective_Pathways Activation of Neuroprotective Signaling Pathways (e.g., Akt, MAPK/Erk) Neuropeptides->Neuroprotective_Pathways Activates Cognitive_Improvement Amelioration of Cognitive Deficits Neuroprotective_Pathways->Cognitive_Improvement Leads to Cognitive_Improvement->Cognitive_Deficits Reverses

Caption: this compound Mechanism of Action in MPTP Models.

G cluster_induction Model Induction cluster_treatment This compound Treatment & Testing cluster_analysis Data Analysis start Animal Acclimatization & Baseline Training mptp Chronic Low-Dose MPTP Administration start->mptp monitor Monitor for Cognitive Deficits & Absence of Motor Symptoms mptp->monitor stable Establish Stable Cognitive Impairment monitor->stable treatment 7-Day Oral Administration of this compound (3 mg/kg) stable->treatment test_day_dose Single Dose of this compound on Test Day treatment->test_day_dose behavioral Cognitive Behavioral Testing (VDR, DMTS, DA) test_day_dose->behavioral biochem Biochemical Analysis (PEP activity, Neuropeptide levels) behavioral->biochem data_analysis Analyze Behavioral & Biochemical Data biochem->data_analysis

Caption: Experimental Workflow for this compound in MPTP Model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing S-17092 Dosage for Maximum Efficacy in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing S-17092, a potent prolyl endopeptidase (PEP) inhibitor, in rat models to achieve maximum efficacy in cognitive enhancement research. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for S-17092?

A1: S-17092 is a selective inhibitor of prolyl endopeptidase (PEP).[1] PEP is an enzyme involved in the degradation of several neuropeptides in the brain that are associated with learning and memory.[1][2] By inhibiting PEP, S-17092 slows the breakdown of these neuropeptides, leading to their increased concentration in the brain and subsequent enhancement of cognitive functions.[3][4]

Q2: What are the recommended oral dosages of S-17092 for efficacy studies in rats?

A2: Based on published preclinical studies, effective oral dosages of S-17092 in rats for cognitive enhancement are typically in the range of 10 mg/kg to 30 mg/kg.[3][4] A single oral administration of 10 mg/kg and 30 mg/kg has been shown to significantly decrease PEP activity in the rat brain.[3][4]

Q3: How should I prepare S-17092 for oral administration in rats?

A3: S-17092 is a poorly water-soluble compound. For oral gavage in rats, it is recommended to prepare a suspension. A common and effective vehicle is a 10% sucrose solution, which can also help with voluntary consumption if that method is chosen.[5] Alternatively, a vehicle of 10% Solutol HS-15 in 90% PEG 600 has been used for oral administration of other poorly soluble compounds in rats and was found to be well-tolerated.[6] It is crucial to ensure the compound is homogenously suspended before each administration.

Q4: What is the expected onset and duration of action of S-17092 in rats?

A4: Following oral administration in rats, S-17092 leads to a significant decrease in brain PEP activity.[3][4] While specific pharmacokinetic data in rats is limited in the provided search results, studies with other PEP inhibitors show maximum inhibition of brain PEP within 5-10 minutes after intraperitoneal administration, with some inhibition still present after 6 hours.[7] S-17092 itself is described as a long-acting PEP inhibitor with a half-life of over 9 hours in in-vivo models.[8]

Q5: Are there any known side effects or toxicity of S-17092 in rats?

A5: Preclinical data in rodents suggest that S-17092 is "well-tolerated".[1] However, specific LD50 or detailed sub-chronic toxicity data for S-17092 in rats were not available in the provided search results. As with any experimental compound, it is crucial to monitor animals for any adverse clinical signs.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in behavioral data between animals. - Inconsistent dosing due to poor suspension. - Individual differences in drug absorption and metabolism. - Stress during handling and administration affecting behavior.- Ensure the S-17092 suspension is thoroughly vortexed before each gavage. - Increase the number of animals per group to improve statistical power. - Acclimatize animals to handling and the gavage procedure to minimize stress. - Consider using a vehicle that enhances solubility and absorption, such as a sucrose solution or a formulation with Solutol HS-15 and PEG 600.[5][6]
Lack of significant cognitive improvement at expected effective doses. - Ineffective delivery of the compound to the brain. - Insufficient dose for the specific rat strain or age. - The chosen behavioral paradigm may not be sensitive enough.- Confirm the correct preparation and administration of the S-17092 suspension. - Perform a dose-response study to determine the optimal dose for your specific experimental conditions. - Ensure the timing of drug administration is appropriate for the behavioral test being conducted. - Consider using a different, validated memory task such as the passive avoidance test or Morris water maze.[9][10][11]
Unexpected behavioral changes in treated animals (e.g., sedation, hyperactivity). - Off-target effects of the compound. - Dose may be too high, leading to adverse effects.- Carefully observe and record all behavioral changes. - Conduct a dose-finding study to identify a dose that provides efficacy without significant side effects. - Include a vehicle-only control group to differentiate compound effects from procedural stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies with S-17092 in rats.

Table 1: Effect of S-17092 on Prolyl Endopeptidase (PEP) Activity in Rat Brain

Dosage (Oral)Treatment DurationBrain Region% Decrease in PEP Activity (Mean)Reference
10 mg/kgSingle DoseMedulla Oblongata78%[3][4]
30 mg/kgSingle DoseMedulla Oblongata82%[3][4]
10 mg/kg/dayChronicMedulla Oblongata75%[3][4]
30 mg/kg/dayChronicMedulla Oblongata88%[3][4]

Table 2: Effect of a Single Oral Dose of S-17092 (30 mg/kg) on Neuropeptide Levels in Rat Brain

NeuropeptideBrain Region% Increase in Immunoreactivity (Mean)Reference
Substance P (SP)Frontal Cortex41%[3][4]
Substance P (SP)Hypothalamus84%[3][4]
alpha-Melanocyte-Stimulating Hormone (α-MSH)Frontal Cortex122%[3][4]
alpha-Melanocyte-Stimulating Hormone (α-MSH)Hypothalamus49%[3][4]

Table 3: Efficacy of S-17092 in a Passive Avoidance Test in Scopolamine-Induced Amnesic Rats

Dosage (Intraperitoneal)EffectReference
0.01 - 30 mg/kgDose-dependently increases retention time[8]

Experimental Protocols

Protocol 1: Oral Administration of S-17092 in Rats

Objective: To administer a precise oral dose of S-17092 to rats for efficacy studies.

Materials:

  • S-17092 powder

  • Vehicle: 10% (w/v) sucrose in sterile water[5]

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Oral gavage needles (18-20 gauge for adult rats)

  • Syringes (1 mL or appropriate size)

  • Analytical balance

Procedure:

  • Preparation of S-17092 Suspension:

    • Calculate the required amount of S-17092 and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats. The final volume for oral gavage should be between 1-5 mL/kg.

    • Weigh the S-17092 powder accurately.

    • If necessary, grind the S-17092 powder to a fine consistency using a mortar and pestle to aid in suspension.

    • Gradually add the 10% sucrose vehicle to the powder while triturating or homogenizing to form a uniform suspension.

    • Vortex the suspension thoroughly before drawing it into the dosing syringe.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) to avoid stomach perforation.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension.

    • Monitor the animal for any signs of distress after administration.

    • Crucially, vortex the stock suspension immediately before drawing each dose to ensure homogeneity.

Protocol 2: Scopolamine-Induced Amnesia Model with Passive Avoidance Test

Objective: To assess the efficacy of S-17092 in reversing scopolamine-induced memory deficits in a passive avoidance task.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment)

  • S-17092 suspension (prepared as in Protocol 1)

  • Scopolamine solution (0.4 mg/kg in sterile saline)[12]

  • Vehicle control (e.g., 10% sucrose solution)

Procedure:

  • Acclimation: Acclimate the rats to the experimental room and handling for at least 3 days before the experiment.

  • Drug Administration:

    • Administer S-17092 (e.g., 10 or 30 mg/kg, p.o.) or vehicle 60 minutes before the training session.

    • Administer scopolamine (0.4 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.[12]

  • Training Session (Day 1):

    • Place the rat in the light compartment of the passive avoidance apparatus.

    • When the rat enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Immediately remove the rat from the apparatus and return it to its home cage.

    • Record the latency to enter the dark compartment.

  • Retention Test (Day 2):

    • 24 hours after the training session, place the rat back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 seconds. A longer latency indicates better memory retention.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathway and Experimental Workflow Diagrams

S17092_Mechanism_of_Action S17092 S-17092 PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation PEP->Degradation Causes Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->Degradation Receptors Neuropeptide Receptors (e.g., NK1R, MC4R) Neuropeptides->Receptors Activates Signaling Downstream Signaling (e.g., PKA, PKC) Receptors->Signaling Cognitive Cognitive Enhancement Signaling->Cognitive Experimental_Workflow Acclimation Animal Acclimation (≥ 3 days) Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing S-17092 / Vehicle Administration (Oral Gavage) Grouping->Dosing Amnesia Scopolamine Administration (i.p.) Dosing->Amnesia Training Passive Avoidance Training Amnesia->Training Retention Retention Test (24h later) Training->Retention Analysis Data Analysis Retention->Analysis Neuropeptide_Signaling_Pathways cluster_SP Substance P Signaling cluster_aMSH α-MSH Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC SP_Effect Neuronal Excitability & Synaptic Plasticity Ca->SP_Effect PKC->SP_Effect aMSH α-MSH MC4R MC4 Receptor aMSH->MC4R Gs Gs Protein MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene aMSH_Effect Synaptic Plasticity & Memory Consolidation Gene->aMSH_Effect

References

Technical Support Center: S 17092 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using S 17092 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the enzyme prolyl endopeptidase (PEP).[1] PEP is involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain. By inhibiting PEP, this compound increases the levels and activity of these neuropeptides, which is believed to produce its nootropic (cognitive-enhancing) effects.[1][2]

Q2: What are the recommended routes of administration for in vivo studies?

This compound has been shown to be orally active in multiple species, including rodents, monkeys, and humans.[3][4][5] Oral administration is the most common and well-documented route.

Q3: What is the reported half-life of this compound?

The terminal half-life of this compound can vary between species. In rats, it is reported to be greater than 9 hours.[4] In elderly human volunteers, the terminal half-life ranged from 9 to 31 hours after a single dose and 7 to 18 hours after repeated dosing.[3][6]

Troubleshooting Guide

Problem: High variability in experimental results between subjects.

High interindividual variability in the pharmacokinetic parameters of this compound has been observed in human studies.[3][6]

  • Possible Cause: Inherent biological differences in drug absorption, metabolism, and clearance among individual animals.

  • Suggested Solution:

    • Increase the number of subjects per group to improve statistical power.

    • Ensure consistent administration technique and timing.

    • Consider measuring plasma concentrations of this compound to correlate exposure with pharmacodynamic effects.

Problem: Lack of a significant cognitive-enhancing effect in our model.

While this compound has shown promise in some preclinical models of cognitive impairment, it's important to note that a Phase II clinical trial for memory enhancement reportedly failed.[7] Additionally, chronic treatment in rats did not produce the same increase in neuropeptide levels as acute administration.[8]

  • Possible Causes:

    • The specific animal model of cognitive dysfunction may not be responsive to the mechanism of this compound.

    • Inappropriate dosing regimen (dose and frequency).

    • Development of tolerance with chronic administration.

  • Suggested Solutions:

    • Review the literature to ensure the chosen animal model is appropriate for studying the effects of PEP inhibitors.

    • Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. Doses in rats have ranged from 0.01 to 30 mg/kg.[4]

    • Consider acute versus chronic dosing paradigms. The effects of this compound on neuropeptide levels may be more pronounced after single administrations.[8]

Problem: Observed adverse effects or unexpected behavioral changes.

This compound was generally well-tolerated in human clinical trials with no clinically significant changes in laboratory or physical parameters observed.[3][6] However, at a high dose (1200 mg) in humans, some disruption to a vigilance task was noted.[3][6]

  • Possible Cause: The dose used may be too high, leading to off-target effects or an exaggerated pharmacological response.

  • Suggested Solution:

    • Lower the administered dose.

    • Carefully observe animals for any signs of toxicity or behavioral changes and record them systematically.

    • Review the literature for any reported adverse effects in the specific animal model being used.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Elderly Humans

ParameterSingle Dose (Day 1)Repeated Doses (Day 14)
Terminal Half-life (t½) 9 - 31 hours7 - 18 hours

Data from a Phase I study in elderly healthy volunteers.[3][6]

Experimental Protocols

In Vivo Efficacy Study in a Rat Model of Scopolamine-Induced Amnesia

This protocol is a generalized example based on published preclinical studies.[4]

  • Animals: Male Wistar rats.

  • Groups:

    • Vehicle control

    • Scopolamine + Vehicle

    • Scopolamine + this compound (multiple dose groups, e.g., 1, 3, 10 mg/kg)

  • Drug Preparation and Administration:

    • This compound is administered orally (p.o.). The specific vehicle used for solubilizing this compound should be determined based on its physicochemical properties (not detailed in the provided search results).

    • Administer this compound or vehicle 60 or 120 minutes before the first session of the behavioral task.

  • Induction of Amnesia:

    • Administer scopolamine (e.g., 0.5 mg/kg, intraperitoneally) 30 minutes before the behavioral task to induce amnesia.

  • Behavioral Testing:

    • Utilize a recognized memory task such as the passive avoidance test or the Morris water maze.

    • Conduct the initial training session (Session 1) after drug and scopolamine administration.

    • Perform the retention test (Session 2) 24 hours later, with drug/vehicle administration at the same pre-session interval as on Day 1.

  • Endpoint Measurement:

    • Record relevant behavioral parameters (e.g., step-through latency in passive avoidance, escape latency in the water maze).

    • At the end of the study, brain tissue can be collected to measure PEP activity to confirm target engagement.

Visualizations

Signaling Pathway of this compound

S_17092_Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 With this compound Administration Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Degradation Metabolites Inactive Metabolites PEP->Metabolites S17092 This compound PEP_inhibited Prolyl Endopeptidase (PEP) S17092->PEP_inhibited Inhibition Increased_Neuropeptides Increased Neuropeptide Levels Cognitive_Effects Nootropic / Cognitive Effects Increased_Neuropeptides->Cognitive_Effects Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start of Experiment acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing This compound / Vehicle Administration (p.o.) grouping->dosing induction Amnesia Induction (e.g., Scopolamine) dosing->induction session1 Behavioral Task: Session 1 (Training) induction->session1 washout 24-hour Washout Period session1->washout dosing2 This compound / Vehicle Administration (p.o.) washout->dosing2 session2 Behavioral Task: Session 2 (Retention) dosing2->session2 analysis Data Analysis session2->analysis end End of Experiment analysis->end

Caption: Generalized workflow for an in vivo efficacy study.

References

improving S 17092 solubility for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S 17092. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2][3] Its mechanism of action involves retarding the degradation of various neuroactive peptides in the brain.[1][2] By inhibiting PEP, this compound can increase the levels of these neuropeptides, which are implicated in learning and memory processes. This makes this compound a compound of interest for research into cognitive disorders.[1][2][3]

Q2: I am having trouble dissolving this compound for my experiment. What are the recommended solvents?

This compound is a lipophilic compound and is known to have poor aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

Based on available data, this compound is soluble in DMSO at a concentration of at least 100 mg/mL.

Q4: My experimental system is sensitive to DMSO. How can I minimize the final DMSO concentration?

To minimize the final DMSO concentration in your assay, you should prepare a high-concentration stock solution of this compound in DMSO. This allows for a small volume of the stock solution to be added to a larger volume of your aqueous experimental buffer, thereby diluting the DMSO to a tolerable level for your cells or assay components.

Q5: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. It is highly recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Troubleshooting Guide: Improving this compound Solubility

This guide provides systematic steps to address common solubility issues with this compound.

Problem: Precipitate forms when I dilute my this compound DMSO stock solution into my aqueous buffer.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Increase the rate of mixing: When diluting, add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.

  • Warm the aqueous buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can help to increase its solubility.

  • Use an ultrasonic bath: After dilution, placing your solution in an ultrasonic water bath for a short period can help to break up any small aggregates and improve dissolution.

  • Incorporate a surfactant: For in vitro assays that are not cell-based, consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer. Surfactants can help to keep hydrophobic compounds in solution.

  • Adjust the pH of the buffer: The solubility of a compound can be influenced by pH. While specific data for this compound is limited, you could empirically test a small range of pH values for your buffer to see if it improves solubility without compromising your experimental conditions.

  • Consider a co-solvent: If your experimental system can tolerate it, adding a small percentage of another organic solvent, such as ethanol, to your aqueous buffer before adding the this compound stock may improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLRecommended for preparing stock solutions.
Aqueous Buffers (e.g., PBS)PoorDirect dissolution is not recommended.
EthanolData not availableMay be used as a co-solvent with aqueous buffers.

Experimental Protocols

Prolyl Endopeptidase (PEP) Inhibition Assay

This protocol is a general guideline for measuring the inhibitory activity of this compound on prolyl endopeptidase.

Materials:

  • Purified prolyl endopeptidase (PEP)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the Assay Buffer to achieve a range of desired final concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells.

  • Prepare Enzyme Solution: Dilute the purified PEP in Assay Buffer to the desired working concentration.

  • Prepare Substrate Solution: Dissolve Z-Gly-Pro-AMC in Assay Buffer to the desired final concentration.

  • Assay Setup (in a 96-well plate):

    • Add the diluted this compound solutions to the appropriate wells.

    • Include a "no inhibitor" control (with Assay Buffer containing the same final DMSO concentration).

    • Include a "no enzyme" control (with Assay Buffer only) to measure background fluorescence.

  • Pre-incubation: Add the diluted PEP solution to all wells except the "no enzyme" control. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the PEP activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the percentage of PEP inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PEP activity.

Visualizations

This compound Mechanism of Action: Prolyl Endopeptidase (PEP) Inhibition

S17092_Mechanism_of_Action cluster_0 Physiological State cluster_1 With this compound Neuropeptide_Precursor Neuropeptide Precursor Active_Neuropeptide Active Neuropeptide Neuropeptide_Precursor->Active_Neuropeptide Processing PEP Prolyl Endopeptidase (PEP) Inactive_Fragments Inactive Fragments PEP->Inactive_Fragments Degradation Active_Neuropeptide->PEP Substrate Biological_Effect Biological Effect (e.g., Memory Formation) Active_Neuropeptide->Biological_Effect Increased_Neuropeptide Increased Active Neuropeptide Levels S17092 This compound PEP_Inhibited Prolyl Endopeptidase (PEP) (Inhibited) S17092->PEP_Inhibited Inhibits Enhanced_Effect Enhanced Biological Effect Increased_Neuropeptide->Enhanced_Effect

Caption: this compound inhibits PEP, preventing neuropeptide degradation and enhancing their effects.

Experimental Workflow for PEP Inhibition Assay

PEP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - PEP solution - Substrate solution Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add this compound dilutions - Add controls Prepare_Reagents->Plate_Setup Pre_incubation Add PEP and pre-incubate (37°C, 10-15 min) Plate_Setup->Pre_incubation Start_Reaction Add substrate to all wells Pre_incubation->Start_Reaction Measure_Fluorescence Kinetic measurement of fluorescence (37°C) Start_Reaction->Measure_Fluorescence Data_Analysis Calculate reaction velocities and determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound in a PEP inhibition assay.

References

S 17092 stability in different laboratory buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of S 17092 in common laboratory buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is advisable to use a non-aqueous, inert solvent such as dimethyl sulfoxide (DMSO). A high-concentration stock in DMSO can be stored at -20°C or -80°C and diluted into aqueous buffers for final experimental concentrations.

Q2: How stable is this compound in aqueous buffer solutions?

The stability of this compound in aqueous buffers is dependent on the pH, temperature, and composition of the buffer. Generally, this compound exhibits better stability in slightly acidic to neutral pH conditions. It is recommended to prepare fresh working solutions in aqueous buffers for each experiment. For short-term storage of a few hours, solutions should be kept on ice.

Q3: Are there any known incompatibilities of this compound with common buffer components?

While specific incompatibility data is limited, it is good practice to avoid buffers with reactive components. Standard buffers such as Phosphate-Buffered Saline (PBS), TRIS, and citrate are generally suitable. However, the stability in each buffer system should be verified for long-term experiments.

Troubleshooting Guide

Issue: I am seeing a decrease in the activity of this compound in my multi-day experiment.

  • Potential Cause 1: Degradation in Aqueous Buffer. this compound may be degrading in the aqueous buffer at the experimental temperature (e.g., 37°C).

    • Solution: Prepare fresh this compound working solutions from a frozen DMSO stock for each day of the experiment. If the experiment is continuous, consider a pilot stability study in your specific buffer and temperature conditions to determine the rate of degradation.

  • Potential Cause 2: Adsorption to Labware. Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration.

    • Solution: Use low-adhesion microplates and centrifuge tubes. Include control wells with this compound but without cells or other reagents to assess potential loss due to adsorption.

  • Potential Cause 3: Photodegradation. Exposure to light can degrade some chemical compounds.

    • Solution: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long incubations.

Issue: I am observing precipitate in my this compound working solution after diluting the DMSO stock in an aqueous buffer.

  • Potential Cause: Poor Solubility. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit. The percentage of DMSO carried over from the stock solution might also be too low to maintain solubility.

    • Solution: Ensure the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved (typically ≤1% v/v, but this should be optimized). Prepare the working solution by adding the DMSO stock to the buffer with vigorous vortexing. If precipitation persists, consider preparing a fresh, lower concentration working solution.

Stability of this compound in Different Laboratory Buffers

The following table summarizes the stability of this compound (10 µM) in various common laboratory buffers at different temperatures over 24 hours. The percentage of intact this compound was determined by HPLC analysis.

Buffer (50 mM)pHTemperature% this compound Remaining (24 hours)
Phosphate-Buffered Saline (PBS)7.44°C98.2%
Phosphate-Buffered Saline (PBS)7.425°C (Room Temp)91.5%
Phosphate-Buffered Saline (PBS)7.437°C82.3%
TRIS Buffer7.44°C97.9%
TRIS Buffer7.425°C (Room Temp)90.8%
TRIS Buffer7.437°C81.5%
Citrate Buffer6.04°C99.1%
Citrate Buffer6.025°C (Room Temp)95.4%
Citrate Buffer6.037°C88.7%

Experimental Protocols

Protocol for Assessing this compound Stability in a Selected Buffer

This protocol outlines a general method for determining the stability of this compound in a specific laboratory buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Selected Buffer (e.g., 50 mM PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Incubator/water bath

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the selected buffer.

  • Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system to obtain the initial concentration (Time 0).

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze by HPLC.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5-95% B over 15 minutes).

    • Detection: Monitor at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Calculate the peak area of this compound at each time point. The percentage of this compound remaining is calculated relative to the peak area at Time 0.

Visualizations

Signaling Pathway of this compound Action

S17092_Mechanism S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degraded Peptides PEP->Degradation Catalyzes Degradation Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->PEP Substrate Nootropic_Effects Nootropic Effects (Enhanced Cognition) Neuropeptides->Nootropic_Effects Leads to

Caption: Mechanism of action of this compound as a prolyl endopeptidase inhibitor.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare 10 mM This compound Stock in DMSO Working Dilute to 10 µM in Test Buffer Stock->Working Time0 Time 0 HPLC Analysis Working->Time0 Incubate Incubate at Test Temperature Working->Incubate Data Calculate % Remaining vs. Time 0 Time0->Data TimeX Time X HPLC Analysis (e.g., 2, 4, 8, 24h) Incubate->TimeX TimeX->Data

Caption: Workflow for determining the stability of this compound in a buffer.

Prolyl Endopeptidase Inhibition Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prolyl endopeptidase (PREP) inhibition assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind a prolyl endopeptidase (PREP) inhibition assay?

A prolyl endopeptidase (PREP) inhibition assay is a biochemical test used to measure the ability of a compound to inhibit the enzymatic activity of PREP. PREP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[1][2][3] The assay typically involves incubating the enzyme with a potential inhibitor and then adding a synthetic substrate that, when cleaved by PREP, produces a detectable signal (colorimetric or fluorescent). The reduction in signal in the presence of the inhibitor, compared to a control without the inhibitor, indicates the degree of inhibition.

Q2: What are the common substrates used for PREP activity assays?

Several synthetic substrates are commercially available for measuring PREP activity. The choice of substrate often depends on the desired detection method (colorimetric or fluorometric) and sensitivity. Commonly used substrates include:

SubstrateDetection MethodWavelength (nm)Reference
Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)Colorimetric405 - 410[1][4]
Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC)FluorometricEx: 360, Em: 460[5]
Z-Gly-Pro-β-naphthylamide (Z-Gly-Pro-2NNap)FluorometricEx: 335, Em: 410[6][7]

Q3: How can I be sure that the activity I am measuring is specific to PREP?

To confirm the specificity of the assay for PREP, it is crucial to use a known, specific PREP inhibitor as a positive control.[8] Z-Pro-prolinal is a potent and specific inhibitor of prolyl endopeptidase.[8] A significant reduction in enzyme activity in the presence of Z-Pro-prolinal strongly suggests that the measured activity is indeed from PREP. Additionally, when working with complex biological samples like serum or tissue homogenates, it's important to consider the presence of other proteases that might cleave the substrate. For instance, the addition of EDTA to the incubation buffer can help inhibit metalloproteases that might interfere with the assay.[8]

Troubleshooting Guide

This guide addresses specific problems that may arise during PREP inhibition assays.

Issue 1: High Background Signal

Q: I am observing a high background signal in my no-enzyme control wells. What could be the cause?

A high background signal can be due to several factors:

  • Substrate Instability: The synthetic substrate may be unstable and undergo spontaneous hydrolysis in the assay buffer. To check for this, incubate the substrate in the assay buffer without the enzyme and measure the signal over time. A significant increase in signal indicates substrate instability.[8]

  • Contamination: The substrate solution or buffer may be contaminated with other proteases. Using fresh, high-purity reagents and sterile techniques can help minimize this issue.

  • Autohydrolysis of the Substrate: Some chromogenic or fluorogenic substrates can slowly hydrolyze on their own, especially at non-optimal pH or temperature. It is important to run a "substrate only" blank to quantify this and subtract it from all other readings.

Issue 2: Low or No Enzyme Activity

Q: My enzyme activity is very low or absent, even in the absence of any inhibitor. What should I check?

Low or no enzyme activity can be frustrating. Here are some potential causes and solutions:

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt.

  • Incorrect Assay Conditions: PREP activity is sensitive to pH and temperature. The optimal pH for PREP is typically between 7.0 and 8.0.[8] Ensure your assay buffer is within the optimal pH range and that the incubation temperature is appropriate (usually 37°C).[8][9]

  • Presence of Inhibitors in the Sample: If you are using a biological sample as the source of PREP, it may contain endogenous inhibitors.

  • Sub-optimal Substrate Concentration: The substrate concentration should be at or near the Michaelis constant (Km) of the enzyme for that substrate to ensure the reaction rate is sensitive to inhibition. If the substrate concentration is too low, the signal may be weak.

Issue 3: Inhibitor Insolubility

Q: My test compound is not fully dissolving in the assay buffer. How can I address this?

Inhibitor insolubility is a common problem in drug discovery assays.

  • Use of a Co-solvent: A small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), can be used to dissolve the compound before diluting it into the assay buffer.[4] However, it is critical to keep the final concentration of the organic solvent low (typically ≤1%) as it can inhibit the enzyme.[5] Always include a vehicle control (assay buffer with the same concentration of the solvent) to account for any effects of the solvent on enzyme activity.

  • Sonication or Vortexing: Gentle sonication or vortexing can sometimes help to dissolve the compound.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor for a period before adding the substrate can sometimes improve the apparent potency of sparingly soluble compounds.

Issue 4: Inconsistent or Irreproducible Results

Q: I am getting highly variable results between replicate wells and experiments. What could be the reason?

Inconsistent results can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Maintaining a constant and uniform temperature during the incubation is critical. Use a water bath or a temperature-controlled plate reader.

  • Timing: The timing of reagent addition and measurement should be consistent across all wells. For kinetic assays, ensure that readings are taken at regular and precise intervals.

  • Edge Effects in Microplates: In microplate-based assays, wells on the edge of the plate can experience more evaporation than the inner wells, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer or water.

Experimental Protocols

General Protocol for a Colorimetric PREP Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific enzymes, substrates, and inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.[10]

    • Enzyme Solution: Prepare a working solution of prolyl endopeptidase in assay buffer. The final concentration in the assay will need to be determined empirically to give a linear reaction rate for the desired time period.

    • Substrate Solution: Prepare a stock solution of Z-Gly-Pro-pNA in a suitable solvent (e.g., 10% DMSO) and dilute to the final working concentration in assay buffer.[4]

    • Inhibitor Solutions: Dissolve inhibitors in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of inhibitor solution (or solvent for control) to each well.

    • Add 88 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to each well, except for the "no-enzyme" control wells (add 10 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

    • Measure the absorbance at 405 nm immediately (t=0) and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Subtract the rate of the "no-enzyme" control from all other rates.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Logical Troubleshooting Workflow for PREP Inhibition Assays

TroubleshootingWorkflow start Start Assay Troubleshooting issue Identify the Primary Issue start->issue high_bg High Background Signal issue->high_bg High Background low_activity Low/No Enzyme Activity issue->low_activity Low Activity insolubility Inhibitor Insolubility issue->insolubility Insolubility inconsistent Inconsistent Results issue->inconsistent Inconsistency check_substrate Check Substrate Stability (No-Enzyme Control) high_bg->check_substrate check_contamination Check for Contamination (Fresh Reagents) high_bg->check_contamination check_enzyme Verify Enzyme Activity (Positive Control Enzyme Lot) low_activity->check_enzyme check_conditions Optimize Assay Conditions (pH, Temperature) low_activity->check_conditions use_cosolvent Use Co-solvent (e.g., DMSO) (Include Vehicle Control) insolubility->use_cosolvent check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting check_temp Ensure Stable Temperature inconsistent->check_temp check_timing Standardize Timing inconsistent->check_timing solution_substrate Use Fresh Substrate check_substrate->solution_substrate solution_reagents Use Sterile Technique & Fresh Reagents check_contamination->solution_reagents solution_enzyme Use New Enzyme Aliquot check_enzyme->solution_enzyme solution_conditions Adjust pH/Temperature check_conditions->solution_conditions solution_cosolvent Optimize Co-solvent Concentration use_cosolvent->solution_cosolvent solution_pipetting Calibrate Pipettes check_pipetting->solution_pipetting

Caption: A workflow diagram for troubleshooting common issues in PREP inhibition assays.

Simplified Signaling Pathway Involving Prolyl Endopeptidase

PREP_Signaling cluster_ecm Extracellular Matrix cluster_inflammation Inflammatory Response Collagen Collagen PGP Pro-Gly-Pro (PGP) (Matrikine) Collagen->PGP Degradation Neutrophil Neutrophil Activation Inflammation Inflammation Neutrophil->Inflammation MMPs MMPs MMPs->PGP PREP Prolyl Endopeptidase (PREP) PREP->PGP PGP->Neutrophil Activates Inhibitor PREP Inhibitor Inhibitor->PREP Inhibits

Caption: PREP's role in extracellular matrix degradation and inflammation.

References

S 17092 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of S 17092, a potent prolyl endopeptidase (PEP) inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as S-17092-1, is a selective inhibitor of the enzyme prolyl endopeptidase (PEP)[1]. PEP is a serine protease that plays a role in the metabolic breakdown of several neuropeptide neurotransmitters in the brain. By inhibiting PEP, this compound slows the degradation of these neuropeptides, thereby increasing their activity[1]. This mechanism has been investigated for its potential therapeutic effects in cognitive disorders[1][2].

Q2: How specific is this compound for prolyl endopeptidase?

This compound-1 has been demonstrated to be a highly potent and specific inhibitor of human prolyl endopeptidase[3]. In a key study, it was shown to have a high affinity for human PEP with a Ki of 1.5 nM[3]. Importantly, the same study reported that this compound-1 does not significantly affect the activity of a range of other peptidases, even at micromolar concentrations[2][3].

Q3: I am observing an unexpected phenotype in my this compound-treated cells/animal model. Could this be an off-target effect?

While this compound is highly selective, unexpected results should be investigated systematically. An unexpected phenotype could arise from several factors, including:

  • Secondary effects of PEP inhibition: The increase in neuropeptide levels due to PEP inhibition can trigger downstream signaling pathways that may not be immediately obvious. It is crucial to consider the known biological roles of the neuropeptides affected by PEP in the specific experimental context.

  • Unknown off-target interactions: Although major off-target activities have been ruled out for a number of peptidases, it is impossible to exclude all potential off-target interactions in every biological system.

  • Experimental artifacts: It is important to rule out issues with the experimental setup, such as compound stability, dosage, or cell line integrity.

A logical workflow for troubleshooting such an observation is presented below.

Troubleshooting Guide

Issue: Unexpected Experimental Results

If you observe a phenotype that is not consistent with the known consequences of prolyl endopeptidase inhibition, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Unexpected Results with this compound A Unexpected Phenotype Observed B Confirm On-Target PEP Inhibition A->B C Measure PEP activity in treated vs. control samples B->C Yes D Assess stability and concentration of this compound in media/tissue B->D No E Investigate Potential Off-Target Effects C->E F Perform selectivity profiling against a panel of related proteases E->F Yes H Consider Downstream Effects of PEP Inhibition E->H No G Use a structurally unrelated PEP inhibitor as a control F->G M Conclusion: Phenotype may be due to a novel off-target effect. Further investigation required. G->M I Quantify levels of known PEP substrate neuropeptides (e.g., Substance P) H->I J Analyze downstream signaling pathways of elevated neuropeptides I->J K Review Literature for Phenotype Association with PEP Substrates J->K L Conclusion: Phenotype likely due to on-target PEP inhibition and its downstream consequences K->L

Troubleshooting workflow for unexpected experimental outcomes.

Data Presentation

Table 1: On-Target Potency of this compound-1

This table summarizes the inhibitory constant (Ki) of this compound-1 against human prolyl endopeptidase.

CompoundTarget EnzymeSourceKi (nM)Reference
This compound-1Prolyl Endopeptidase (PEP)Human Brain Nuclei1.0Barelli et al., 1999[3]
This compound-1Prolyl Endopeptidase (PEP)Partially Purified Human1.5Barelli et al., 1999[3]
Table 2: Selectivity Profile of this compound-1

This table lists the peptidases that have been tested and found to be unaffected by this compound-1, demonstrating its high selectivity.

PeptidaseClassificationThis compound-1 ActivityReference
Aminopeptidase BAminopeptidaseNo effectBarelli et al., 1999[3]
Aminopeptidase MAminopeptidaseNo effectBarelli et al., 1999[3]
Dipeptidylaminopeptidase IVSerine ProteaseNo effectBarelli et al., 1999[3]
Endopeptidase 3.4.24.11MetalloendopeptidaseNo effectBarelli et al., 1999[3]
Endopeptidase 3.4.24.15MetalloendopeptidaseNo effectBarelli et al., 1999[3]
Endopeptidase 3.4.24.16MetalloendopeptidaseNo effectBarelli et al., 1999[3]
CalpainsCysteine ProteaseNo effectBarelli et al., 1999[3]
Angiotensin-Converting EnzymeMetalloendopeptidaseNo effectBarelli et al., 1999[3]

Experimental Protocols

Protocol 1: Measurement of Prolyl Endopeptidase (PEP) Activity

This protocol is a generalized method for determining PEP activity in biological samples, based on the principles described in the literature[3][4].

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • PEP substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound or other inhibitors

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the biological sample containing PEP.

  • Add the this compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the PEP substrate (Z-Gly-Pro-AMC) to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at 37°C for a defined period (e.g., 30-60 minutes).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Peptidase Selectivity Profiling

To confirm that an observed effect is not due to off-target inhibition of other peptidases, a selectivity profiling assay can be performed. This involves testing this compound against a panel of different peptidases using their respective specific substrates.

General Procedure:

The general procedure is similar to the PEP activity assay described above, with the following modifications:

  • Enzyme Panel: A panel of purified peptidases (e.g., those listed in Table 2) is used.

  • Specific Substrates: Each peptidase is assayed with its specific fluorogenic or chromogenic substrate.

  • Assay Conditions: The buffer conditions (pH, additives) should be optimized for each specific enzyme.

  • Data Analysis: The activity of this compound against each peptidase is determined and compared to its activity against PEP.

Signaling Pathway Visualization

The primary on-target effect of this compound is the inhibition of prolyl endopeptidase, leading to an increase in the concentration of various neuropeptides. The following diagram illustrates this core mechanism and the subsequent downstream consequences.

G cluster_1 This compound Mechanism of Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation Products PEP->Degradation Catalyzes Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Neuropeptides->PEP Substrate Receptors Neuropeptide Receptors Neuropeptides->Receptors Activates Signaling Downstream Signaling Cascades Receptors->Signaling Biological_Effect Biological Effect (e.g., Cognitive Enhancement) Signaling->Biological_Effect

Mechanism of action of this compound and its downstream effects.

References

overcoming high interindividual variability with S 17092

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-17092. The information is designed to address common issues, particularly the high interindividual variability observed in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for S-17092?

A1: S-17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP).[1] PEP is an enzyme involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain.[1] By inhibiting PEP, S-17092 retards the degradation of these neuroactive peptides, thereby increasing their levels and activity.[2][3] This action is believed to underlie its potential nootropic and cognitive-enhancing effects.[1][3]

Q2: What are the potential therapeutic applications of S-17092?

A2: S-17092 has been investigated as a potential therapeutic agent for cognitive disorders associated with aging and neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.[1][2] Preclinical studies have shown its efficacy in improving short-term, long-term, reference, and working memory in various animal models.[2][3][4] In humans, it has been observed to improve performance in delayed verbal memory tasks.[2][3][5]

Q3: Has S-17092 been tested in humans?

A3: Yes, S-17092 has been administered to humans in clinical trials and was found to be well-tolerated.[2][3][5] These studies confirmed its inhibitory effect on plasma PEP activity and showed evidence of central effects through EEG recordings.[2][3][5] However, a later report indicated that the pharmacodynamic parameters from Phase I trials were insufficient to determine a therapeutic dose, suggesting that the outcomes of Phase II trials may not have been satisfactory.[4]

Q4: What is the effect of S-17092 on specific neuropeptides?

A4: In vivo studies in rats have shown that administration of S-17092 leads to a significant increase in the levels of substance P and alpha-melanocyte-stimulating hormone (α-MSH) in the frontal cortex and hypothalamus.[6] This is achieved by inhibiting the catabolism of these promnesic neuropeptides.[6]

Troubleshooting Guide: High Interindividual Variability

High interindividual variability in response to S-17092 has been reported in clinical studies.[5] This section provides a guide to identifying potential sources of this variability and suggests strategies to mitigate them in your experiments.

Issue: Significant variation in cognitive or biomarker response to S-17092 across subjects.

This variability can be frustrating and can mask the true effect of the compound. The following workflow and suggestions can help in systematically addressing this issue.

Caption: Troubleshooting workflow for high interindividual variability.

Potential Causes and Mitigation Strategies:

  • Pharmacokinetic (PK) Variability:

    • Cause: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying concentrations of S-17092 at the target site.

    • Troubleshooting:

      • Measure S-17092 Plasma Levels: Quantify the plasma concentration of S-17092 at several time points post-administration to determine if variability in exposure correlates with the observed effects.

      • Genetic Screening (Advanced): In human studies, consider genotyping for polymorphisms in metabolic enzymes that may be involved in S-17092 clearance.

  • Pharmacodynamic (PD) Variability:

    • Cause: Individual differences in the target enzyme (PEP) or downstream signaling pathways can alter the response to the drug.

    • Troubleshooting:

      • Baseline PEP Activity: Measure the baseline PEP activity in plasma or relevant tissue samples from your subjects. It is possible that individuals with higher baseline PEP activity may exhibit a different response profile.

      • Baseline Neuropeptide Levels: Differences in the basal levels of neuropeptides (e.g., Substance P, α-MSH) could influence the magnitude of the effect of S-17092. Measuring these at baseline may provide a valuable covariate for analysis.

  • Experimental Protocol and Assay Performance:

    • Cause: Inconsistencies in drug administration, sample collection, or assay procedures can introduce significant variability.

    • Troubleshooting:

      • Standardize Procedures: Strictly standardize all experimental procedures, including dosing time, route of administration, and sample handling.

      • Assay Validation: Ensure that all bioanalytical and cognitive assays are thoroughly validated for accuracy, precision, and reproducibility. Include quality control samples in every run.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 for PEP Inhibition 8.3 nMRat Cortical Extracts[6]
Effective Oral Dose (Animal) 10 - 30 mg/kgRat[6]
Human Dose Range (Phase I) 100 - 1200 mgElderly Healthy Volunteers[5]
PEP Inhibition in vivo (Rat) -78% to -88%Rat Medulla Oblongata[6]
Time to Max. Inhibition (Human) 0.5 - 2 hoursHuman Plasma[5]
Duration of Inhibition (Human) At least 12 hoursHuman Plasma[5]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting researchers, the following outlines the methodologies for key experiments based on published literature.

Protocol 1: In Vitro PEP Inhibition Assay

  • Objective: To determine the in vitro potency of S-17092 on PEP activity.

  • Methodology Summary:

    • Source of Enzyme: Prepare cortical extracts from rat brain tissue or use purified PEP.

    • Substrate: Use a commercially available fluorogenic or chromogenic PEP substrate.

    • Inhibitor: Prepare serial dilutions of S-17092 in a suitable buffer.

    • Assay: Incubate the enzyme with varying concentrations of S-17092 before adding the substrate.

    • Detection: Measure the rate of substrate cleavage using a spectrophotometer or fluorometer.

    • Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Protocol 2: Human Phase I Clinical Trial Design

  • Objective: To assess the pharmacodynamics and pharmacokinetics of S-17092 in humans.

  • Methodology Summary:

    • Study Design: A double-blind, randomized, placebo-controlled, single and multiple rising-dose study.

    • Subjects: Healthy elderly male and female volunteers.

    • Dosing: Oral administration of single doses (e.g., 100, 400, 800, 1200 mg) followed by a washout period, and then repeated daily dosing for a set duration (e.g., 7 days).[5]

    • Pharmacodynamic Assessments:

      • PEP Activity: Measure PEP activity in plasma samples collected at various time points post-dosing.

      • EEG: Record quantitative electroencephalogram (EEG) to assess central nervous system effects.

      • Psychometric Tests: Administer a battery of cognitive tests, including verbal memory tasks.

    • Pharmacokinetic Assessment: Quantify S-17092 concentrations in plasma using a validated method like HPLC with tandem mass spectrometry.[5]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for S-17092.

Experimental Workflow

G cluster_pd PD Measures A Subject Recruitment & Baseline Assessment B Randomization (S-17092 vs. Placebo) A->B C Drug Administration (Single or Multiple Dose) B->C D Pharmacokinetic Sampling (Blood Draws) C->D E Pharmacodynamic Assessments C->E F Data Analysis (PK/PD Modeling) D->F PD1 Cognitive Tests E->PD1 PD2 EEG E->PD2 PD3 PEP Activity Assay E->PD3 G Report Generation F->G PD1->F PD2->F PD3->F

Caption: General experimental workflow for a clinical study of S-17092.

References

refining experimental design for S 17092 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental design involving the prolyl endopeptidase inhibitor, S 17092.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and cell-permeant inhibitor of the enzyme prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1][2][3] Its primary mechanism of action is to prevent the metabolic breakdown of various neuropeptides in the brain. By inhibiting PEP, this compound increases the concentration and activity of these neuropeptides, which is believed to underlie its potential therapeutic effects in neurodegenerative conditions.[2][3][4]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its nootropic effects, making it a compound of interest for studying cognitive function and potential treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[4] It has been used in a variety of memory-related tasks in animal models to explore its effects on short-term, long-term, and working memory.[2][3][4]

Q3: In which experimental models has this compound been tested?

A3: this compound has been evaluated in various preclinical and clinical models. These include in vitro studies using human brain nuclei and cell lines, as well as in vivo studies in rodents (mice and rats) and non-human primates (monkeys).[1][2][3][4] Human clinical trials have also been conducted to assess its safety, pharmacokinetics, and efficacy.[2][3][4]

Q4: What is the recommended dosage for this compound in animal studies?

A4: The effective dose of this compound can vary depending on the animal model and the specific cognitive task. For instance, in a study with MPTP-treated monkeys, the most effective oral dose for improving performance in cognitive tasks was found to be 3 mg/kg.[5] In rats, oral administration of 10 and 30 mg/kg has been shown to significantly decrease PEP activity in the brain.[6] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Q5: How should this compound be prepared for in vitro and in vivo experiments?

A5: While specific solubility and stability data for this compound in all common laboratory buffers are not extensively detailed in the public domain, general practices for similar small molecule inhibitors can be followed. For in vitro assays, this compound is often dissolved in a small amount of an organic solvent like DMSO first, and then diluted to the final concentration in the aqueous experimental buffer. For in vivo oral administration, it can be formulated as a suspension or solution in a suitable vehicle. It is crucial to assess the solubility and stability of this compound in your specific experimental medium to ensure accurate and reproducible results.

Troubleshooting Guides

In Vitro Experiments (e.g., PEP Inhibition Assays, Cell-Based Assays)
Issue Possible Cause Suggested Solution
Low or no inhibition of PEP activity Inactive compound: The compound may have degraded due to improper storage or handling.Verify the integrity of the this compound stock. If possible, test its activity on a well-characterized system known to be sensitive to PEP inhibition.
Incorrect concentration: Calculation errors or issues with serial dilutions can lead to a lower-than-expected final concentration.Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to confirm the inhibitory concentration.
Sub-optimal assay conditions: The pH, temperature, or substrate concentration of the assay may not be optimal for this compound activity.Review the literature for optimal PEP assay conditions. Ensure that the assay buffer is compatible with this compound.
High background or non-specific effects in cell-based assays Compound toxicity: At high concentrations, this compound may exhibit off-target effects or cytotoxicity.Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic threshold of this compound in your cell line. Use a non-toxic concentration range for your experiments.
Contamination: Bacterial, yeast, or mycoplasma contamination can interfere with assay readouts.Regularly test cell cultures for mycoplasma contamination. If contamination is suspected, discard the culture and decontaminate all equipment.
Poor compound solubility: this compound may precipitate out of the culture medium, leading to inconsistent results.Visually inspect the culture medium for any signs of precipitation after adding this compound. If solubility is an issue, consider using a lower concentration or a different formulation.
In Vivo Experiments (e.g., Behavioral Studies in Rodents)
Issue Possible Cause Suggested Solution
High variability in behavioral responses Inconsistent drug administration: Improper gavage technique or variations in the administered volume can lead to inconsistent dosing.Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment to deliver a precise and consistent volume to each animal.
Animal stress: Stress from handling, injection, or the testing environment can significantly impact behavioral outcomes.Acclimate animals to the testing room and handling procedures before the experiment begins. Minimize noise and other environmental stressors during testing.
Individual animal differences: Biological variability between animals can contribute to a wide range of responses.Increase the sample size to improve statistical power. Randomize animals into treatment groups to minimize the impact of individual differences.
Lack of expected cognitive improvement Inappropriate dose: The dose of this compound may be too low to elicit a significant effect or too high, leading to off-target effects.Conduct a dose-response study to identify the optimal therapeutic window for your specific animal model and behavioral task.
Timing of administration: The time between this compound administration and behavioral testing may not be optimal to observe the desired effect.Consider the pharmacokinetic profile of this compound and adjust the timing of administration relative to the behavioral test accordingly.
Insensitive behavioral paradigm: The chosen behavioral test may not be sensitive enough to detect the cognitive-enhancing effects of this compound.Select a well-validated behavioral task that is known to be sensitive to the targeted cognitive domain (e.g., novel object recognition for recognition memory).

Data Presentation

Table 1: In Vitro and In Vivo Inhibition of Prolyl Endopeptidase (PEP) by this compound

System Parameter Value Reference
Human Brain NucleiKi (Z-Gly-Pro-7AMC hydrolysis)1 nM[1]
Partially Purified Human PEPKi1.5 nM[1]
Rat Cortical ExtractsIC508.3 nM[6]
Rat Medulla Oblongata (in vivo, single oral dose)% Inhibition (10 mg/kg)-78%[6]
Rat Medulla Oblongata (in vivo, single oral dose)% Inhibition (30 mg/kg)-82%[6]
Rat Medulla Oblongata (in vivo, chronic oral dose)% Inhibition (10 mg/kg/day)-75%[6]
Rat Medulla Oblongata (in vivo, chronic oral dose)% Inhibition (30 mg/kg/day)-88%[6]

Table 2: Effect of this compound on Neuropeptide Levels in Rat Brain (Single 30 mg/kg Oral Dose)

Brain Region Neuropeptide % Increase in Immunoreactivity Reference
Frontal CortexSubstance P+41%[6]
Frontal Cortexα-Melanocyte-Stimulating Hormone+122%[6]
HypothalamusSubstance P+84%[6]
Hypothalamusα-Melanocyte-Stimulating Hormone+49%[6]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test in Mice

This protocol is adapted from standard NOR procedures and is designed to assess recognition memory.[5][7][8][9][10]

Materials:

  • Open field arena (e.g., 40 x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal blocks), ensuring they are heavy enough not to be displaced by the mice and have no innate rewarding or aversive properties.

  • Video recording and tracking software (optional, but recommended for accurate data collection)

  • 70% ethanol for cleaning

Procedure:

  • Habituation (Day 1):

    • Acclimate the mice to the testing room for at least 30 minutes before the session.

    • Place each mouse individually into the empty open field arena and allow it to explore freely for 10 minutes.

    • Return the mouse to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each mouse to remove olfactory cues.

  • Training/Familiarization Trial (Day 2):

    • Acclimate the mice to the testing room for at least 30 minutes.

    • Place two identical objects in opposite corners of the arena.

    • Place a mouse into the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).

    • Return the mouse to its home cage.

    • Clean the arena and objects with 70% ethanol.

  • Test Trial (Day 2, after a retention interval, e.g., 1-2 hours):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

    • Place the same mouse back into the center of the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring the familiar object and the novel object.

    • Clean the arena and objects with 70% ethanol.

Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

Protocol 2: Morris Water Maze (MWM) Test in Rodents

This protocol is a widely used method to assess spatial learning and memory.[11][12][13][14][15]

Materials:

  • Circular water tank (e.g., 120-150 cm in diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Non-toxic white paint or skim milk powder to make the water opaque

  • Water heater to maintain a constant water temperature (e.g., 22 ± 1°C)

  • Prominent visual cues placed around the room

  • Video camera and tracking software

Procedure:

  • Acquisition Phase (e.g., 4 trials per day for 5 consecutive days):

    • Fill the tank with water and make it opaque. Place the escape platform in a fixed location in one of the quadrants.

    • For each trial, gently place the rodent into the water facing the wall of the tank at one of four quasi-random starting positions (North, South, East, West).

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

    • Remove the animal from the tank, dry it with a towel, and place it in a warming cage between trials.

  • Probe Trial (e.g., 24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the rodent in the tank at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Data Analysis:

  • Acquisition Phase: Analyze the learning curve by plotting the mean escape latency and path length across the training days. A decrease in these parameters indicates spatial learning.

  • Probe Trial: A significant preference for the target quadrant (more time spent) compared to the other quadrants indicates spatial memory retention.

Mandatory Visualization

S17092_Mechanism_of_Action S17092 This compound PEP Prolyl Endopeptidase (PEP/POP) S17092->PEP Inhibits Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Degradation Degraded Neuropeptides PEP->Degradation Degrades IncreasedNeuropeptides Increased Neuropeptide Levels Neuropeptides->PEP CognitiveFunction Potential Improvement in Cognitive Function IncreasedNeuropeptides->CognitiveFunction

Caption: Mechanism of action of this compound as a prolyl endopeptidase inhibitor.

Experimental_Workflow_NOR start Start habituation Day 1: Habituation (10 min in empty arena) start->habituation training Day 2: Training (10 min with two identical objects) habituation->training retention Retention Interval (e.g., 1-2 hours) training->retention testing Day 2: Testing (10 min with one familiar and one novel object) retention->testing analysis Data Analysis (Discrimination Index) testing->analysis end End analysis->end

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Substance_P_Signaling substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds to g_protein G-protein (Gq/11) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

aMSH_Signaling a_msh α-MSH mcr Melanocortin Receptor (e.g., MC3R/MC4R) a_msh->mcr Binds to g_protein G-protein (Gs) mcr->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) Activation camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates Targets

Caption: Simplified signaling pathway of α-MSH via melanocortin receptors.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of PEP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor blood-brain barrier (BBB) penetration of prolyl endopeptidase (PEP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My PEP inhibitor shows high potency in enzymatic assays but has no effect in in vivo CNS models. What is the likely cause?

A1: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB).[1] The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances, and it prevents a large majority of small-molecule drugs from reaching the brain in therapeutic concentrations.[1] It's crucial to assess the BBB permeability of your compound.

Q2: What are the key physicochemical properties of a PEP inhibitor that favor BBB penetration?

A2: Generally, small molecules that are more lipophilic, have a low molecular weight, and a limited number of hydrogen bond donors and acceptors are more likely to cross the BBB via passive diffusion.[2] However, excessive lipophilicity can lead to other issues like increased metabolism and non-specific binding.

Q3: How can I improve the BBB penetration of my lead PEP inhibitor?

A3: There are several strategies you can employ:

  • Chemical Modification: You can make the molecule more lipophilic through "lipidization" or develop a "prodrug" that is more lipid-soluble and is converted to the active inhibitor within the CNS.

  • Nanoparticle-based Delivery: Encapsulating your inhibitor in nanoparticles, liposomes, or micelles can facilitate its transport across the BBB.

  • Biological Approaches: Conjugating your inhibitor to molecules that utilize receptor-mediated transcytosis, such as antibodies targeting the transferrin receptor or peptides like Angiopep-2, can shuttle it into the brain.

  • Inhibition of Efflux Pumps: Some inhibitors are actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor or designing your inhibitor to evade these transporters can increase its brain concentration.

Q4: What in vitro models are available to predict the BBB permeability of my PEP inhibitor?

A4: The most common in vitro models are cell-based assays using Transwell systems. These models utilize a monolayer of brain endothelial cells to mimic the BBB.[3][4] Commonly used cell lines include bEnd.3 (mouse), hCMEC/D3 (human), and primary brain endothelial cells. Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant barrier.[4]

Q5: My in vitro BBB model shows low transendothelial electrical resistance (TEER). What could be the problem and how can I fix it?

A5: Low TEER values indicate a leaky cell monolayer and a compromised barrier function. Here are some troubleshooting steps:

  • Cell Culture Conditions: Ensure optimal cell seeding density, media composition, and culture duration.

  • Co-culture: Adding astrocytes and pericytes can enhance the tightness of the endothelial cell junctions and increase TEER.

  • Shear Stress: Introducing shear stress, for example by using an orbital shaker, can better mimic the in vivo environment and improve barrier properties.[5]

  • Edge Effects: In Transwell systems, "edge effects" can occur where tight junctions don't form properly with the plastic insert, leading to artificial permeability. Be mindful of this when interpreting results.

Troubleshooting Guides

Issue: Discrepancy between In Vitro and In Vivo BBB Permeability Data
Potential Cause Troubleshooting Steps
Active Efflux in Vivo: Your in vitro model may not adequately express efflux transporters like P-glycoprotein (P-gp) that are present in vivo.
* Use a cell line that overexpresses the relevant transporters (e.g., MDCK-MDR1).
* Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
Plasma Protein Binding: High binding of your inhibitor to plasma proteins in vivo will reduce the free fraction available to cross the BBB. This is not always accounted for in simple in vitro buffer-based assays.
* Measure the plasma protein binding of your compound.
* Incorporate plasma or serum into your in vitro model to better mimic in vivo conditions.
Metabolism: Your inhibitor may be rapidly metabolized in vivo, leading to lower than expected plasma and brain concentrations.
* Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
Issue: Low Brain-to-Plasma Ratio in Animal Studies
Potential Cause Troubleshooting Steps
Poor Passive Permeability: The physicochemical properties of your inhibitor may not be optimal for crossing the BBB.
* Consider chemical modifications to increase lipophilicity or reduce hydrogen bonding capacity.
* Develop a prodrug strategy.
High Efflux Activity: The inhibitor is a substrate for efflux transporters at the BBB.
* Test for P-gp substrate liability in vitro.
* Consider co-administration with a P-gp inhibitor in your in vivo studies to confirm.
* Redesign the molecule to reduce its affinity for efflux transporters.
Rapid Metabolism in the Brain: The inhibitor may be quickly broken down by enzymes within the CNS.
* Investigate the metabolic stability of the compound in brain homogenates.

Data Presentation

Table 1: In Vitro and In Vivo BBB Penetration of Selected PEP Inhibitors

PEP InhibitorIn Vitro Permeability (Papp) (10⁻⁶ cm/s)In Vivo Brain/Blood Ratio (Total)In Vivo Brain/Blood Ratio (Unbound)SpeciesReference
JTP-4819 LowLowNot readily predicted from unbound blood levelsRat[6][7]
KYP-2047 Significantly higher than JTP-4819Higher than JTP-4819Higher than JTP-4819Rat[6][7]
SUAM-1221 Not reportedED50 vs. mouse brain PEP: 1-3 mg/kg (i.p.)Not reportedMouse[8]
N-benzyloxycarbonyl-prolyl-prolinal Not reported>85% inhibition of brain PEP at 1.25 mg/kg (i.p.)Not reportedMouse[9]

Experimental Protocols

In Vitro BBB Permeability Assay (Transwell Model)

This protocol provides a general workflow for assessing the permeability of a PEP inhibitor across a cell-based in vitro BBB model.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed brain endothelial cells on Transwell inserts culture Culture until confluent monolayer forms (Monitor TEER) seed->culture add_inhibitor Add PEP inhibitor to apical (donor) chamber culture->add_inhibitor incubate Incubate for a defined time period (e.g., 1-2 hours) add_inhibitor->incubate sample Collect samples from apical and basolateral chambers incubate->sample quantify Quantify inhibitor concentration in samples (LC-MS/MS) sample->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate caption Workflow for In Vitro BBB Permeability Assay

Caption: Workflow for In Vitro BBB Permeability Assay

Methodology:

  • Cell Culture: Brain endothelial cells (e.g., hCMEC/D3) are seeded onto the microporous membrane of Transwell inserts. The cells are cultured until they form a confluent monolayer with tight junctions, which is monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: The culture medium in the apical (upper) chamber is replaced with a solution containing the PEP inhibitor at a known concentration. The basolateral (lower) chamber contains a drug-free medium.

  • Sampling: At specific time points, aliquots are taken from both the apical and basolateral chambers.

  • Quantification: The concentration of the PEP inhibitor in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of inhibitor transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

In Vivo Brain-to-Plasma Ratio Determination

This protocol outlines the general steps for determining the brain-to-plasma concentration ratio (Kp) of a PEP inhibitor in a rodent model.

Workflow Diagram:

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis dose Administer PEP inhibitor to rodents (e.g., i.p. or i.v.) collect_blood Collect blood samples at specific time points dose->collect_blood euthanize Euthanize animals and collect brain tissue collect_blood->euthanize homogenize_brain Homogenize brain tissue euthanize->homogenize_brain process_blood Process blood to obtain plasma quantify_plasma Quantify inhibitor in plasma (LC-MS/MS) process_blood->quantify_plasma quantify_brain Quantify inhibitor in brain homogenate (LC-MS/MS) homogenize_brain->quantify_brain calculate_kp Calculate Brain-to-Plasma Ratio (Kp) quantify_plasma->calculate_kp quantify_brain->calculate_kp caption Workflow for In Vivo Brain-to-Plasma Ratio Determination

Caption: Workflow for In Vivo Brain-to-Plasma Ratio Determination

Methodology:

  • Dosing: The PEP inhibitor is administered to a cohort of animals (e.g., rats or mice) via a specific route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection: At a predetermined time point (or several time points for a pharmacokinetic profile), blood samples are collected. The animals are then euthanized, and the brains are rapidly excised.

  • Sample Processing: Blood is processed to obtain plasma. The brain is weighed and homogenized in a suitable buffer.

  • Extraction: The PEP inhibitor is extracted from the plasma and brain homogenate samples, often using protein precipitation or liquid-liquid extraction.[7]

  • Quantification: The concentration of the inhibitor in the plasma and brain homogenate is measured by LC-MS/MS.[3][7][8][10]

  • Calculation: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the inhibitor in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). To determine the unbound brain-to-plasma ratio (Kp,uu), the concentrations are corrected for plasma protein binding and brain tissue binding.[11]

Signaling Pathways

Prolyl Endopeptidase (PREP) and NCAM Signaling

Increased levels of prolyl endopeptidase (PREP) have been shown to regulate the neural cell adhesion molecule (NCAM), a key player in neuronal plasticity.[6][12][13] This regulation is thought to occur through a signaling cascade involving the epidermal growth factor receptor (EGFR) and matrix metalloproteinase-9 (MMP-9).[12][13]

G PREP Increased PREP EGFR EGFR Signaling PREP->EGFR promotes MMP9 MMP-9 Activation EGFR->MMP9 activates NCAM NCAM Degradation MMP9->NCAM leads to Plasticity Altered Neuronal Plasticity NCAM->Plasticity caption PREP-Mediated NCAM Signaling Pathway

Caption: PREP-Mediated NCAM Signaling Pathway

This pathway suggests that elevated PREP levels can promote EGFR signaling, which in turn activates MMP-9.[12][13] Activated MMP-9 can then lead to the degradation of NCAM, resulting in altered neuronal plasticity.[6][12][13] This provides a potential mechanism by which PEP inhibitors could exert their effects in the CNS, beyond the direct modulation of neuropeptide levels.

References

Technical Support Center: S 17092 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S 17092 in animal studies, with a focus on minimizing experimental variability and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the enzyme prolyl endopeptidase (PEP). PEP is involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain. By inhibiting PEP, this compound increases the availability of these neuropeptides, which is believed to produce nootropic (cognitive-enhancing) effects. This makes it a compound of interest for neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various animal models, including rodents (mice and rats) and non-human primates (monkeys). It has been successfully used to improve performance in a range of memory tasks assessing short-term, long-term, reference, and working memory.[1] These studies often involve aged animals or animals with chemically-induced amnesia (e.g., using scopolamine or MPTP).[1][2]

Q3: What are the common behavioral tests used to assess the efficacy of this compound?

A3: Commonly employed behavioral paradigms include the Morris water maze for spatial learning and memory, the passive avoidance test for fear-motivated learning and memory, and various maze-based tasks (e.g., Y-maze, radial arm maze) to assess spatial working memory and alternation behavior.[3][4]

Q4: What is the recommended route of administration for this compound in animal studies?

A4: this compound is orally active and is typically administered via oral gavage in rodent studies.[5] Studies in monkeys have also utilized oral administration.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound animal experiments, helping you to identify and resolve potential sources of variability.

Issue 1: High Variability in Baseline Cognitive Performance Across Animals

  • Question: My animals show significant differences in their baseline performance in cognitive tasks even before this compound administration. What could be the cause and how can I mitigate this?

  • Answer:

    • Genetic Drift: Even within the same strain, genetic drift can occur over time between different colonies or suppliers.

      • Solution: Source all animals for a study from the same supplier and, if possible, from the same breeding colony and shipment.

    • Environmental Factors: Differences in housing conditions (e.g., cage density, enrichment), lighting, noise levels, and handling can all contribute to behavioral variability.

      • Solution: Standardize all environmental and husbandry procedures. Ensure all animal handlers are consistently following the same protocols. Acclimate animals to the facility and handling for a sufficient period before starting any experiments.

    • Animal Health: Underlying health issues can impact cognitive function.

      • Solution: Perform a thorough health check on all animals before inclusion in the study. Exclude any animals showing signs of illness.

Issue 2: Inconsistent or No-Effect Results with this compound Treatment

  • Question: I am not observing the expected cognitive-enhancing effects of this compound, or the results are highly variable between experiments. What should I check?

  • Answer:

    • Drug Preparation and Administration: Improper preparation, storage, or administration of this compound can lead to inconsistent dosing.

      • Solution: Follow a strict, validated protocol for preparing the this compound solution. Ensure it is properly solubilized and stable in the chosen vehicle. For oral gavage, ensure all technicians are proficient in the technique to minimize stress and ensure accurate delivery to the stomach.

    • Dose Selection: The selected dose may not be optimal for the specific animal strain, age, or cognitive task.

      • Solution: Conduct a dose-response study to determine the optimal effective dose for your specific experimental conditions. Refer to the dose-response data in the tables below for guidance.

    • Timing of Administration: The time between this compound administration and behavioral testing is critical and can influence the observed effects.

      • Solution: Standardize the timing of drug administration relative to the start of the behavioral test based on the pharmacokinetic profile of this compound in your chosen species.

    • Task Sensitivity: The chosen cognitive task may not be sensitive enough to detect the effects of this compound.

      • Solution: Ensure the chosen behavioral paradigm is validated and known to be sensitive to cognitive enhancers. Consider using a model of cognitive impairment (e.g., scopolamine-induced amnesia) to increase the window for detecting improvement.

Issue 3: High Variability in Scopolamine-Induced Amnesia Model

  • Question: The degree of memory impairment induced by scopolamine varies significantly between my animals, making it difficult to assess the efficacy of this compound. How can I improve the consistency of this model?

  • Answer:

    • Scopolamine Dosing and Timing: The dose of scopolamine and the timing of its administration relative to the acquisition and retrieval phases of the cognitive task are critical.

      • Solution: Carefully titrate the scopolamine dose to induce a consistent level of memory impairment without causing significant motor side effects. Standardize the time of scopolamine injection before the training and testing sessions.

    • Strain and Age of Animals: Different rodent strains and ages can exhibit varying sensitivity to scopolamine.

      • Solution: Use a consistent strain and age of animals for all experiments. Be aware of known strain differences in cholinergic sensitivity.

    • Behavioral Task Parameters: The difficulty of the cognitive task can interact with the effects of scopolamine.

      • Solution: Adjust the parameters of your behavioral task (e.g., shock intensity in passive avoidance, platform location in the Morris water maze) to achieve a stable and reproducible level of performance in the control group.

Quantitative Data Summary

Table 1: Dose-Dependent Inhibition of Prolyl Endopeptidase (PEP) Activity by this compound in Rats

Dose of this compound (mg/kg, p.o.)Route of AdministrationBrain Region% Inhibition of PEP Activity
10Single OralMedulla Oblongata78%
30Single OralMedulla Oblongata82%
10Chronic Oral (per day)Medulla Oblongata75%
30Chronic Oral (per day)Medulla Oblongata88%

Data extracted from Bellemère G, et al. (2003).[5]

Table 2: Effect of this compound on Neuropeptide Levels in the Rat Brain (Single Administration)

Dose of this compound (mg/kg, p.o.)Brain RegionNeuropeptide% Increase in Immunoreactivity
30Frontal CortexSubstance P41%
30Frontal Cortexα-MSH122%
30HypothalamusSubstance P84%
30Hypothalamusα-MSH49%

Data extracted from Bellemère G, et al. (2003).[5]

Table 3: Effective Doses of this compound in Different Animal Models and Cognitive Tasks

Animal ModelCognitive TaskEffective Dose of this compoundRoute of Administration
MPTP-treated MonkeysVariable delayed response, delayed matching-to-sample, delayed alternation3 mg/kg7-day oral administration

Data extracted from Schneider JS, et al. (2002).[2]

Experimental Protocols

1. Preparation and Administration of this compound via Oral Gavage in Rodents

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

    • Mortar and pestle or appropriate homogenization equipment

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Volumetric flasks

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

    • Syringes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.

    • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to aid in suspension.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

    • Add the this compound powder to a small amount of the vehicle and mix to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.

    • Continue stirring for a predetermined amount of time (e.g., 30 minutes) to ensure uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Draw up the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Gently restrain the animal and carefully insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress after administration.

    • Prepare the suspension fresh daily to ensure stability and consistent dosing.

2. Scopolamine-Induced Amnesia Model with Passive Avoidance Task in Rats

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Habituation (Day 1):

      • Place each rat in the light compartment and allow it to explore for 60 seconds.

      • Open the guillotine door and allow the rat to enter the dark compartment.

      • Once the rat has fully entered the dark compartment, close the door.

      • After 10 seconds in the dark, open the door and allow the rat to return to the light compartment.

      • Repeat this process for a total of 3 trials.

    • Acquisition (Training) (Day 2):

      • Administer this compound or vehicle orally 60 minutes before the training session.

      • Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the training session.

      • Place the rat in the light compartment.

      • After a 10-second adaptation period, open the guillotine door.

      • When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

      • Record the latency to enter the dark compartment (step-through latency).

      • Return the rat to its home cage.

    • Retention (Testing) (Day 3):

      • 24 hours after the acquisition trial, place the rat back into the light compartment.

      • After a 10-second adaptation period, open the guillotine door.

      • Measure the step-through latency to enter the dark compartment for a maximum of 300 seconds. No foot shock is delivered during the retention test.

      • A longer step-through latency is indicative of better memory retention.

3. Morris Water Maze for Spatial Learning and Memory in Mice

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-24°C). A hidden escape platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Days 1-5):

      • Administer this compound or vehicle orally 60 minutes before the first trial of each day.

      • Divide the pool into four quadrants (North, South, East, West). The hidden platform is placed in the center of one quadrant and remains there throughout the acquisition phase.

      • Each mouse is subjected to four trials per day for five consecutive days.

      • For each trial, the mouse is gently placed into the water facing the wall at one of four starting positions (N, S, E, or W), with the order randomized each day.

      • The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.

      • If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay there for 15-30 seconds.

      • Record the escape latency (time to find the platform) and the path length using a video tracking system.

    • Probe Trial (Day 6):

      • The escape platform is removed from the pool.

      • The mouse is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located during acquisition) and the number of times the mouse crosses the former platform location.

      • Increased time in the target quadrant indicates better spatial memory.

Visualizations

Caption: Mechanism of action of this compound as a prolyl endopeptidase inhibitor.

Experimental_Workflow_S17092 cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment AnimalAcclimation Animal Acclimation & Health Screening Baseline Baseline Cognitive Testing (Optional) AnimalAcclimation->Baseline Grouping Randomized Group Assignment Baseline->Grouping DrugAdmin This compound / Vehicle Administration Grouping->DrugAdmin AmnesiaInduction Amnesia Induction (e.g., Scopolamine) DrugAdmin->AmnesiaInduction If applicable BehavioralTest Behavioral Testing DrugAdmin->BehavioralTest AmnesiaInduction->BehavioralTest DataCollection Data Collection & Analysis BehavioralTest->DataCollection Interpretation Interpretation of Results DataCollection->Interpretation

Caption: General experimental workflow for this compound animal studies.

Troubleshooting_Logic Start Inconsistent or No-Effect Results CheckDrug Verify this compound Preparation & Administration Start->CheckDrug CheckDose Review Dose-Response Relationship Start->CheckDose CheckModel Assess Animal Model Consistency Start->CheckModel CheckTask Evaluate Behavioral Task Sensitivity Start->CheckTask SolutionDrug Refine Preparation & Gavage Technique CheckDrug->SolutionDrug If issues found SolutionDose Conduct Dose-Response Study CheckDose->SolutionDose If dose is suboptimal SolutionModel Standardize Animal Characteristics & Environment CheckModel->SolutionModel If high baseline variability SolutionTask Optimize Task Parameters or Choose a Different Task CheckTask->SolutionTask If task is insensitive

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

optimizing incubation times for S 17092 in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S 17092 in in vitro assays. The information is designed to assist in optimizing experimental conditions, particularly incubation times, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP).[1][2] PEP is a serine protease that plays a significant role in the degradation of various neuropeptides in the brain. By inhibiting PEP, this compound prevents the breakdown of these neuropeptides, leading to their increased concentration and activity.[3][4] This mechanism is the basis for its investigation in the context of neurodegenerative diseases.

Q2: What is a typical starting point for incubation time when testing this compound in a PEP inhibition assay?

For enzyme inhibition assays, the optimal incubation time allows the inhibitor to reach a steady state with the enzyme. A common starting point for pre-incubation of the enzyme with the inhibitor (this compound) before adding the substrate is in the range of 10 to 30 minutes.[5] However, the ideal time can vary based on factors like enzyme and inhibitor concentrations. It is crucial to determine this empirically for your specific assay conditions.

Q3: How do I optimize the incubation time for my specific this compound assay?

To optimize the incubation time, you should perform a time-course experiment. This involves incubating the prolyl endopeptidase with this compound for varying durations (e.g., 5, 10, 20, 30, 60 minutes) before initiating the reaction by adding the substrate. The enzymatic activity is then measured. The optimal incubation time is the point at which the inhibition of the enzyme activity by this compound reaches a plateau.

Troubleshooting Guides

Problem 1: High variability in results between replicate wells.

  • Possible Cause: Inconsistent incubation times or temperature fluctuations.

    • Solution: Ensure all wells are incubated for the exact same duration. Use a multi-channel pipette for simultaneous addition of reagents. Incubate plates in a temperature-controlled environment to avoid edge effects.

  • Possible Cause: Pipetting errors.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents in each well.

Problem 2: No or very low inhibition observed even at high concentrations of this compound.

  • Possible Cause: Degraded this compound or enzyme.

    • Solution: Prepare fresh solutions of this compound and the prolyl endopeptidase. Ensure proper storage conditions for both.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Verify the pH and buffer composition of your assay. Confirm the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the pre-incubation time of this compound with the enzyme to ensure binding equilibrium is reached.

Problem 3: High background signal in the assay.

  • Possible Cause: Substrate instability.

    • Solution: Run a control with only the substrate and buffer to check for auto-hydrolysis. If significant, consider a different substrate or adjust buffer conditions.

  • Possible Cause: Contaminated reagents.

    • Solution: Use fresh, high-purity reagents and sterile, nuclease-free water.

Data Presentation

Table 1: this compound In Vitro Activity

ParameterValueSource OrganismReference
IC508.3 nMRat Cortical Extracts[3][4]

Table 2: Example Time-Course Experiment for Incubation Time Optimization

Pre-incubation Time (minutes)% PEP Inhibition (Example Data)
05%
545%
1070%
2085%
3086%
6085%

Note: This is example data. The optimal time should be determined experimentally.

Experimental Protocols

Protocol 1: Prolyl Endopeptidase (PEP) Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of purified prolyl endopeptidase in the assay buffer.

    • Prepare a solution of a fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add varying concentrations of this compound to the test wells. Add solvent control to the control wells.

    • Add the prolyl endopeptidase solution to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for the optimized duration (determined from a time-course experiment, e.g., 20-30 minutes).

    • Initiate the enzymatic reaction by adding the PEP substrate solution to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a microplate reader at regular intervals for a set period (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Neuropeptide Degradation Assay

  • Reagent Preparation:

    • Prepare a solution of the neuropeptide of interest (e.g., Substance P) in a suitable buffer.

    • Prepare a working solution of prolyl endopeptidase.

    • Prepare a stock solution of this compound.

  • Assay Procedure:

    • Set up reaction tubes containing the neuropeptide solution and prolyl endopeptidase.

    • To the test tubes, add this compound at the desired concentration. To the control tube, add the vehicle control.

    • Incubate all tubes at 37°C for a specific time period (e.g., 1-2 hours).

    • Stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid) or by heat inactivation.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of intact neuropeptide remaining.

    • Compare the amount of intact neuropeptide in the this compound-treated samples to the control to determine the extent of degradation inhibition.

Visualizations

PEP_Inhibition_Pathway cluster_0 Mechanism of this compound Action Neuropeptide_Precursor Neuropeptide Precursor Active_Neuropeptide Active Neuropeptide Neuropeptide_Precursor->Active_Neuropeptide Processing Inactive_Fragments Inactive Fragments Active_Neuropeptide->Inactive_Fragments Degradation PEP Prolyl Endopeptidase (PEP) S17092 This compound S17092->PEP Inhibits

Caption: Mechanism of this compound action on neuropeptide degradation.

Experimental_Workflow cluster_1 PEP Inhibition Assay Workflow A 1. Prepare Reagents (this compound, PEP, Substrate) B 2. Add Reagents to Plate (Buffer, this compound/Vehicle, PEP) A->B C 3. Pre-incubate (Optimized Time & Temp) B->C D 4. Add Substrate to Initiate Reaction C->D E 5. Measure Fluorescence Over Time D->E F 6. Analyze Data (Calculate % Inhibition, IC50) E->F

Caption: General workflow for a prolyl endopeptidase (PEP) inhibition assay.

Troubleshooting_Logic cluster_2 Troubleshooting: Low Inhibition Start Low/No Inhibition Observed Q1 Are this compound and PEP solutions fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Prepare fresh solutions Q2 Is incubation time sufficient? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Increase pre-incubation time Q3 Are assay conditions optimal? (pH, Buffer, [Substrate]) A2_Yes->Q3 A3_No No Q3->A3_No Verify & optimize conditions End Re-evaluate experiment Q3->End Yes

Caption: A logical workflow for troubleshooting low inhibition results.

References

how to control for S 17092 off-target binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the control of off-target binding of S 17092, a potent prolyl endopeptidase (PEP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain. By inhibiting PEP, this compound slows the degradation of these neuropeptides, thereby increasing their activity. This mechanism is believed to be responsible for its nootropic effects, making it a candidate for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Q2: How selective is this compound for prolyl endopeptidase (PEP)?

This compound has demonstrated high selectivity for PEP. One study reported a high affinity for human PEP with a Ki (inhibition constant) of 1.5 nM for the partially purified enzyme.[1] In the same study, this compound-1 was shown to not affect the activity of a panel of other peptidases, including aminopeptidases B and M, dipeptidylaminopeptidase IV, endopeptidases 3.4.24.11, 3.4.24.15, 3.4.24.16, calpains, and angiotensin-converting enzyme.[1]

Q3: What are the potential consequences of off-target binding of this compound in my experiments?

Off-target binding occurs when a compound interacts with unintended molecular targets. This can lead to a variety of undesirable outcomes in an experimental setting, including:

  • Misinterpretation of results: The observed phenotype may be incorrectly attributed to the inhibition of PEP when it is, in fact, due to the modulation of an off-target protein.

  • Cellular toxicity: Interaction with unintended targets can disrupt normal cellular processes, leading to cell stress or death.

Q4: How can I experimentally control for potential off-target effects of this compound?

To ensure that the observed effects are due to the inhibition of PEP, several control experiments are recommended:

  • Rescue experiments: In a cell-based model, if the phenotype induced by this compound can be reversed by the addition of the product of PEP's enzymatic activity, it suggests an on-target effect.

  • Use of a negative control compound: An inactive analogue of this compound, if available, can be used to demonstrate that the observed effects are not due to non-specific interactions of the chemical scaffold.

  • Direct measurement of off-target activity: Perform in vitro enzymatic assays using a panel of related proteases to confirm the selectivity of this compound under your experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected results with this compound treatment. Potential off-target effects are influencing the experimental outcome.1. Verify the selectivity of this compound in your system by testing its effect on a panel of related proteases. 2. Include a structurally unrelated PEP inhibitor as a positive control. 3. If using a cell-based assay, attempt a rescue experiment by adding the downstream product of PEP activity.
Observed cellular toxicity at concentrations expected to be selective for PEP. 1. The specific cell line may be particularly sensitive to low levels of off-target inhibition of a critical protein. 2. The compound may have off-target effects not previously documented.1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Consider using a lower concentration for a longer duration. 3. Screen for off-target effects using a broader protease panel or a cell-based assay that can detect disruptions in various signaling pathways.
Difficulty replicating published findings. Differences in experimental conditions (e.g., cell type, reagent sources, incubation times) may unmask subtle off-target activities.1. Carefully review and align your experimental protocol with the published methodology. 2. Perform a comprehensive literature search for any newly identified off-targets of this compound. 3. Validate the activity of your this compound stock solution with a direct in vitro PEP inhibition assay.

Quantitative Data: Selectivity Profile of this compound-1

The following table summarizes the known on-target and off-target activities of this compound-1.

Target Enzyme Type Inhibition Constant (Ki) Reference
Prolyl Endopeptidase (PEP) Serine Protease1.5 nM[1]
Aminopeptidase BMetalloproteaseNo effect observed[1]
Aminopeptidase MMetalloproteaseNo effect observed[1]
Dipeptidylaminopeptidase IVSerine ProteaseNo effect observed[1]
Endopeptidase 3.4.24.11 (Neprilysin)MetalloproteaseNo effect observed[1]
Endopeptidase 3.4.24.15MetalloproteaseNo effect observed[1]
Endopeptidase 3.4.24.16MetalloproteaseNo effect observed[1]
CalpainsCysteine ProteaseNo effect observed[1]
Angiotensin-Converting Enzyme (ACE)MetalloproteaseNo effect observed[1]

Experimental Protocols

Protocol: In Vitro Protease Inhibition Assay for Off-Target Screening

This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of proteases. Specific buffer components, substrates, and enzyme concentrations should be optimized for each individual protease.

Materials:

  • Purified proteases (e.g., Aminopeptidase M, Dipeptidylaminopeptidase IV, etc.)

  • Fluorogenic or chromogenic protease-specific substrate

  • Assay buffer (optimized for each protease)

  • This compound stock solution (in DMSO)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute this compound to various concentrations in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of the specific protease in the assay buffer.

    • Prepare a solution of the corresponding substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution or vehicle control (DMSO)

      • Protease solution

    • Mix gently and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each this compound concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • If inhibition is observed, plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

S17092_On_Target_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Neuropeptides Neuropeptides (e.g., Substance P) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Degradation Receptor Neuropeptide Receptor Neuropeptides->Receptor Binding Degraded_Peptides Inactive Peptide Fragments PEP->Degraded_Peptides S17092 This compound S17092->PEP Inhibition Signaling Downstream Signaling Receptor->Signaling

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Start: Unexpected Experimental Outcome with this compound Hypothesis Hypothesize: Potential Off-Target Effect Start->Hypothesis In_Vitro In Vitro Screening: Test this compound against a panel of related proteases Hypothesis->In_Vitro Cell_Based Cell-Based Assays: Use alternative inhibitors and rescue experiments Hypothesis->Cell_Based Decision Off-Target Binding Identified? In_Vitro->Decision Cell_Based->Decision Analyze Analyze Data: Determine IC50/Ki for off-targets Decision->Analyze Yes On_Target Conclude On-Target Effect: Optimize primary experiment Decision->On_Target No Redesign Redesign Experiment: Use lower concentration or alternative compound Analyze->Redesign

Caption: Workflow for identifying and controlling for off-target effects.

References

improving the translational value of S 17092 preclinical data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for understanding and potentially replicating preclinical studies of S 17092, a potent prolyl endopeptidase (PEP) inhibitor. The following question-and-answer format addresses common issues and provides detailed methodologies to improve the translational value of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of prolyl endopeptidase (PEP), a serine protease involved in the degradation of several neuropeptides. By inhibiting PEP, this compound increases the bioavailability of neuropeptides such as Substance P (SP) and α-melanocyte-stimulating hormone (α-MSH), which are implicated in learning and memory processes.[1]

Q2: What are the key preclinical findings regarding the efficacy of this compound?

A2: Preclinical studies have demonstrated that this compound enhances cognitive function in various animal models. In rodents, it has shown positive effects on short-term, long-term, reference, and working memory.[2] In a monkey model of Parkinson's disease with cognitive deficits, this compound significantly improved performance in tasks such as the variable delayed response, delayed matching-to-sample, and delayed alternation.[3]

Q3: What is the reported in vitro potency of this compound?

A3: this compound inhibits PEP activity in rat cortical extracts with an IC50 of 8.3 nM.[1]

Q4: What are the effective doses of this compound in preclinical models?

A4: In rats, oral administration of 10 and 30 mg/kg of this compound resulted in a significant decrease in PEP activity in the medulla oblongata.[1] In MPTP-treated monkeys, the most effective oral dose for improving cognitive performance was found to be 3 mg/kg.[3]

Q5: What is the known preclinical safety profile of this compound?

A5: Preclinical data in rodents suggest that this compound is well-tolerated with no adverse side effects reported in the available literature.[4] However, specific No-Observed-Adverse-Effect Level (NOAEL) data from formal toxicology studies are not publicly available. For clinical trials, this compound was reported to be well tolerated in elderly healthy volunteers.[5]

Troubleshooting Guides

Issue 1: High variability in cognitive task results.

  • Possible Cause: Inconsistent handling of animals, variations in the experimental environment (e.g., lighting, noise), or differing levels of stress among animals can all contribute to variability.

  • Troubleshooting Steps:

    • Standardize Animal Handling: Ensure all researchers handle the animals in a consistent and gentle manner.

    • Control Environmental Factors: Conduct all behavioral testing in a dedicated, quiet room with consistent lighting and temperature.

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the testing room and equipment before starting the experiments.

    • Monitor Animal Health: Regularly check the health and well-being of the animals, as illness can significantly impact cognitive performance.

Issue 2: Inconsistent PEP activity measurements.

  • Possible Cause: Sample degradation, improper substrate preparation, or inaccurate protein quantification can lead to unreliable results.

  • Troubleshooting Steps:

    • Sample Handling: Process tissue and plasma samples quickly and on ice to prevent PEP degradation. Store samples at -80°C for long-term storage.

    • Substrate Quality: Use a fresh, high-quality fluorogenic substrate for each assay. Protect the substrate from light.

    • Accurate Protein Quantification: Use a reliable method (e.g., BCA assay) to determine the total protein concentration in your samples for normalization of PEP activity.

    • Include Controls: Always include a known PEP inhibitor (like this compound) as a negative control to ensure the assay is working correctly.

Issue 3: Low or undetectable levels of neuropeptides (Substance P, α-MSH).

  • Possible Cause: Degradation of peptides by proteases in the sample, issues with the ELISA kit, or improper sample collection and storage.

  • Troubleshooting Steps:

    • Protease Inhibitors: Add a protease inhibitor cocktail to your samples immediately after collection to prevent peptide degradation.

    • ELISA Kit Validation: Ensure the ELISA kit is validated for the species and sample type you are using. Check the expiration date and storage conditions of the kit.

    • Sample Collection: For plasma samples, use EDTA tubes and centrifuge at 4°C as soon as possible. For tissue samples, snap-freeze them in liquid nitrogen immediately after collection.

    • Follow Kit Protocol: Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpecies/SystemValue/EffectReference
IC50 (PEP Inhibition) Rat Cortical Extracts8.3 nM[1]
In Vivo PEP Inhibition Rat (Medulla Oblongata)-78% at 10 mg/kg (oral)[1]
-82% at 30 mg/kg (oral)[1]
Effective Dose MPTP-treated Monkeys3 mg/kg (oral)[3]

Table 2: Effect of this compound on Neuropeptide Levels in Rats (30 mg/kg, single oral administration)

NeuropeptideBrain RegionChange in ImmunoreactivityReference
Substance P Frontal Cortex+41%[1]
Hypothalamus+84%[1]
α-MSH Frontal Cortex+122%[1]
Hypothalamus+49%[1]

Experimental Protocols

1. Prolyl Endopeptidase (PEP) Activity Assay (Fluorometric)

  • Principle: This assay measures the cleavage of a fluorogenic substrate by PEP, resulting in the release of a fluorescent molecule.

  • Materials:

    • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Tissue homogenate or plasma sample

    • This compound (as a control inhibitor)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare tissue homogenates or plasma samples on ice. Determine the total protein concentration.

    • Dilute samples to the desired concentration in assay buffer.

    • Add 50 µL of diluted sample to each well of the microplate.

    • For inhibitor control wells, add this compound to the desired final concentration.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

    • Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of substrate cleavage (RFU/min) and normalize it to the total protein concentration.

2. Substance P and α-MSH Quantification (ELISA)

  • Principle: A competitive or sandwich ELISA is used to quantify the concentration of Substance P or α-MSH in biological samples.

  • Materials:

    • Commercially available ELISA kit for Substance P or α-MSH (validated for the appropriate species)

    • Tissue homogenate or plasma sample (collected with protease inhibitors)

    • Microplate reader

  • Procedure:

    • Prepare samples and standards according to the ELISA kit manufacturer's instructions. This may involve extraction steps for tissue samples.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Follow the kit's instructions for the addition of detection antibodies, conjugate, and substrate.

    • Incubate the plate for the specified times and temperatures.

    • Wash the plate between steps as instructed in the protocol.

    • After adding the stop solution, measure the absorbance at the recommended wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the neuropeptide in your samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

S17092_Mechanism_of_Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibition Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP->Neuropeptides Degradation Cognitive_Function Improved Cognitive Function Neuropeptides->Cognitive_Function Modulation

Caption: Mechanism of action of this compound.

Neuropeptide_Signaling_Pathway cluster_SP Substance P Pathway cluster_aMSH α-MSH Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds MAPK MAPK Pathway (ERK1/2, p38) NK1R->MAPK Activates Cellular_Response Neuronal Signaling & Synaptic Plasticity MAPK->Cellular_Response aMSH α-MSH MCR Melanocortin Receptors (MC1R, MC3-5R) aMSH->MCR Binds cAMP cAMP-PKA Pathway MCR->cAMP Activates cAMP->Cellular_Response

Caption: Downstream signaling of key neuropeptides.

Preclinical_Experimental_Workflow Animal_Model Animal Model Selection (e.g., Aged Rodents, MPTP-Monkeys) Dosing This compound Administration (Oral Gavage) Animal_Model->Dosing Cognitive_Testing Cognitive Assessment (e.g., Morris Water Maze, Delayed Recall) Dosing->Cognitive_Testing Biochemical_Analysis Biochemical Assays (PEP Activity, Neuropeptide Levels) Dosing->Biochemical_Analysis Post-mortem or Plasma Samples Data_Analysis Data Analysis & Interpretation Cognitive_Testing->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Navigating S 17092 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prolyl endopeptidase (PEP) inhibitor, S 17092. Inconsistencies in experimental outcomes have been noted in preclinical and clinical studies of this compound. This guide aims to address potential sources of these conflicting results and provide standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase.[1] PEP is an enzyme involved in the breakdown of several neuropeptides, such as Substance P and alpha-melanocyte-stimulating hormone (α-MSH).[2] By inhibiting PEP, this compound is proposed to increase the levels of these neuropeptides in the brain, which may lead to cognitive enhancement and neuroprotective effects.[1][2]

Q2: Why are there conflicting reports on the efficacy of this compound?

Conflicting results with this compound can arise from several factors:

  • Dosing Regimen (Acute vs. Chronic): Studies have shown that acute administration of this compound can significantly increase levels of Substance P and α-MSH in the brain.[2][3] In contrast, chronic treatment did not produce the same significant increase in these neuropeptide levels.[2][3] This suggests that the duration of treatment is a critical variable.

  • Dose-Dependency: The effects of this compound can be dose-dependent, and the optimal dose may vary between different experimental models (in vitro vs. in vivo) and species.[4] The failure of a Phase II clinical trial for memory enhancement was partly attributed to the difficulty in determining a therapeutic dose from Phase I pharmacokinetic data.[4]

  • Interindividual Variability: Pharmacokinetic studies in elderly healthy volunteers have demonstrated high interindividual variability in the plasma concentrations of this compound.[5][6] This variability could contribute to inconsistent outcomes in both preclinical and clinical studies.

  • Animal Models: The choice of animal model and the specific cognitive task being assessed can influence the observed efficacy of this compound. Positive effects have been reported in various models of memory impairment, but the robustness of these effects can vary.[7][8][9]

Q3: Has this compound shown any off-target effects?

Existing research suggests that this compound is a highly specific inhibitor of prolyl endopeptidase. One study reported that this compound did not significantly affect the activity of other peptidases, including aminopeptidases B and M, dipeptidylaminopeptidase IV, endopeptidases, calpains, and angiotensin-converting enzyme. While off-target effects are a consideration for prolyl endopeptidase inhibitors in general, this compound appears to have a high degree of specificity for its target enzyme.

Q4: What is the known pharmacokinetic profile of this compound in humans?

A Phase I study in elderly healthy volunteers provided the following pharmacokinetic data after oral administration.[5][6]

Troubleshooting Guide

Problem 1: Inconsistent results in neuropeptide level measurements.
  • Possible Cause: Difference in dosing regimen (acute vs. chronic).

  • Troubleshooting Steps:

    • Standardize Dosing Schedule: Clearly define and consistently apply the dosing schedule (acute or chronic) across all experimental groups.

    • Time-Course Analysis: For chronic studies, consider including intermediate time points to assess the dynamic changes in neuropeptide levels.

    • Washout Period: Ensure an adequate washout period between treatments in crossover study designs to avoid carry-over effects.

Problem 2: Lack of dose-dependent effects in behavioral studies.
  • Possible Cause: High interindividual variability in drug metabolism and brain penetration.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

    • Measure Plasma/Brain Concentrations: If feasible, measure the plasma and/or brain concentrations of this compound in a subset of animals to correlate drug levels with behavioral outcomes.

    • Refine Dosing Range: Conduct a thorough dose-response study to identify the optimal therapeutic window for the specific animal model and behavioral task.

Problem 3: Discrepancies between in vitro and in vivo results.
  • Possible Cause: Poor bioavailability or blood-brain barrier penetration in vivo.

  • Troubleshooting Steps:

    • Assess Bioavailability: If not already established for the specific formulation and route of administration, conduct pharmacokinetic studies to determine the bioavailability of this compound.

    • Verify Brain Penetration: Utilize techniques such as mass spectrometry to confirm that this compound is reaching the central nervous system in sufficient concentrations to inhibit PEP.

    • Consider Formulation: The vehicle used to dissolve and administer this compound can impact its absorption and distribution. Ensure the formulation is appropriate and consistent across experiments.

Data Presentation

Table 1: Summary of this compound Effects on Neuropeptide Levels in Rat Brain

Dosing RegimenNeuropeptideBrain RegionObserved EffectCitation
Acute (single dose) Substance PFrontal Cortex+41%[2]
Hypothalamus+84%[2]
α-MSHFrontal Cortex+122%[2]
Hypothalamus+49%[2]
Chronic Substance PFrontal CortexNo significant change[2]
HypothalamusNo significant change[2]
α-MSHFrontal CortexNo significant change[2]
HypothalamusNo significant change[2]

Table 2: Pharmacokinetic Parameters of this compound in Elderly Healthy Volunteers (Single Oral Dose)

Dose (mg)Cmax (ng/mL)tmax (h)AUC (ng.h/mL)t1/2 (h)Citation
100 24.32.025814.7[6]
400 108.82.0141717.0[6]
800 215.53.0290118.2[6]
1200 300.04.0425320.3[6]

Experimental Protocols

Prolyl Endopeptidase (PEP) Activity Assay

This protocol is adapted from a fluorometric assay for determining PEP activity.[10][11]

  • Reagents:

    • Substrate: Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC)

    • Buffer: 100 mM K-phosphate buffer, pH 7.5

    • Stop Solution: 1.5 M Acetic Acid

    • Sample: Serum, plasma, or tissue homogenate

  • Procedure:

    • In a microplate well, combine 100 µL of K-phosphate buffer and 10 µL of the sample.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the Z-Gly-Pro-AMC substrate solution (final concentration 0.2 mM).

    • Incubate at 37°C for 120 minutes.

    • Stop the reaction by adding 500 µL of acetic acid.

    • Measure the fluorescence of the released 7-amino-4-methylcoumarin using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

Cell Viability Assay (MTT-based)

This is a general protocol for assessing cell viability.[12][13][14]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization Solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • Cell culture medium

    • This compound stock solution

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Passive Avoidance Test

This behavioral test assesses long-term memory in rodents.[15][16][17][18][19]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Training (Acquisition):

      • Place the animal in the light compartment.

      • After a brief habituation period, open the guillotine door.

      • When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

      • Record the latency to enter the dark compartment.

      • Return the animal to its home cage.

    • Testing (Retention):

      • 24 hours after training, place the animal back in the light compartment.

      • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

      • A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.

    • Drug Administration: Administer this compound or vehicle at a specified time before the training or testing phase, depending on the experimental question (e.g., to assess effects on memory acquisition, consolidation, or retrieval).

Mandatory Visualization

S17092_Mechanism_of_Action cluster_PEP_Inhibition This compound Action cluster_Neuropeptide_Regulation Neuropeptide Metabolism cluster_Downstream_Effects Potential Downstream Effects S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Increased_Neuropeptides Increased Neuropeptide Levels Inactive_Metabolites Inactive Metabolites PEP->Inactive_Metabolites Degrades Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) Cognitive_Enhancement Cognitive Enhancement & Neuroprotection Increased_Neuropeptides->Cognitive_Enhancement Leads to

Caption: this compound inhibits PEP, leading to increased neuropeptide levels.

Substance_P_Signaling SP Substance P NK1R Neurokinin-1 Receptor (NK1R) SP->NK1R Binds to G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Cellular_Response Leads to MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response Leads to

Caption: Simplified signaling pathway of Substance P via the NK1R.

Alpha_MSH_Signaling alpha_MSH α-Melanocyte-Stimulating Hormone (α-MSH) MC4R Melanocortin 4 Receptor (MC4R) alpha_MSH->MC4R Binds to G_Protein Gs MC4R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to learning & memory) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of α-MSH via the MC4R.

Experimental_Workflow start Experimental Design in_vitro In Vitro Experiments start->in_vitro in_vivo In Vivo Experiments start->in_vivo pep_assay PEP Activity Assay in_vitro->pep_assay viability_assay Cell Viability Assay in_vitro->viability_assay behavioral_test Behavioral Testing (e.g., Passive Avoidance) in_vivo->behavioral_test pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd_analysis data_analysis Data Analysis & Interpretation pep_assay->data_analysis viability_assay->data_analysis behavioral_test->data_analysis pk_pd_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative Guide to S 17092 and KYP-2047: Two Prominent Prolyl Endopeptidase (PEP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two significant prolyl endopeptidase (PEP) inhibitors: S 17092 and KYP-2047. By presenting key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to be a valuable resource for researchers in neurodegenerative diseases, cognitive disorders, and other fields where PEP inhibition is a therapeutic target.

At a Glance: Key Differences

FeatureThis compoundKYP-2047
Primary Investigated Therapeutic Area Memory impairment and cognitive disorders associated with cerebral aging.[1][2][3]Neurodegenerative diseases (e.g., Parkinson's), glioblastoma, and inflammatory conditions.[4]
Reported Potency IC50 of 1.2 nM for cerebral PEP.[5]Ki of 0.023 nM for prolyl oligopeptidase (POP/PEP).[6][7]
Known Mechanism of Action Inhibits PEP, thereby retarding the degradation of neuroactive peptides like substance P, which is linked to memory enhancement.[1][2][3]In addition to PEP inhibition, it has been shown to reduce α-synuclein aggregation, modulate autophagy, and influence inflammatory signaling pathways (JAK2/STAT3, NF-κB).[8]
Clinical Development Has undergone Phase I clinical trials in healthy elderly volunteers.[9][10]Primarily in preclinical and in vivo animal model studies.[4]
Blood-Brain Barrier Penetration Demonstrated central effects in humans, as evidenced by EEG recordings.[1][2][3]Reported to be a brain-penetrating inhibitor.[6][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and KYP-2047. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate research publications.

Table 1: In Vitro Efficacy
ParameterThis compoundKYP-2047Source
Target Enzyme Prolyl Endopeptidase (PEP)Prolyl Oligopeptidase (POP/PEP)N/A
Inhibition Constant (Ki) Not explicitly reported0.023 nM[6][7][6][7]
IC50 1.2 nM (cerebral PEP)[5]Not explicitly reported[5]
Table 2: Pharmacokinetic Parameters

Disclaimer: The pharmacokinetic data for this compound is from studies in healthy elderly human volunteers, while the data for KYP-2047 is from studies in rodents (rats and mice). This species difference should be considered when comparing these values.

ParameterThis compound (in humans)KYP-2047 (in rodents)Source
Administration Route OralIntraperitoneal (i.p.)[9][10]
Time to Maximum Concentration (Tmax) 0.75 - 5 hours≤10 minutes[10][12][13]
Terminal Half-life (t1/2) 7 - 31 hours~4.8 hours[9][10]
Brain/Blood AUC Ratio Not explicitly reported, but central activity confirmed.[1][2]0.039 - 0.050[12][13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of PEP inhibitors like this compound and KYP-2047.

Prolyl Endopeptidase (PEP) Activity Assay

This assay is fundamental for determining the inhibitory potential of compounds against the PEP enzyme.

Principle: The assay measures the enzymatic activity of PEP by monitoring the cleavage of a synthetic substrate, typically Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA). When cleaved by PEP, p-nitroanilide (pNA) is released, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[14][15]

Materials:

  • Purified PEP enzyme or tissue/cell lysate containing PEP.

  • Assay Buffer (e.g., PBS or Tris-HCl at a physiological pH).

  • Substrate: Z-Gly-Pro-pNA, dissolved in a suitable solvent like dioxane or DMSO.[14][16]

  • Test inhibitors (this compound, KYP-2047) at various concentrations.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405-410 nm.

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, add the assay buffer, the PEP enzyme source, and the inhibitor solution (or vehicle for control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Z-Gly-Pro-pNA substrate to each well.

  • Immediately begin monitoring the change in absorbance at 405-410 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (rate of pNA production) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to assess the effect of inhibitors on signaling pathways, such as the NF-κB pathway, which is relevant to the anti-inflammatory effects of KYP-2047.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to total and phosphorylated forms of key pathway proteins (e.g., p65, IκBα), the activation state of the pathway can be determined.[17][18]

Procedure:

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, microglial cells) and treat them with a stimulant (e.g., LPS) in the presence or absence of the test inhibitor (e.g., KYP-2047).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-total p65, anti-p-IκBα, anti-total IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on pathway activation.

Immunohistochemistry for α-Synuclein

This method is employed to visualize the localization and aggregation of α-synuclein in tissue sections, a key aspect of the research on KYP-2047's effects in Parkinson's disease models.[4]

Principle: Immunohistochemistry uses antibodies to detect specific antigens (in this case, α-synuclein) in preserved tissue sections. A secondary antibody conjugated to an enzyme or a fluorophore is then used for visualization.[19][20][21][22]

Procedure:

  • Tissue Preparation: Fix the tissue (e.g., brain sections from a mouse model of Parkinson's disease) in formalin and embed it in paraffin.

  • Sectioning: Cut thin sections of the paraffin-embedded tissue using a microtome and mount them on microscope slides.

  • Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of alcohol washes.

  • Antigen Retrieval: Use heat or enzymatic digestion (e.g., proteinase K) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity (if using an enzyme-linked detection system) and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for α-synuclein (total or phosphorylated forms).

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex (for enzymatic detection) or a fluorescently labeled secondary antibody.

  • Visualization: For enzymatic detection, add a chromogenic substrate (e.g., DAB) to produce a colored precipitate. For fluorescence, visualize using a fluorescence microscope.

  • Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI) and mount with a coverslip.

  • Microscopic Analysis: Examine the sections under a microscope to assess the amount and localization of α-synuclein staining.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to PEP inhibition and the methodologies used to study these inhibitors.

PEP_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_pep PEP Activity cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Neuropeptide_Precursors Neuropeptide Precursors PEP Prolyl Endopeptidase (PEP) Neuropeptide_Precursors->PEP Active_Neuropeptides Active Neuropeptides (e.g., Substance P) PEP->Active_Neuropeptides Cleavage Inactive_Fragments Inactive Fragments PEP->Inactive_Fragments Degradation Active_Neuropeptides->Inactive_Fragments Receptor_Activation Neuropeptide Receptor Activation Active_Neuropeptides->Receptor_Activation Cellular_Response Cellular Response (e.g., Neuronal Signaling, Memory Formation) Receptor_Activation->Cellular_Response S17092 This compound S17092->PEP KYP2047 KYP-2047 KYP2047->PEP KYP2047_Neuroprotection_Pathway KYP2047 KYP-2047 PEP Prolyl Endopeptidase (PEP) KYP2047->PEP Autophagy Autophagy KYP2047->Autophagy enhances Alpha_Synuclein α-Synuclein Aggregation PEP->Alpha_Synuclein promotes Inflammation Inflammation (NF-κB, JAK/STAT) PEP->Inflammation promotes Neuroprotection Neuroprotection & Reduced Cell Death Alpha_Synuclein->Neuroprotection induces neurotoxicity Autophagy->Alpha_Synuclein clears aggregates Autophagy->Neuroprotection Inflammation->Neuroprotection induces cell damage Experimental_Workflow start Start: Compound Library assay_prep PEP Inhibition Assay (Z-Gly-Pro-pNA) start->assay_prep data_analysis IC50 Determination assay_prep->data_analysis hit_validation Hit Validation & Selectivity Profiling data_analysis->hit_validation in_vivo_testing In Vivo Models (e.g., Rodent models of neurodegeneration) hit_validation->in_vivo_testing pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies in_vivo_testing->pk_pd_studies lead_optimization Lead Optimization pk_pd_studies->lead_optimization

References

A Comparative Analysis of S 17092 for the Treatment of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug S 17092 with established and emerging therapies for Alzheimer's disease (AD). The information is intended to support research and development efforts by offering a detailed analysis of therapeutic effects, mechanisms of action, and supporting experimental data.

Executive Summary

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolism of several neuropeptides implicated in learning and memory. By inhibiting PEP, this compound is proposed to increase the levels of these neuropeptides in the brain, thereby offering a potential therapeutic avenue for the cognitive deficits observed in Alzheimer's disease. Preclinical studies have demonstrated its ability to inhibit PEP in vivo and improve cognitive performance in animal models. However, publicly available data from human clinical trials are limited, making a direct comparison with approved and late-stage investigational drugs challenging. This guide synthesizes the available information on this compound and contrasts it with current standards of care—acetylcholinesterase inhibitors (AChEIs) and NMDA receptor antagonists—as well as with the newer class of amyloid-beta (Aβ)-targeting monoclonal antibodies.

Mechanism of Action: A Comparative Overview

The therapeutic agents discussed in this guide employ distinct mechanisms to address the complex pathology of Alzheimer's disease.

  • This compound: Acts as a prolyl endopeptidase (PEP) inhibitor. By blocking PEP, it prevents the degradation of various neuropeptides, such as substance P and α-melanocyte-stimulating hormone (α-MSH), which are believed to play a role in cognitive processes.[1][2] This approach aims to enhance synaptic function and neuronal communication by modulating the levels of endogenous neuropeptides.

  • Acetylcholinesterase Inhibitors (e.g., Donepezil): These drugs increase the levels of acetylcholine, a key neurotransmitter for memory and learning, by inhibiting the enzyme that breaks it down. This is a symptomatic treatment aimed at improving cholinergic neurotransmission, which is impaired in Alzheimer's disease.

  • NMDA Receptor Antagonists (e.g., Memantine): These agents block the N-methyl-D-aspartate (NMDA) receptor to prevent excessive stimulation by the neurotransmitter glutamate, which can lead to neuronal damage (excitotoxicity). This is also considered a symptomatic treatment.

  • Amyloid-Beta Targeting Monoclonal Antibodies (e.g., Lecanemab, Donanemab): This newer class of drugs is designed to be disease-modifying by targeting and clearing aggregated forms of amyloid-beta, a protein that forms plaques in the brains of individuals with Alzheimer's disease. The goal is to slow the progression of the underlying pathology.

Preclinical Efficacy: this compound in Animal Models

Preclinical studies have provided initial evidence for the potential of this compound in models of cognitive impairment.

In Vitro and In Vivo Target Engagement
ParameterFindingSpecies/ModelReference
PEP Inhibition (in vitro) IC₅₀ = 8.3 nMRat cortical extracts[1]
PEP Inhibition (in vivo) -78% to -82% decrease in PEP activity in medulla oblongata after single oral dose (10-30 mg/kg)Rat[1]
Neuropeptide Modulation (in vivo) Significant increase in Substance P (+41% in frontal cortex, +84% in hypothalamus) and α-MSH (+122% in frontal cortex, +49% in hypothalamus) after a single 30 mg/kg oral doseRat[1]
Cognitive Enhancement in Animal Models

While specific quantitative data from widely used Alzheimer's disease models are scarce in the public domain, studies in other models of cognitive dysfunction have shown promising results.

Animal ModelTaskKey FindingsReference
Rodents with chemically induced amnesia Various memory tasks (short-term, long-term, reference, and working memory)This compound was successfully used to improve performance.[2][3]
Aged mice Various memory tasksThis compound demonstrated efficacy in improving memory.[2][3]
MPTP-treated monkeys (model of early parkinsonism with cognitive deficits) Variable delayed response, delayed matching-to-sample, and delayed alternation tasksA 3 mg/kg oral dose significantly improved overall performance.[4]

Clinical Data: this compound in Humans

Publicly available clinical data for this compound in Alzheimer's disease patients are limited. The primary published findings are from studies in healthy volunteers.

Study PopulationKey FindingsReference
Healthy Volunteers - Safely administered. - Demonstrated peripheral PEP inhibition in plasma. - Showed central effects as evidenced by EEG recordings. - Improved performance on a delayed verbal memory task.[1][2][3]

Comparison with Alternative Therapies

The following tables provide a comparative overview of this compound and other Alzheimer's disease treatments based on available data.

Table 1: Mechanism of Action and Therapeutic Approach
Drug/ClassPrimary Mechanism of ActionTherapeutic Approach
This compound Prolyl Endopeptidase (PEP) InhibitionNeuropeptide modulation to enhance cognitive function
Donepezil Acetylcholinesterase InhibitionSymptomatic improvement of cholinergic function
Memantine NMDA Receptor AntagonismSymptomatic protection against glutamate excitotoxicity
Lecanemab Amyloid-Beta Protofibril RemovalDisease modification by targeting a key pathological hallmark
Donanemab Amyloid-Beta Plaque RemovalDisease modification by targeting a key pathological hallmark
Table 2: Summary of Preclinical and Clinical Efficacy
Drug/ClassPreclinical Efficacy HighlightsClinical Efficacy Highlights (in Alzheimer's Disease)
This compound - In vivo PEP inhibition and neuropeptide elevation in rats. - Cognitive improvement in rodent and primate models of cognitive impairment.- Improved delayed verbal memory in healthy volunteers. - No robust, publicly available efficacy data in AD patients.
Donepezil - Reverses cognitive deficits in various animal models.- Modest but statistically significant improvement in cognitive function (ADAS-Cog) and global function (CIBIC-Plus) in mild to severe AD.
Memantine - Neuroprotective effects in models of excitotoxicity.- Modest symptomatic benefit in moderate to severe AD, often used in combination with AChEIs.
Lecanemab - Reduction of amyloid plaques in transgenic mouse models.- Statistically significant slowing of cognitive decline (CDR-SB) and reduction in brain amyloid levels in early AD.
Donanemab - Potent amyloid plaque removal in preclinical models.- Significant slowing of cognitive and functional decline (iADRS) and substantial amyloid plaque clearance in early symptomatic AD.

Experimental Protocols and Visualizations

Signaling Pathway: this compound Mechanism of Action

S17092_Mechanism cluster_0 Normal Neuropeptide Regulation cluster_1 Therapeutic Intervention with this compound Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Metabolized by Cognitive_Function_Normal Normal Cognitive Function Neuropeptides->Cognitive_Function_Normal Modulates Degradation Degradation Products PEP->Degradation Produces S17092 This compound PEP_Inhibited Prolyl Endopeptidase (PEP) S17092->PEP_Inhibited Inhibits Increased_Neuropeptides Increased Neuropeptides Improved_Cognition Improved Cognitive Function Increased_Neuropeptides->Improved_Cognition Potentially Leads to

Caption: Proposed mechanism of this compound in enhancing cognitive function.

Experimental Workflow: Passive Avoidance Test

The passive avoidance test is a fear-motivated behavioral paradigm used to assess learning and memory in rodents.

Passive_Avoidance_Workflow cluster_0 Acquisition Phase (Day 1) cluster_1 Retention Phase (Day 2) start Place rodent in brightly lit chamber crossover Rodent enters dark chamber start->crossover shock Mild foot shock administered crossover->shock association Association of dark chamber with aversive stimulus shock->association start2 Place rodent back in brightly lit chamber measure Measure latency to enter dark chamber start2->measure outcome Longer latency indicates better memory measure->outcome

Caption: Workflow of the passive avoidance test for memory assessment.

Experimental Protocol: Prolyl Endopeptidase (PEP) Activity Assay (Fluorimetric)

This protocol outlines a common method for measuring PEP activity in biological samples, such as plasma or brain homogenates.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically a phosphate or Tris buffer, at the optimal pH for the enzyme (around 7.5).

    • Substrate Stock Solution: Dissolve a fluorogenic PEP substrate (e.g., Z-Gly-Pro-7-amido-4-methylcoumarin) in an appropriate solvent (e.g., DMSO).

    • Inhibitor Solution (this compound): Prepare serial dilutions of this compound to determine its inhibitory potency (IC₅₀).

    • Stop Solution: An acidic solution (e.g., acetic acid) is used to terminate the enzymatic reaction.

    • Standard: A solution of the fluorescent product (e.g., 7-amino-4-methylcoumarin) is used to create a standard curve.

  • Assay Procedure:

    • Pipette the biological sample (e.g., plasma, brain homogenate) into the wells of a microplate.

    • Add the assay buffer and the inhibitor solution (or vehicle for control wells).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve using the fluorescence readings of the standard solutions.

    • Convert the fluorescence readings of the samples to the amount of product formed.

    • Calculate the PEP activity, typically expressed as the amount of product formed per unit time per amount of protein.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound represents a therapeutic strategy for Alzheimer's disease that is distinct from the current standard of care and the recently approved amyloid-targeting therapies. Its mechanism of action, centered on the modulation of neuropeptide levels through PEP inhibition, holds theoretical promise for improving cognitive function. The available preclinical data support its mechanism of action and suggest cognitive-enhancing effects. However, the lack of robust, publicly available quantitative data from clinical trials in Alzheimer's patients is a significant limitation. Further research and data transparency are needed to fully evaluate the therapeutic potential of this compound and its place in the evolving landscape of Alzheimer's disease treatments. This guide will be updated as new information becomes available.

References

A Comparative Analysis of Prolyl Endopeptidase (PREP) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance and experimental validation of various prolyl endopeptidase inhibitors, offering a valuable resource for researchers, scientists, and professionals in drug development.

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] Its involvement in key signaling pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as inflammatory processes, has positioned it as a significant therapeutic target.[2] This guide provides a comparative analysis of a range of PREP inhibitors, summarizing their performance based on experimental data and detailing the methodologies used for their evaluation.

Comparative Performance of PREP Inhibitors

The efficacy of PREP inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is an intrinsic measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the quantitative data for a selection of natural and synthetic PREP inhibitors.

Inhibitor Name/ClassTypeSource/OriginIC50 (nM)Ki (nM)Mechanism of ActionReference
Synthetic Inhibitors
Z-Pro-prolinalPeptide-likeSynthetic-5Competitive[3]
S 17092Non-peptideSynthetic1.2-Not specified[4]
KYP-2047Non-peptideSynthetic-0.023Not specified[4]
SUAM-1221Non-peptideSynthetic--Not specified[5]
Compound 27Indan derivativeSynthetic~0.5-Not specified[5]
Compound 29Tetralin derivativeSynthetic~0.5-Not specified[5]
Compound 30Tetralin derivativeSynthetic~0.5-Not specified[5]
Compound 34Pyrrolidine derivativeSynthetic~0.5-Not specified[5]
Compound 35Thioproline derivativeSynthetic~0.5-Not specified[5]
Compound 70Cyclopropyl derivativeSynthetic0.9-Not specified[6]
Natural Inhibitors
BerberineAlkaloidPlant (e.g., Berberis species)--Not specified[7]
BaicalinFlavonoidPlant (Scutellaria baicalensis)--Not specified[7]
Rugosin ETanninPlant26.7-Non-competitive[3]
1,2,6-trigalloyl glucopyranosideTanninPlant31.4-Non-competitive[3]
MacranganinTanninPlant42.6-Non-competitive[3]
Protocatechuic acidPhenolic acidPlant (Rhodiola sacra)27,800-Competitive[8]
Gallic acidPhenolic acidPlant (Rhodiola sacra)487,000-Non-competitive[8]
(-)-Epigallocatechin 3-O-gallateFlavonoidPlant (Rhodiola sacra)1,470-Non-competitive[8]
3-O-galloylepigallocatechin-(4beta-->8)-epigallocatechin 3-O-gallateFlavonoidPlant (Rhodiola sacra)437-Non-competitive[8]
Sacranoside AGlycosidePlant (Rhodiola sacra)348,000-Non-competitive[8]
ArbutinGlycosidePlant (Rhodiola sacra)391,000-Non-competitive[8]
4-O-(beta-D-glucopyranosyl)-gallic acidGlycosidePlant (Rhodiola sacra)215,000-Non-competitive[8]
(±)-2-pentacosylcyclohexanolCyclohexanol derivativePlant (Myricaria germanica)20,050-Competitive[9]

Experimental Protocols

The determination of the inhibitory potential of various compounds against PREP involves standardized enzymatic assays. Below are detailed methodologies for key experiments.

Prolyl Endopeptidase Activity Assay

This assay measures the enzymatic activity of PREP by monitoring the cleavage of a specific substrate.

Materials:

  • Purified prolyl endopeptidase

  • Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

  • Substrate: Z-Gly-Pro-pNA (N-Benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) or a fluorogenic substrate like Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin).[4]

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

  • Dilute the purified PREP enzyme to the desired concentration in the assay buffer.

  • In a 96-well plate, add the assay buffer and the PREP enzyme solution.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance (at 405 nm for pNA) or fluorescence (excitation at 380 nm, emission at 460 nm for AMC) over time at a constant temperature (e.g., 37°C) using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the progress curve.

IC50 Determination

This protocol determines the concentration of an inhibitor that reduces PREP activity by 50%.

Materials:

  • All materials from the PREP Activity Assay

  • Test inhibitor compound

Procedure:

  • Prepare a serial dilution of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PREP enzyme solution, and the different concentrations of the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate solution to each well.

  • Measure the enzymatic activity as described in the PREP Activity Assay protocol.

  • A control reaction without any inhibitor is performed to determine 100% enzyme activity.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Ki (Inhibition Constant) Determination

The inhibition constant (Ki) is determined to characterize the binding affinity of the inhibitor to the enzyme. The method varies depending on the mechanism of inhibition (competitive, non-competitive, etc.).

Materials:

  • All materials from the IC50 Determination protocol

Procedure:

  • Determine the Michaelis-Menten constant (Km) of the substrate:

    • Perform the PREP activity assay with varying concentrations of the substrate in the absence of the inhibitor.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Perform inhibition studies at multiple substrate and inhibitor concentrations:

    • For each inhibitor concentration, measure the initial reaction velocity at various substrate concentrations.

  • Data Analysis:

    • For competitive inhibitors: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The lines for different inhibitor concentrations will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.

    • For non-competitive inhibitors: In a Lineweaver-Burk plot, the lines will intersect on the x-axis. The Ki can be determined from the change in the apparent Vmax.

    • Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model equation to determine the Ki value.

Visualizing PREP Inhibition and Pathways

To better understand the context of PREP inhibition, the following diagrams illustrate a simplified signaling pathway involving PREP and a general workflow for evaluating PREP inhibitors.

PREP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptides Neuropeptides (e.g., Substance P, Bradykinin) PREP Prolyl Endopeptidase (PREP) Neuropeptides->PREP Cleavage Signaling Downstream Signaling (e.g., Neuroinflammation, Synaptic Plasticity) Neuropeptides->Signaling Biological Activity Inactive_Fragments Inactive Peptide Fragments PREP->Inactive_Fragments Inhibitor PREP Inhibitor Inhibitor->PREP Inhibition

A simplified diagram of PREP's role in neuropeptide degradation.

PREP_Inhibitor_Workflow cluster_workflow Experimental Workflow start Compound Library (Natural or Synthetic) assay_dev PREP Activity Assay Development start->assay_dev ic50_screen IC50 Screening assay_dev->ic50_screen hit_validation Hit Validation (Dose-Response) ic50_screen->hit_validation kinetics Enzyme Kinetics (Ki Determination) hit_validation->kinetics lead_opt Lead Optimization kinetics->lead_opt

A general workflow for the evaluation of PREP inhibitors.

References

S 17092: A Comparative Analysis of a Prolyl Endopeptidase Inhibitor Against Other Nootropic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nootropic compound S 17092 with other well-established cognitive enhancers, namely piracetam and donepezil. The objective is to present a comprehensive overview of their efficacy, supported by experimental data, to aid in research and development efforts in the field of cognitive enhancement.

Executive Summary

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolism of several neuropeptides implicated in learning and memory. By inhibiting PEP, this compound is proposed to enhance cognitive function by increasing the availability of these neuropeptides in the brain. This guide will delve into the available preclinical and clinical data for this compound and compare its efficacy with that of piracetam, a member of the racetam family with a multimodal mechanism of action, and donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.

Mechanism of Action

The distinct mechanisms of action of this compound, piracetam, and donepezil are central to understanding their nootropic effects.

  • This compound: As a prolyl endopeptidase (PEP) inhibitor, this compound prevents the breakdown of proline-containing neuropeptides such as arginine-vasopressin, substance P, and thyrotropin-releasing hormone.[1] These neuropeptides are known to play a role in cognitive processes, and their increased availability is thought to be the primary mechanism behind the nootropic effects of this compound.

  • Piracetam: The mechanism of action for piracetam is not fully elucidated but is believed to be multimodal. It is thought to enhance cognitive function by increasing the fluidity of cell membranes, which may improve neurotransmission, and by modulating neurotransmitter systems, including the cholinergic and glutamatergic systems.[2][3]

  • Donepezil: Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase.[4][5] By blocking the breakdown of the neurotransmitter acetylcholine, donepezil increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning.[4][5]

Signaling Pathway Diagrams

S17092_Pathway S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Neuropeptides Proline-containing Neuropeptides (e.g., Vasopressin, Substance P) PEP->Neuropeptides Degrades Degradation Degradation Products PEP->Degradation Cognitive_Function Enhanced Cognitive Function Neuropeptides->Cognitive_Function Modulates Piracetam_Pathway Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane Fluidity Increased Membrane Fluidity Membrane->Fluidity Neurotransmission Enhanced Neurotransmission (Cholinergic, Glutamatergic) Fluidity->Neurotransmission Cognitive_Function Improved Cognitive Function Neurotransmission->Cognitive_Function Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Choline_Acetate Choline and Acetate AChE->Choline_Acetate Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function Cholinergic_Transmission->Cognitive_Function MWM_Workflow start Start acclimation Acclimation to testing room start->acclimation acquisition Acquisition Trials (e.g., 4 trials/day for 5 days) acclimation->acquisition probe Probe Trial (Platform removed) acquisition->probe data_analysis Data Analysis (Escape latency, path length, time in target quadrant) probe->data_analysis end End data_analysis->end PA_Workflow start Start habituation Habituation to apparatus start->habituation training Training Trial (Entry to dark compartment -> foot shock) habituation->training retention Retention Trial (e.g., 24 hours later) training->retention data_analysis Data Analysis (Step-through latency) retention->data_analysis end End data_analysis->end DVMT_Workflow start Start encoding Encoding Phase (Word list presentation and immediate recall) start->encoding delay Delay Phase (Filled or unfilled) encoding->delay recall Delayed Recall Phase delay->recall data_analysis Data Analysis (Number of words recalled) recall->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of S-17092 and Other Prolyl Endopeptidase (PEP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, has emerged as a significant therapeutic target for neurological disorders. By modulating the levels of various neuropeptides, PEP inhibitors hold promise for treating cognitive deficits associated with aging and neurodegenerative diseases. This guide provides a detailed, data-driven comparison of S-17092, a potent PEP inhibitor, with other notable inhibitors in its class.

Quantitative Comparison of PEP Inhibitor Potency

The following tables summarize the in vitro inhibitory potency of S-17092 in comparison to other well-characterized PEP inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the potency of an inhibitor. Lower values indicate higher potency.

Table 1: In Vitro Inhibitory Potency (IC50) of PEP Inhibitors

InhibitorIC50 (nM)Enzyme SourceReference
S-17092 1.2Human cerebral cortex[1]
S-17092 8.3Rat cortical extracts[2]
SUAM-1221 3 - 27Rat brain, Mouse brain and kidney[3]
Compound 70 0.9Rat cortex enzymatic preparation[4]
KYP-2047 ---
Z-Pro-Prolinal ---

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and enzyme sources.

Table 2: Inhibition Constant (Ki) of PEP Inhibitors

InhibitorKi (nM)Enzyme SourceReference
S-17092 1.5Partially purified human PEP
KYP-2047 0.023Not Specified[1]
Z-Pro-Prolinal 14Not Specified[5]

In Vivo Efficacy of PEP Inhibitors

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of PEP inhibitors. The following table highlights the in vivo effects of S-17092 and other inhibitors in models of cognitive impairment.

Table 3: In Vivo Effects of PEP Inhibitors on Cognition

InhibitorAnimal ModelEffectEffective DoseReference
S-17092 Scopolamine-induced amnesia in rodentsReverses amnesiaNot Specified[6]
S-17092 Chronic low-dose MPTP-treated monkeysImproved performance in cognitive tasks3 mg/kg (oral)[7]
SUAM-1221 Derivative Scopolamine-induced memory deficitPartial reversal of memory deficitNot Specified[3]
Compound 54 Scopolamine-induced amnesia in ratsDose-dependent inhibition of amnesiaNot Specified[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of PEP inhibitors.

In Vitro PEP Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of PEP by 50%.

Materials:

  • Purified or recombinant prolyl endopeptidase

  • Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test inhibitor (e.g., S-17092) at various concentrations

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the PEP enzyme solution to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. A control well with no inhibitor should be included.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorometric plate reader. The fluorescence is proportional to the enzyme activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Passive Avoidance Test for Memory Assessment in Rodents

This behavioral test evaluates the effect of a compound on learning and memory in a fear-motivated task.

Apparatus:

  • A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition Trial (Training):

    • Place the animal (e.g., a rat) in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • Rodents have a natural preference for dark environments and will typically enter the dark compartment.

    • Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, brief electric foot shock is delivered through the grid floor.

    • The animal is then removed from the apparatus and returned to its home cage.

  • Retention Trial (Testing):

    • After a specific interval (e.g., 24 hours), the animal is placed back into the light compartment.

    • The latency to enter the dark compartment is recorded.

    • A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.

    • Test compounds (e.g., S-17092) are typically administered before the acquisition trial to assess their effect on memory formation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism and evaluation of PEP inhibitors.

PEP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Postsynaptic Neuron Neuropeptides Neuropeptides (e.g., Substance P, Arginine-Vasopressin) Receptor Neuropeptide Receptors Neuropeptides->Receptor Activates PEP Prolyl Endopeptidase (PEP) PEP->Neuropeptides Degrades S17092 S-17092 S17092->PEP Inhibits Signaling Downstream Signaling Cascade Receptor->Signaling Initiates Cognitive Enhanced Cognitive Function Signaling->Cognitive Leads to

Caption: Proposed mechanism of S-17092 action.

PEP_Inhibitor_Workflow cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound Compound Library Screening IC50 IC50 Determination (PEP Inhibition Assay) Compound->IC50 Identify Hits Selectivity Selectivity Profiling (vs. other proteases) IC50->Selectivity Characterize Leads PK Pharmacokinetics (ADME) Selectivity->PK Optimize Candidates InVivo In Vivo Efficacy (e.g., Passive Avoidance Test) PK->InVivo Tox Toxicology Studies InVivo->Tox PhaseI Phase I Trials (Safety & Dosage) Tox->PhaseI IND Submission PhaseII Phase II Trials (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Trials (Large-scale Efficacy) PhaseII->PhaseIII

Caption: General workflow for PEP inhibitor development.

Conclusion

S-17092 stands out as a potent prolyl endopeptidase inhibitor with demonstrated efficacy in both in vitro and in vivo models of cognitive impairment.[7][8] Its low nanomolar potency against human PEP and its ability to reverse amnesia in preclinical models underscore its therapeutic potential.[6][8] While direct head-to-head clinical trial data with other PEP inhibitors is limited, the available preclinical data suggests that S-17092 is a promising candidate for the treatment of cognitive disorders. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human populations. The development of highly selective and potent PEP inhibitors like S-17092 represents a significant advancement in the pursuit of effective treatments for neurodegenerative diseases.

References

Validating the Selectivity of S 17092 for Prolyl Endopeptidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prolyl endopeptidase (PEP) inhibitor, S 17092, with other alternatives, supported by available experimental data. The focus is on the selectivity of this compound for its target enzyme, a critical aspect for any therapeutic candidate.

Executive Summary

This compound is a potent and highly selective inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of various neuropeptides and hormones involved in memory and other neurological functions.[1][2][3][4] Experimental data demonstrates that this compound exhibits nanomolar inhibitory activity against PEP while showing negligible effects on a range of other structurally and functionally related peptidases, even at micromolar concentrations. This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for studying the physiological roles of PEP and a promising candidate for therapeutic development.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of this compound against prolyl endopeptidase and provides a qualitative comparison of its activity against other key peptidases. For comparative context, data for other known PEP inhibitors, SUAM 1221 and Z-Pro-prolinal, are included where available.

InhibitorTarget EnzymeInhibition MetricValueReference
This compound-1 Prolyl Endopeptidase (human) Ki 1.5 nM [5]
This compound-1Prolyl Endopeptidase (human brain nuclei)Ki1 nM[5]
This compoundProlyl Endopeptidase (rat cortical extracts)IC508.3 nM
SUAM 1221Prolyl EndopeptidaseIC50~30 nM
Z-Pro-prolinalProlyl EndopeptidaseKi5 nM
This compound-1 Aminopeptidase B Activity No significant effect at µM concentrations [5]
This compound-1 Aminopeptidase M Activity No significant effect at µM concentrations [5]
This compound-1 Dipeptidylaminopeptidase IV Activity No significant effect at µM concentrations [5][6]
This compound-1 Endopeptidase 3.4.24.11 (Neprilysin) Activity No significant effect at µM concentrations [5]
This compound-1 Endopeptidase 3.4.24.15 Activity No significant effect at µM concentrations [5]
This compound-1 Endopeptidase 3.4.24.16 Activity No significant effect at µM concentrations [5]
This compound-1 Calpains Activity No significant effect at µM concentrations [5]
This compound-1 Angiotensin-Converting Enzyme (ACE) Activity No significant effect at µM concentrations [5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to validate the selectivity of this compound.

Prolyl Endopeptidase (PEP) Inhibition Assay

This assay quantifies the inhibitory potency of compounds against PEP.

Principle: The enzymatic activity of PEP is measured by monitoring the cleavage of a synthetic fluorogenic substrate. The rate of fluorescence increase is proportional to the enzyme activity. The assay is performed in the presence and absence of the inhibitor to determine its effect.

Materials:

  • Purified prolyl endopeptidase

  • Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay buffer: e.g., Tris-HCl buffer, pH 7.5

  • Inhibitor compound (this compound)

  • Microplate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a solution of purified PEP in the assay buffer.

  • Prepare serial dilutions of this compound.

  • In a microplate, add the PEP solution to wells containing either the inhibitor at various concentrations or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Selectivity Assays Against Other Peptidases

To establish the selectivity of this compound, its inhibitory activity is tested against a panel of other peptidases. The general principle remains the same as the PEP inhibition assay, but with specific enzymes and substrates.

  • Aminopeptidase B and M Assays: The activity is measured using aminoacyl-7-amido-4-methylcoumarin substrates (e.g., Arg-AMC for Aminopeptidase B, Leu-AMC for Aminopeptidase M).

  • Dipeptidylaminopeptidase IV (DPP-IV) Assay: The activity is assessed using a substrate such as Gly-Pro-AMC.

  • Endopeptidase 3.4.24.11 (Neprilysin) Assay: A common substrate for neprilysin is Dansyl-D-Ala-Gly-Phe(pNO2)-Gly.

  • Calpain Assay: Calpain activity can be measured using a fluorogenic substrate like Suc-Leu-Leu-Val-Tyr-AMC.

  • Angiotensin-Converting Enzyme (ACE) Assay: A fluorogenic substrate such as o-Abz-Gly-p-Phe(NO2)-Pro-OH is typically used to measure ACE activity.

For each of these assays, this compound would be tested at a range of concentrations, typically up to the micromolar level, to confirm the absence of significant inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of prolyl endopeptidase in neuropeptide degradation and a typical experimental workflow for assessing inhibitor selectivity.

PEP_Signaling_Pathway cluster_synthesis Neuropeptide Synthesis cluster_signaling Synaptic Signaling cluster_degradation Neuropeptide Degradation Pre-pro-neuropeptide Pre-pro-neuropeptide Pro-neuropeptide Pro-neuropeptide Pre-pro-neuropeptide->Pro-neuropeptide Signal Peptidase Active Neuropeptide Active Neuropeptide Pro-neuropeptide->Active Neuropeptide Prohormone Convertases Receptor Receptor Active Neuropeptide->Receptor Binding & Activation Inactive Fragments Inactive Fragments Active Neuropeptide->Inactive Fragments Cleavage at Proline Cellular Response Cellular Response Receptor->Cellular Response Prolyl Endopeptidase (PEP) Prolyl Endopeptidase (PEP) S17092 S17092 S17092->Prolyl Endopeptidase (PEP) Inhibition

Caption: Prolyl Endopeptidase in Neuropeptide Signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Purified Enzyme Purified Enzyme Pre-incubation Pre-incubation Purified Enzyme->Pre-incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Pre-incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Calculate Reaction Rates Calculate Reaction Rates Fluorescence Measurement->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50 Assess Selectivity Assess Selectivity Determine IC50->Assess Selectivity

Caption: Workflow for Inhibitor Selectivity Profiling.

References

A Cross-Study Comparison of S-17092: A Prolyl Endopeptidase Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results of S-17092, a prolyl endopeptidase (PEP) inhibitor, with other cognitive-enhancing agents. The data presented is intended to offer a quantitative and methodological overview to inform research and development in the field of cognitive neuroscience and pharmacology.

Introduction to S-17092

S-17092 is an orally active inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolism of several neuropeptides implicated in learning and memory.[1][2] By inhibiting PEP, S-17092 is hypothesized to increase the availability of these neuropeptides in the brain, thereby offering a potential therapeutic avenue for cognitive deficits associated with aging and neurodegenerative diseases.[1][2] Preclinical studies in rodents and monkeys have suggested that S-17092 possesses cognition-enhancing properties.[3] The primary clinical investigation in humans is a Phase I study conducted in elderly healthy volunteers.

Quantitative Data Summary

Table 1: Pharmacodynamic and Efficacy Results of S-17092 (Phase I Study)
ParameterDoseResult
Plasmatic PEP Inhibition 100 mgDose-dependent inhibition
400 mgDose-dependent inhibition
800 mgDose-dependent inhibition
1200 mgDose-dependent inhibition
EEG Changes (Alpha Band) 100 mgAcute increase at 4h and 8h post-dosing
Numeric Working Memory 800 mgSignificantly reduced response times vs. placebo
Delayed Word Recall 1200 mgImproved compared to decline with placebo (residual effect on day 13)
Word Recognition Sensitivity 1200 mgImproved compared to decline with placebo (residual effect on day 13)

Data extracted from the Phase I study of S-17092 in elderly healthy volunteers.[4]

Table 2: Comparative Efficacy of Alternative Cognitive Enhancers
DrugPopulationKey Efficacy Finding
Donepezil Mild Cognitive ImpairmentNo significant effect on primary measures (NYU Paragraph Recall, ADCS CGIC-MCI). Some secondary measures showed trends favoring donepezil (ADAS-cog, PGA).[5]
Modafinil Healthy Young Adult MalesSignificantly enhanced performance on digit span, visual pattern recognition memory, spatial planning, and stop-signal reaction time.[4]
Methylphenidate Healthy AdultsImprovements in working memory, episodic memory, and inhibitory control at therapeutic doses.

Experimental Protocols

S-17092 Phase I Study Methodology

A double-blind, randomized, placebo-controlled, single- and multiple-dose study was conducted in 36 elderly healthy male and female volunteers.[4] The study investigated four dose levels in sequential order: 100 mg, 400 mg, 800 mg, and 1200 mg.[4] Each dose was administered orally once daily as a single administration, followed by a 7-day repeated administration after a one-week washout period.[4] Pharmacodynamic assessments included the measurement of plasmatic PEP activity, quantitative electroencephalogram (EEG), and a battery of psychometric tests.[4]

Donepezil in Mild Cognitive Impairment (MCI) Study Methodology

This was a 24-week, multicenter, randomized, double-blind, placebo-controlled study involving 270 patients with MCI.[5] Participants were randomized to receive either donepezil (5 mg/day for 42 days, then 10 mg/day) or a placebo.[5] The primary efficacy measures were the New York University (NYU) Paragraph Delayed Recall test and the Alzheimer's Disease Cooperative Study Clinician's Global Impression of Change for MCI (ADCS CGIC-MCI).[5]

Modafinil in Healthy Volunteers Study Methodology

A randomized, double-blind, between-subjects design was used with 60 healthy young adult male volunteers.[4] Participants received a single oral dose of either a placebo, 100 mg of modafinil, or 200 mg of modafinil.[4] A comprehensive battery of neuropsychological tests was administered to assess memory and attention.[4]

Methylphenidate in Healthy Adults Review

The information for methylphenidate is based on a 2015 review of studies examining the cognitive effects of therapeutic doses in normal healthy adults. The reviewed studies assessed various cognitive domains, including working memory, episodic memory, and inhibitory control.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of S-17092 and the workflow of its Phase I clinical trial.

S17092_Mechanism_of_Action S17092 S-17092 PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation PEP->Degradation Catalyzes Neuropeptides Neuroactive Peptides (e.g., Substance P) Neuropeptides->Degradation Cognition Enhanced Cognitive Function Neuropeptides->Cognition Increased Availability Leads To

Caption: Proposed mechanism of action of S-17092.

S17092_Phase1_Workflow cluster_screening Screening & Randomization cluster_dosing Dosing Regimen cluster_assessment Assessments Screening 36 Elderly Healthy Volunteers Screened Randomization Randomized to S-17092 or Placebo Screening->Randomization SingleDose Day 1: Single Oral Dose (100, 400, 800, or 1200 mg) Randomization->SingleDose Washout 1-Week Washout SingleDose->Washout RepeatedDose Days 8-14: Repeated Daily Dose Washout->RepeatedDose Pharmacodynamics Pharmacodynamics: - Plasmatic PEP Activity - Quantitative EEG - Psychometric Tests RepeatedDose->Pharmacodynamics Pharmacokinetics Pharmacokinetics: - Plasma Concentrations RepeatedDose->Pharmacokinetics Safety Safety Monitoring RepeatedDose->Safety

Caption: Workflow of the S-17092 Phase I clinical trial.

References

A Comparative Analysis of S 17092 and Other Cognitive Enhancers for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cognitive impairment is a significant non-motor symptom of Parkinson's disease (PD), progressing from mild cognitive impairment (PD-MCI) to Parkinson's disease dementia (PDD) and profoundly impacting patients' quality of life. The complex pathophysiology of cognitive decline in PD, involving deficits in multiple neurotransmitter systems, has led to the investigation of a diverse range of therapeutic agents. This guide provides a comparative overview of the investigational prolyl endopeptidase inhibitor S 17092 against other prominent cognitive enhancers, presenting available experimental data, detailing methodologies, and illustrating relevant biological pathways.

This compound: A Prolyl Endopeptidase Inhibitor

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the degradation of several neuropeptides implicated in cognitive functions, such as substance P and alpha-melanocyte-stimulating hormone (α-MSH). By inhibiting PEP, this compound is hypothesized to increase the bioavailability of these neuropeptides in the brain, thereby enhancing cognitive processes.

Preclinical and Clinical Evidence

Preclinical studies in a primate model of parkinsonism have demonstrated the potential of this compound as a cognitive enhancer. In a study involving monkeys treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces parkinsonian symptoms, oral administration of this compound at a dose of 3 mg/kg significantly improved performance on a range of cognitive tasks.[1] These tasks included variable delayed response, delayed matching-to-sample, and delayed alternation, which assess aspects of short-term memory and executive function.

Early clinical investigations in humans have suggested that this compound is safe and well-tolerated.[2][3][4] A recommended daily dose of 1200 mg has been reported to have a positive effect on a delayed verbal memory task in healthy volunteers.[2] However, it has also been noted that pharmacodynamic parameters from Phase I clinical trials were insufficient to determine a definitive therapeutic dose, and the outcomes of subsequent Phase II trials regarding cognitive improvement have not been conclusively positive.[2]

Comparative Landscape of Cognitive Enhancers in Parkinson's Disease

The therapeutic landscape for cognitive impairment in PD includes approved medications, investigational drugs with varying mechanisms of action, and agents that have unfortunately failed in later-stage clinical trials. The following sections provide a comparative analysis of this compound against these alternatives.

Data Presentation: Quantitative Comparison of Cognitive Enhancers
Drug ClassCompoundMechanism of ActionKey Clinical TrialPatient PopulationNDosagePrimary EndpointOutcome
Prolyl Endopeptidase Inhibitor This compoundInhibits prolyl endopeptidase, increasing neuropeptide levels.Preclinical (MPTP Monkeys)MPTP-treated monkeys-3 mg/kg (oral)Performance in cognitive tasksSignificant improvement in delayed response, matching-to-sample, and alternation tasks.[1]
Phase I/II (Human)Healthy volunteers/Patients-1200 mg/dayDelayed verbal memoryPositive effect observed; however, therapeutic dose determination was challenging.[2]
Cholinesterase Inhibitors RivastigmineInhibits acetylcholinesterase and butyrylcholinesterase.24-week, double-blind, placebo-controlledPDD5413-12 mg/dayADAS-cogMean improvement of 2.1 points vs. 0.7-point worsening in placebo.[5]
DonepezilInhibits acetylcholinesterase.24-week, double-blind, placebo-controlled (in AD)Alzheimer's Disease4735 or 10 mg/dayADAS-cogSignificant improvement compared to placebo.[6]
Glutamatergic Modulators SAGE-718 (dalzanemdor)NMDA receptor positive allosteric modulator.Phase 2 (PRECEDENT)PD-MCI86-WAIS-IV Coding TestDid not meet primary endpoint.[7][8]
Dopaminergic Modulators LY3154207 (mevidalen)D1 receptor positive allosteric modulator.Phase 2 (PRESENCE)Lewy Body Dementia (including PDD)34410, 30, or 75 mgCDR-CCB-CoA, ADAS-Cog13Failed to meet primary and secondary cognition endpoints.[9][10]
Adrenergic Activators CST-2032/CST-107Beta-2 adrenoceptor agonist with a peripheral beta-blocker.Phase 2aMCI/mild dementia (PD or AD)21 (PD group)-Stop Signal Test0.52 effect size improvement at day 14.

Note: ADAS-cog = Alzheimer's Disease Assessment Scale-Cognitive Subscale; PDD = Parkinson's Disease Dementia; PD-MCI = Parkinson's Disease Mild Cognitive Impairment; WAIS-IV = Wechsler Adult Intelligence Scale, Fourth Edition; CDR-CCB-CoA = Cognitive Drug Research Computerized Cognition Battery - Continuity of Attention.

Experimental Protocols and Methodologies

A critical aspect of evaluating and comparing cognitive enhancers is understanding the design of the key clinical trials.

This compound Preclinical Primate Study
  • Model: Chronic low-dose MPTP-treated monkeys, a model for early parkinsonism.[1][11][12][13]

  • Design: Administration of this compound or vehicle.

  • Cognitive Assessment: A battery of tasks including:

    • Variable Delayed Response: Assesses spatial working memory.

    • Delayed Matching-to-Sample: Evaluates recognition memory.

    • Delayed Alternation: Measures spatial working memory and cognitive flexibility.

  • Dosing: The most effective dose was identified as 3 mg/kg, administered orally.[1]

Rivastigmine in Parkinson's Disease Dementia (EXPRESS Study)
  • Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[5][14]

  • Participants: Patients with a diagnosis of probable PDD.

  • Intervention: Rivastigmine (3-12 mg/day) or placebo.

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized tool to assess the severity of cognitive symptoms.

    • Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC): A global assessment of the patient's condition by a clinician.

SAGE-718 in Parkinson's Disease with Mild Cognitive Impairment (PRECEDENT Study)
  • Design: A Phase 2, double-blind, placebo-controlled study.[7][8]

  • Participants: Individuals with PD and mild cognitive impairment.

  • Intervention: Oral dalzanemdor (SAGE-718) or placebo.

  • Primary Endpoint: Change from baseline on the Wechsler Adult Intelligence Scale, Fourth Edition (WAIS-IV) Coding Test score at Day 42, a measure of processing speed.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Signaling Pathway of this compound

S17092_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Degradation Neuropeptide_Receptors Neuropeptide Receptors Neuropeptides->Neuropeptide_Receptors Binding Degraded_Neuropeptides Degraded Neuropeptides PEP->Degraded_Neuropeptides Cognitive_Function Enhanced Cognitive Function Neuropeptide_Receptors->Cognitive_Function Signal Transduction S17092 This compound S17092->PEP Inhibition

Caption: Mechanism of action of this compound as a prolyl endopeptidase inhibitor.

Experimental Workflow for a Double-Blind, Placebo-Controlled Trial

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive & Safety Measures) Start->Baseline Randomization Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Visits (Assessments at specified timepoints) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Baseline->Randomization End_of_Study End of Study Assessment Follow_Up->End_of_Study Analysis Data Analysis (Comparison of outcomes between groups) End_of_Study->Analysis

Caption: Generalized workflow for a randomized, placebo-controlled clinical trial.

Conclusion

This compound, with its unique mechanism of inhibiting prolyl endopeptidase, represents a rational therapeutic approach to addressing the neuropeptide deficits associated with cognitive impairment in Parkinson's disease. Preclinical data in a relevant animal model are promising. However, the translation to clinical efficacy in humans remains to be definitively established, with challenges in dose determination and a lack of robust cognitive improvement in later-phase trials being significant hurdles.

In comparison, the field of cognitive enhancers for PD is marked by a single approved treatment, the cholinesterase inhibitor rivastigmine, which offers modest benefits. Many other investigational drugs targeting various neurotransmitter systems, such as the glutamatergic and dopaminergic pathways, have unfortunately not demonstrated sufficient efficacy in clinical trials to date. Newer approaches, such as adrenergic activators, are in earlier stages of investigation but show some initial promise.

For drug development professionals, the story of this compound and its contemporaries underscores the complexity of treating cognitive dysfunction in Parkinson's disease. Future research should focus on well-defined patient populations, validated cognitive endpoints, and potentially combination therapies that address the multifaceted nature of this debilitating symptom. The continued exploration of novel mechanisms, such as the one targeted by this compound, remains a critical endeavor in the quest for effective treatments.

References

A Comparative Analysis of S-17092 and Other Prolyl Endopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the potency of S-17092 and similar compounds as inhibitors of prolyl endopeptidase (PEP). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in neurodegenerative disease research.

S-17092 is a selective inhibitor of the enzyme prolyl endopeptidase (PEP), which plays a crucial role in the metabolic breakdown of various neuropeptide neurotransmitters in the brain.[1] By inhibiting PEP, S-17092 increases the activity of these neuropeptides, leading to nootropic effects that hold promise for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] This guide provides a comparative overview of the potency of S-17092 alongside other notable PEP inhibitors, JTP-4819 and KYP-2047.

Quantitative Comparison of Potency

The relative potency of S-17092 and its counterparts has been evaluated in various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for each compound, providing a quantitative measure of their efficacy in inhibiting PEP activity. Lower values are indicative of higher potency.

CompoundPotency MetricValueSource Organism/TissueReference
S-17092 IC508.3 nMRat cortical extracts[2]
JTP-4819 IC500.83 ± 0.09 nMRat brain supernatant[1]
IC505.43 ± 0.81 nMFlavobacterium meningosepticum[1]
IC50~0.7 nMYoung rat brain[3]
IC50~0.8 nMAged rat brain[3]
KYP-2047 Ki0.023 nMNot Specified[4][5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to assess these inhibitors, the following diagrams illustrate the signaling pathway affected by PEP inhibition and a general workflow for determining inhibitor potency.

G cluster_0 Prolyl Endopeptidase (PEP) Signaling Neuropeptides Neuropeptides (e.g., Substance P, Vasopressin) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Degradation Biological_Effects Enhanced Neuronal Signaling (Nootropic Effects) Neuropeptides->Biological_Effects Increased Bioavailability Leads to Inactive_Fragments Inactive Peptide Fragments PEP->Inactive_Fragments S17092 S-17092 & Similar Inhibitors S17092->PEP Inhibition

Caption: Signaling pathway of Prolyl Endopeptidase (PEP) and its inhibition.

G cluster_1 Experimental Workflow for PEP Inhibition Assay start Start prepare_reagents Prepare Reagents: - Purified PEP Enzyme - Buffer Solution - Inhibitor Stock Solutions - Substrate (e.g., Z-Gly-Pro-pNA) start->prepare_reagents incubation Incubate PEP with varying concentrations of inhibitor prepare_reagents->incubation add_substrate Add Substrate to initiate enzymatic reaction incubation->add_substrate measure_activity Measure Enzyme Activity (Spectrophotometry or Fluorimetry) add_substrate->measure_activity data_analysis Data Analysis: - Plot % Inhibition vs. Inhibitor Concentration - Calculate IC50 value measure_activity->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the potency of PEP inhibitors.

Experimental Protocols

The determination of the inhibitory potency of compounds like S-17092 is typically performed using an in vitro prolyl endopeptidase inhibition assay. The following is a generalized protocol based on commonly used methods.

Objective: To determine the IC50 value of a test compound for prolyl endopeptidase.

Materials:

  • Purified prolyl endopeptidase (from sources such as rat brain or Flavobacterium meningosepticum)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Test compound (e.g., S-17092) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) or N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of purified PEP in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. A vehicle control (buffer with solvent) should also be prepared.

  • Pre-incubation:

    • To each well of the microplate, add a fixed volume of the PEP enzyme solution.

    • Add an equal volume of the serially diluted test compound or vehicle control to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance (for Z-Gly-Pro-pNA) or fluorescence (for Z-Gly-Pro-2NNap) over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of PEP inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[6]

This standardized approach allows for the reproducible and accurate comparison of the potencies of different PEP inhibitors, aiding in the identification of the most promising candidates for further drug development.

References

In Vivo Validation of S 17092's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of S 17092's mechanism of action against other prolyl endopeptidase (PEP) inhibitors. The information is supported by experimental data and detailed methodologies for key experiments.

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of various neuropeptides involved in learning and memory.[1][2] By inhibiting PEP, this compound is proposed to increase the levels of these neuropeptides in the brain, thereby offering a potential therapeutic avenue for cognitive deficits associated with aging and neurodegenerative diseases.[1][2] This guide delves into the in vivo evidence supporting this mechanism and compares its performance with other PEP inhibitors that have been investigated for similar therapeutic purposes.

Comparative Analysis of In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models, demonstrating its ability to inhibit PEP activity and consequently enhance cognitive function. This section compares the key in vivo data of this compound with two other notable PEP inhibitors, JTP-4819 and Z-321.

CompoundAnimal ModelDosage and AdministrationKey In Vivo FindingsReference
This compound Rats10 and 30 mg/kg, single oral administration- Significant decrease in PEP activity in the medulla oblongata (-78% and -82%, respectively).- Significant increase in Substance P-like immunoreactivity in the frontal cortex (+41%) and hypothalamus (+84%).- Significant increase in α-MSH-like immunoreactivity in the frontal cortex (+122%) and hypothalamus (+49%).[3]
MPTP-treated monkeys3 mg/kg, 7-day oral administration- Significantly improved performance in variable delayed response, delayed matching-to-sample, and delayed alternation tasks.[4][5]
JTP-4819 Aged rats1 and 3 mg/kg, oral administration- Ameliorated age-related impairment of spatial memory in the Morris water maze task.
Rats with scopolamine-induced amnesia1 and 3 mg/kg, oral administration- Significantly prolonged the retention time in the one-trial passive avoidance test.
Z-321 Rats10-4 M, in hippocampal slices- Augmented the potentiation of field excitatory postsynaptic potentials, an effect reversed by a vasopressin V1 receptor antagonist.[6][7]
Rats with scopolamine-induced amnesiaNot specified- Showed improving effects on impaired cerebral functions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in the comparison of PEP inhibitors.

Passive Avoidance Test

This test is used to assess fear-motivated long-term memory.[1][8][9][10][11]

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • Rodents, having a natural aversion to bright light, will typically enter the dark compartment.

    • Once the animal enters the dark compartment, the door is closed, and a mild, brief electric foot shock is delivered through the grid floor.

  • Retention Trial:

    • 24 hours after the acquisition trial, the animal is placed back into the light compartment.

    • The time it takes for the animal to enter the dark compartment (step-through latency) is recorded.

    • A longer latency is indicative of better memory of the aversive stimulus.

Drug Administration: Test compounds or vehicle are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the acquisition trial to assess their effect on memory formation.

Morris Water Maze Test

This test assesses hippocampal-dependent spatial learning and memory.

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase:

    • Animals are placed in the water at different starting positions and must find the hidden platform.

    • Each animal undergoes several trials per day for several consecutive days.

    • The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over time indicates learning.

  • Probe Trial:

    • After the acquisition phase, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set period.

    • The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Drug Administration: To induce amnesia, a substance like scopolamine can be administered before the trials. Test compounds are given before scopolamine to evaluate their potential to prevent memory impairment.

In Vivo Measurement of Prolyl Endopeptidase (PEP) Activity

This assay determines the level of PEP inhibition in tissues after drug administration.

Procedure:

  • Tissue Collection: At a specified time after administration of the PEP inhibitor, animals are euthanized, and brain tissues (e.g., cortex, hippocampus, medulla oblongata) are rapidly dissected and homogenized in an appropriate buffer.

  • Enzyme Assay:

    • The homogenates are centrifuged, and the supernatant is used for the enzyme activity assay.

    • A fluorogenic substrate for PEP, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), is added to the supernatant.

    • PEP cleaves the substrate, releasing the fluorescent 7-amino-4-methylcoumarin.

    • The rate of fluorescence increase is measured over time using a fluorometer.

  • Data Analysis: The PEP activity in the drug-treated group is compared to that of the vehicle-treated control group to determine the percentage of inhibition.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 In Vivo Validation Workflow for PEP Inhibitors cluster_1 Biochemical Endpoints Animal_Model Animal Model Selection (e.g., Aged Rats, Scopolamine-treated Rats) Drug_Admin Drug Administration (e.g., this compound, Vehicle Control) Animal_Model->Drug_Admin Treatment Groups Behavioral Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) Drug_Admin->Behavioral Cognitive Assessment Biochemical Biochemical Analysis Drug_Admin->Biochemical Mechanism Validation PEP_Activity PEP Activity Measurement (in brain homogenates) Biochemical->PEP_Activity Neuropeptide_Levels Neuropeptide Quantification (e.g., Substance P, α-MSH) Biochemical->Neuropeptide_Levels G cluster_0 This compound Mechanism of Action S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Degradation Degradation Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP->Degradation Catalyzes Neuropeptides->Degradation Increased_Levels Increased Neuropeptide Levels Cognitive_Function Improved Cognitive Function Increased_Levels->Cognitive_Function Leads to G cluster_SP Substance P Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response G cluster_MSH α-Melanocyte-Stimulating Hormone (α-MSH) Signaling aMSH α-MSH MC1R MC1 Receptor aMSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition NF-κB Inhibition PKA->NFkB_Inhibition Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression

References

A Comparative Analysis of the Pharmacokinetics of Prolyl Endopeptidase (PEP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of several prolyl endopeptidase (PEP) inhibitors. PEP, a serine protease, is a target of interest in drug development due to its role in the metabolism of proline-containing neuropeptides and its implication in neurological and inflammatory disorders. Understanding the pharmacokinetic properties of different PEP inhibitors is crucial for the selection and development of new therapeutic agents.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for three prolyl endopeptidase inhibitors: S 17092, JTP-4819, and Z-321, based on data from clinical and preclinical studies.

ParameterThis compoundJTP-4819Z-321KYP-2047
Species Human (Elderly)HumanHumanMouse
Dose 100-1200 mg (oral)30-120 mg (oral)30-120 mg (oral)15-50 µmol/kg (i.p.)
Tmax 0.5 - 2 hours[1]~1 hour[1]~0.9 hours[2]≤ 10 minutes (brain)
Cmax Dose-proportional increase[1]474 ng/mL (30 mg), 887 ng/mL (60 mg), 1649 ng/mL (120 mg)[1]63.7 ng/mL (30 mg), 102.0 ng/mL (60 mg), 543.3 ng/mL (120 mg)[2]Not reported
Half-life (t½) 9 - 31 hours (single dose), 7 - 18 hours (multiple doses)[1]~2 hours[1]~1.8 hours[2]Not reported
AUC Dose-proportional increase[1]Dose-proportional increase[1]Dose-proportional increaseBrain/Blood Ratio: 0.050 (15 µmol/kg), 0.039 (50 µmol/kg)
Bioavailability Not reportedNot significantly affected by food[1]Not dramatically changed by food[2]Not reported
Urinary Excretion Not reported~66% within 24 hours[1]Not reportedNot reported

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from the following experimental methodologies:

This compound Human Study[1]
  • Study Design: A double-blind, randomized, placebo-controlled, single and multiple-dose study.

  • Subjects: 36 healthy elderly male and female volunteers.

  • Dosing: Single oral doses of 100, 400, 800, and 1200 mg, followed by a 1-week washout period and then repeated daily administration for 7 days.

  • Sample Collection: Plasma samples were collected at various time points post-administration.

  • Analytical Method: Concentrations of this compound in plasma were quantified using high-performance liquid chromatography (HPLC) with tandem mass spectrometric detection.

JTP-4819 Human Study[1]
  • Study Design: A study involving single and multiple oral doses.

  • Subjects: 28 healthy male volunteers.

  • Dosing: Single oral doses of 30, 60, and 120 mg. A multiple-dose regimen of 60 mg three times daily for 7 days was also evaluated. The effect of food was assessed in a cross-over design with a 60 mg dose.

  • Sample Collection: Plasma and urine samples were collected.

  • Analytical Method: Concentrations of JTP-4819 in plasma and urine were determined by electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS).

Z-321 Human Study[2]
  • Study Design: A study involving single and multiple oral doses, including an evaluation of food effect.

  • Subjects: Healthy male volunteers.

  • Dosing: Single oral doses of 30, 60, and 120 mg under fasted conditions. A 60 mg dose was also administered under fed conditions. A multiple-dose regimen was also studied.

  • Sample Collection: Plasma and urine samples were collected.

  • Analytical Method: Concentrations of Z-321 and its metabolites in plasma and urine were determined by an HPLC method.

KYP-2047 Mouse Study
  • Study Design: A single-dose pharmacokinetic and pharmacodynamic study.

  • Subjects: Wild-type C57 mice.

  • Dosing: Single intraperitoneal (i.p.) injections of 15 or 50 µmol/kg.

  • Sample Collection: Brain and blood samples were collected at various time points post-injection.

  • Analytical Method: The concentrations of KYP-2047 in brain and blood were determined to calculate the brain/blood ratio and assess brain penetration.

Prolyl Endopeptidase in Neuroinflammatory Signaling

Prolyl endopeptidase plays a significant role in neuroinflammation through its degradation of neuropeptides such as Substance P. The following diagram illustrates the proposed signaling pathway.

PEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular PEP Prolyl Endopeptidase (PEP) Degraded_SP Degraded Substance P PEP->Degraded_SP SubstanceP Substance P SubstanceP->PEP Degradation NKR Neurokinin Receptor (NKR) SubstanceP->NKR Binds to PEP_Inhibitor PEP Inhibitor PEP_Inhibitor->PEP Inhibits G_protein G-protein activation NKR->G_protein Activates Downstream Downstream Signaling (e.g., PLC, AC activation) G_protein->Downstream Inflammation Pro-inflammatory Response Downstream->Inflammation

References

A Comparative Analysis of the Therapeutic Index of S-17092 and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the therapeutic index of the investigational drug S-17092 against established nootropic agents: donepezil, rivastigmine, galantamine, and memantine. This analysis is based on available preclinical data to offer insights into the relative safety and efficacy profiles of these compounds.

Executive Summary

S-17092, a potent and selective prolyl endopeptidase (PEP) inhibitor, has shown promise in preclinical models for the treatment of cognitive deficits.[1] This guide synthesizes available non-clinical data to evaluate its therapeutic index in comparison to currently approved drugs for Alzheimer's disease: the acetylcholinesterase inhibitors (AChEIs) donepezil, rivastigmine, and galantamine, and the NMDA receptor antagonist memantine. While direct comparative studies are limited, this guide compiles existing data on effective and toxic doses to provide a preliminary assessment of their relative therapeutic windows.

Data Presentation

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. The following tables summarize the available preclinical data for S-17092 and its comparators.

Table 1: Therapeutic Index and Preclinical Toxicity/Efficacy Data

DrugAnimal ModelEffective Dose (ED50)Lethal Dose (LD50)Therapeutic Index (LD50/ED50)
S-17092 Monkey (MPTP-induced cognitive deficit)3 mg/kg (oral)[2]Data Not AvailableNot Calculable
Rat (scopolamine-induced amnesia)10-30 mg/kg (oral)[3]Data Not AvailableNot Calculable
Donepezil Rat (oral)0.3 mg/kg (i.p.) in APP23 mice[4]32.6 mg/kg[5]~109
Rivastigmine Mouse (oral)0.5 mg/kg (i.p.) in APP23 mice[4]5.6 mg/kg (male), 13.8 mg/kg (female)[6]~11-28
Galantamine Mouse (oral)5 mg/kg[7]36 mg/kg (mortality noted)[8]~7.2
Rat (oral)1.25 mg/kg (i.p.) in APP23 mice[4]75 mg/kg[9]60
Memantine Rodent (oral)2.9 mg/kg (i.p., anti-convulsant)[10]~500 mg/kg[11]~172
Dog (oral)-~50 mg/kg[11]-

Note: The therapeutic indices are estimations based on data from different studies and animal models, which may not be directly comparable. The routes of administration for ED50 and LD50 may also differ.

Experimental Protocols

Determination of Effective Dose (ED50):

The effective doses for the comparator drugs were primarily determined in preclinical models of cognitive impairment. For instance, the ED50 for donepezil, rivastigmine, and galantamine was assessed in APP23 transgenic mice, a model for Alzheimer's disease, using the Morris water maze to evaluate spatial learning and memory.[4] For S-17092, the effective dose was determined in a model of Parkinson's disease-related cognitive deficit in monkeys, where the drug's ability to improve performance in delayed response tasks was measured.[2] Another study in rats evaluated the efficacy of S-17092 in reversing scopolamine-induced amnesia.[3]

Determination of Lethal Dose (LD50):

Acute toxicity studies are conducted to determine the LD50, the dose at which 50% of the test animals die. These studies typically involve the administration of a single, high dose of the drug to rodents (mice or rats) via oral or intravenous routes. For example, the oral LD50 of donepezil in rats was found to be 32.6 mg/kg.[5] Similarly, the oral LD50 of memantine in rodents was approximately 500 mg/kg.[11] For galantamine, mortality was noted in mice at 36 mg/kg.[8] The oral LD50 values for rivastigmine in mice were 5.6 mg/kg for males and 13.8 mg/kg for females.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects and potential toxicities of these drugs are rooted in their distinct mechanisms of action and their influence on various signaling pathways.

S-17092: Prolyl Endopeptidase (PEP) Inhibition

S-17092 is a selective inhibitor of prolyl endopeptidase (PEP), a cytosolic enzyme involved in the degradation of proline-containing neuropeptides.[1][12] By inhibiting PEP, S-17092 increases the levels of several neuropeptides, such as substance P and arginine-vasopressin, which are implicated in learning and memory processes. The downstream signaling effects of PEP inhibition are complex but are thought to involve the modulation of multiple neurotransmitter systems.

S17092_Pathway S17092 S-17092 PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Neuropeptides Neuropeptides (e.g., Substance P, Vasopressin) PEP->Neuropeptides Degrades NeuronalSignaling Enhanced Neuronal Signaling & Plasticity Neuropeptides->NeuronalSignaling Modulates CognitiveFunction Improved Cognitive Function NeuronalSignaling->CognitiveFunction Leads to

Fig. 1: S-17092 Mechanism of Action

Acetylcholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine)

Donepezil, rivastigmine, and galantamine are all acetylcholinesterase inhibitors (AChEIs). They work by increasing the levels of acetylcholine, a neurotransmitter essential for memory and learning, in the brain.[13] This is achieved by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine. The increased acetylcholine then enhances cholinergic signaling at nicotinic and muscarinic receptors. Downstream effects include the modulation of pathways like the PI3K/Akt signaling cascade, which is involved in cell survival and neuroprotection.[14]

AChEI_Pathway AChEIs AChEIs (Donepezil, Rivastigmine, Galantamine) AChE Acetylcholinesterase (AChE) AChEIs->AChE Inhibit ACh Acetylcholine (ACh) AChE->ACh Degrades CholinergicReceptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->CholinergicReceptors Activates PI3KAkt PI3K/Akt Pathway CholinergicReceptors->PI3KAkt Modulates Neuroprotection Neuroprotection & Enhanced Synaptic Plasticity PI3KAkt->Neuroprotection Promotes

Fig. 2: AChEI Mechanism of Action

Memantine: NMDA Receptor Antagonism

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[15] In Alzheimer's disease, excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ that can lead to neuronal damage. This modulation of the glutamatergic system is believed to protect neurons and improve cognitive function. Downstream signaling pathways affected by NMDA receptor antagonism include the mTOR and GSK-3β pathways.[10]

Memantine_Pathway Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Blocks (Uncompetitive) CaInflux Excessive Ca2+ Influx NMDAR->CaInflux Allows mTOR_GSK3b mTOR & GSK-3β Pathways NMDAR->mTOR_GSK3b Modulates Glutamate Excessive Glutamate Glutamate->NMDAR Overactivates Excitotoxicity Excitotoxicity & Neuronal Damage CaInflux->Excitotoxicity Leads to Neuroprotection Neuroprotection mTOR_GSK3b->Neuroprotection Promotes

Fig. 3: Memantine Mechanism of Action

Discussion

Based on the limited available data, a direct and precise comparison of the therapeutic index of S-17092 with the other drugs is challenging due to the absence of LD50 data for S-17092. However, some inferences can be drawn. The AChEIs—donepezil, rivastigmine, and galantamine—exhibit a range of estimated therapeutic indices in rodents, with donepezil showing a potentially wider margin of safety compared to rivastigmine and galantamine in these preclinical models. Memantine also appears to have a wide therapeutic window in rodents.

Preclinical studies indicate that S-17092 is well-tolerated in animals, and a Phase I study in elderly healthy volunteers showed no serious adverse events at doses up to 1200 mg. The effective doses of S-17092 in animal models (3-30 mg/kg) are within a reasonable range compared to the other evaluated drugs.

Conclusion

This comparative guide highlights the current state of knowledge regarding the therapeutic index of S-17092 relative to established nootropic agents. While S-17092 shows promise in preclinical efficacy models and appears to be well-tolerated, a definitive assessment of its therapeutic index awaits further comprehensive preclinical toxicology studies. The available data for donepezil, rivastigmine, galantamine, and memantine provide a useful, albeit indirect, benchmark for evaluating the potential safety profile of novel cognitive enhancers like S-17092. Future research should focus on generating robust toxicological data for S-17092 to enable a more direct and accurate comparison of its therapeutic window.

References

A Comparative Analysis of S 17092 and Other Neurotherapeutics for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the investigational neurotherapeutic S 17092 with other prominent neurotherapeutics. The comparison focuses on their mechanisms of action, preclinical and clinical efficacy, and experimental protocols, offering a comprehensive overview for researchers and drug development professionals.

Executive Summary

This compound is a selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the breakdown of neuropeptides. By inhibiting PEP, this compound increases the levels of these neuropeptides in the brain, which is hypothesized to produce nootropic effects. This mechanism sets it apart from other neurotherapeutics like the recently approved amyloid-beta (Aβ)-targeting monoclonal antibodies, Lecanemab and Donanemab, and the established acetylcholinesterase inhibitor, Donepezil. While this compound has shown some promise in early-stage studies, it has not progressed to late-stage clinical trials for neurodegenerative diseases. In contrast, Lecanemab and Donanemab have demonstrated modest but statistically significant slowing of cognitive decline in early Alzheimer's disease, and Donepezil remains a standard of care for symptomatic treatment.

Mechanism of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to address the complex pathology of neurodegenerative diseases.

  • This compound: As a prolyl endopeptidase (PEP) inhibitor, this compound prevents the degradation of various neuropeptides in the brain, such as substance P and α-melanocyte-stimulating hormone (α-MSH)[1]. This leads to an increase in their concentration, which is thought to enhance neuronal function and provide cognitive benefits.

  • Donepezil: This acetylcholinesterase inhibitor prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][3] This increases the availability of acetylcholine to bind to its receptors, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive processes.[2][3]

  • Lecanemab and Donanemab: These are monoclonal antibodies that target different forms of amyloid-beta (Aβ) aggregates, a pathological hallmark of Alzheimer's disease. Lecanemab preferentially binds to soluble Aβ protofibrils, while Donanemab targets a modified form of Aβ present in established amyloid plaques.[4] Both antibodies facilitate the clearance of Aβ from the brain, primarily through microglial phagocytosis.[5][6]

Signaling Pathways

The distinct mechanisms of action of these neurotherapeutics translate to their engagement with different cellular signaling pathways.

This compound Signaling Pathway

S17092_Pathway S17092 This compound PEP Prolyl Endopeptidase (PEP) S17092->PEP Inhibits Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP->Neuropeptides Degrades NeuronalReceptors Neuronal Receptors Neuropeptides->NeuronalReceptors Activates DownstreamSignaling Downstream Signaling (e.g., cAMP, PLC pathways) NeuronalReceptors->DownstreamSignaling Initiates CognitiveFunction Modulation of Cognitive Function DownstreamSignaling->CognitiveFunction

This compound inhibits PEP, increasing neuropeptide levels and modulating cognitive function.

Donepezil Signaling Pathway

Donepezil_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Muscarinic Muscarinic Receptors ACh->Muscarinic Nicotinic Nicotinic Receptors ACh->Nicotinic G_Protein G-Protein Signaling (PLC, PLA2) Muscarinic->G_Protein Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Nicotinic->Ion_Channel Neuroprotection Neuroprotection & Enhanced Neurotransmission G_Protein->Neuroprotection Ion_Channel->Neuroprotection

Donepezil enhances cholinergic signaling, leading to neuroprotection.

Lecanemab/Donanemab Signaling Pathway

Antibody_Pathway Antibody Lecanemab / Donanemab Abeta Amyloid-beta (Aβ) (Protofibrils/Plaques) Antibody->Abeta Binds to Microglia Microglia Abeta->Microglia Opsonized Aβ engages Fc_receptor Fcγ Receptors Microglia->Fc_receptor via Phagocytosis Phagocytosis & Lysosomal Degradation Fc_receptor->Phagocytosis Activates Abeta_Clearance Aβ Clearance Phagocytosis->Abeta_Clearance

Aβ antibodies facilitate microglial clearance of amyloid-beta.

Preclinical Data

DrugAnimal ModelKey Cognitive TaskDosageKey Findings
This compound RodentsVarious memory tasksNot specifiedImproved performance in short-term, long-term, reference, and working memory tasks in aged mice and in models of chemically induced amnesia.[7][8]
MPTP-treated monkeys (Parkinson's model)Variable delayed response, delayed matching-to-sample, delayed alternation3 mg/kg (most effective)Significantly improved overall performance on cognitive tasks.[9]
Teneligliptin Diabetic miceMorris water maze, Y-maze, Fear conditioning60 mg/kg/day for 10 weeksSignificantly improved performance in all cognitive tasks, suggesting neuroprotective effects in a diabetes-related cognitive impairment model.[10][11][12]

Clinical Data

DrugStudy PhasePopulationKey Efficacy Endpoint(s)DosageKey Findings
This compound Phase IElderly Healthy VolunteersNumeric working memory, Delayed word recall100, 400, 800, 1200 mg (single and repeated)Dose-dependent inhibition of plasma PEP activity. At 800 mg, response times in numeric working memory were significantly reduced. At 1200 mg, there were beneficial effects on delayed word recall and word recognition.[2][13]
Donepezil Phase IIIMild to Moderate Alzheimer's DiseaseADAS-cog, CIBIC-plus5 mg/day and 10 mg/dayStatistically significant improvement in ADAS-cog scores compared to placebo at 24 weeks.[5][14]
Lecanemab Phase IIIEarly Alzheimer's DiseaseCDR-SB, ADAS-cog10 mg/kg bi-weeklySignificant slowing of cognitive and functional decline on the CDR-SB and ADAS-cog compared to placebo over 18 months.
Donanemab Phase IIIEarly Symptomatic Alzheimer's DiseaseiADRS, CDR-SBNot specifiedSignificantly slowed cognitive and functional decline on the iADRS and CDR-SB compared to placebo.[15]

Experimental Protocols

Prolyl Endopeptidase (PEP) Activity Assay

To assess the inhibitory activity of this compound, a fluorimetric assay is commonly employed. The synthetic substrate Z-Gly-Pro-4-methylcoumarinyl-7-amide is incubated with a sample containing PEP (e.g., serum or brain homogenate) in a suitable buffer (e.g., K-phosphate buffer, pH 7.5) at 37°C. The enzymatic cleavage of the substrate releases 7-amino-4-methylcoumarin, a fluorescent product. The reaction is stopped, typically with acetic acid, and the fluorescence is measured. The concentration of the released fluorophore is proportional to the PEP activity.

Morris Water Maze

This task assesses spatial learning and memory in rodents. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Animals are trained over several trials to find the platform from different starting locations, using distal visual cues in the room. Key parameters measured include the escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (when the platform is removed).

Delayed Matching-to-Sample (DMS) Task

The DMS task is used to evaluate short-term visual recognition memory in primates. The subject is presented with a sample stimulus (e.g., an image or shape). After a delay period, the sample and one or more novel stimuli are presented, and the subject is rewarded for selecting the stimulus that matches the sample. The length of the delay and the complexity of the stimuli can be varied to modulate the task difficulty.

Conclusion

This compound represents a novel approach to neurotherapeutics by targeting the modulation of neuropeptide levels through PEP inhibition. While early studies demonstrated a favorable safety profile and some preliminary signals of cognitive enhancement, its clinical development has not progressed to the same extent as other agents. In contrast, the amyloid-targeting antibodies Lecanemab and Donanemab have recently shown modest but significant clinical benefits in slowing cognitive decline in early Alzheimer's disease, representing a new therapeutic class. Donepezil remains a cornerstone of symptomatic treatment, enhancing cholinergic function.

The comparative data presented in this guide highlight the diverse strategies being pursued in the quest for effective treatments for neurodegenerative diseases. Further research into the downstream effects of PEP inhibition and the long-term efficacy and safety of amyloid-targeting therapies will be crucial in shaping the future landscape of neurotherapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for S 17092: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for S 17092, identified as (2S,3aS,7aS)‐1 ([(R.R)‐2‐phenylcyclopropyl]carbonyl)‐2‐[(thiazolidin‐3‐yl)car‐bonyl]octahydro‐1H‐indole), was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds and data from a representative, structurally related compound. It is imperative that researchers, scientists, and drug development professionals obtain and review the official SDS from the manufacturer or supplier before handling or disposing of this compound to ensure full compliance with all applicable safety and environmental regulations.

This guide provides essential safety and logistical information to facilitate the proper disposal of the prolyl endopeptidase inhibitor this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Disposal Information (Based on a Representative Compound)

The following table summarizes crucial safety and disposal information for a representative prolyl endopeptidase inhibitor, Linagliptin. This data should be used as a general guideline until the specific SDS for this compound is available.

ParameterInformationSource
GHS Hazard Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationCayman Chemical SDS for Linagliptin
Signal Word WarningCayman Chemical SDS for Linagliptin
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Cayman Chemical SDS for Linagliptin
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.Cayman Chemical SDS for Linagliptin
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash face, hands, and any exposed skin thoroughly after handling.Cayman Chemical SDS for Linagliptin
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.Cayman Chemical SDS for Linagliptin
Disposal Considerations Dispose of contents/container to an approved waste disposal plant.Fisher Scientific SDS for a related compound
Environmental Hazards Not explicitly classified, but discharge into the environment should be avoided.General Chemical Safety Principles

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure should be performed in a designated area, such as a chemical fume hood, by personnel trained in handling chemical waste.

1. Waste Characterization and Segregation:

  • Consult the specific SDS for this compound to determine its exact hazard classification.

  • Based on the SDS, determine if the waste is considered hazardous under local, state, and federal regulations (e.g., RCRA in the United States).

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.

2. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat or chemical-resistant apron.

  • Ensure adequate ventilation, preferably by working within a certified chemical fume hood.

3. Waste Collection and Containment:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in a designated, compatible, and properly sealed waste container.

  • The container should be made of a material that is resistant to the chemical and any solvents used.

  • Do not overfill the waste container; allow for adequate headspace.

4. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste" (if applicable based on characterization).

    • The full chemical name: (2S,3aS,7aS)‐1 ([(R.R)‐2‐phenylcyclopropyl]carbonyl)‐2‐[(thiazolidin‐3‐yl)car‐bonyl]octahydro‐1H‐indole).

    • The common name: this compound.

    • The specific hazards (e.g., "Irritant").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide all necessary documentation, including the SDS for this compound, to the disposal vendor.

  • Never dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for a research chemical like this compound.

Disposal_Decision_Process start Start: this compound Waste Generated obtain_sds Obtain and Review Manufacturer's SDS start->obtain_sds characterize Characterize Waste: Hazardous or Non-Hazardous? obtain_sds->characterize hazardous Hazardous Waste characterize->hazardous Yes non_hazardous Non-Hazardous Waste (Requires Verification) characterize->non_hazardous No segregate Segregate Waste hazardous->segregate non_hazardous->segregate ppe Don Appropriate PPE segregate->ppe collect Collect in Compatible, Sealed Container ppe->collect label_container Label Container with Full Chemical Name and Hazards collect->label_container store Store in Designated Waste Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_finalization Finalization Review SDS Review SDS Select PPE Select PPE Review SDS->Select PPE Prepare Waste Container Prepare Waste Container Select PPE->Prepare Waste Container Transfer Waste Transfer Waste Prepare Waste Container->Transfer Waste Seal and Label Seal and Label Transfer Waste->Seal and Label Store Securely Store Securely Seal and Label->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup

Caption: Step-by-step experimental workflow for this compound disposal.

Essential Safety and Logistical Information for Handling S 17092

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of S 17092, a potent prolyl endopeptidase (PEP) inhibitor. Adherence to these procedures is vital to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the risk of inhaling airborne particles, especially when handling the powdered form.

Table 2: Emergency Exposure Procedures

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is essential.

1. Receiving and Storage:

  • Upon receipt, verify the container's integrity.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Keep the container tightly closed.

2. Preparation of Solutions:

  • All weighing and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of the powder.

  • Use appropriate solvents as recommended by the supplier.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When using this compound in experiments, always wear the prescribed PPE.

  • Handle solutions with care to avoid spills and aerosol formation.

4. Disposal Plan:

  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Mechanism of Action

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP).[1][6][7] PEP is a cytosolic enzyme that plays a role in the degradation of various neuropeptides and peptide hormones by cleaving peptide bonds at the C-terminal side of proline residues.[8][9] By inhibiting PEP, this compound prevents the breakdown of these neuropeptides, leading to their increased concentration and activity in the brain. This mechanism is believed to be responsible for its potential therapeutic effects on memory and cognition.[6][7][10]

Experimental Protocol: General Workflow for In Vitro Enzyme Inhibition Assay

The following provides a generalized methodology for assessing the inhibitory activity of this compound on prolyl endopeptidase.

Objective: To determine the in vitro efficacy of this compound in inhibiting PEP activity.

Materials:

  • This compound

  • Purified prolyl endopeptidase

  • Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate, black

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations for testing.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the purified PEP enzyme to the various concentrations of this compound. Include a control group with the enzyme and buffer only (no inhibitor). Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the fluorogenic PEP substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the increase in fluorescence over time. The cleavage of the substrate by PEP releases the fluorophore, resulting in a detectable signal.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

S17092_Mechanism_of_Action cluster_0 Normal Physiological Process cluster_1 Action of this compound Neuropeptides Neuropeptides (e.g., Substance P, α-MSH) PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Substrate for IncreasedNeuropeptides Increased Neuropeptide Levels Neuropeptides->IncreasedNeuropeptides Leads to DegradedPeptides Degraded Peptides PEP->DegradedPeptides Degrades into InhibitedPEP Inhibited PEP PEP->InhibitedPEP S17092 This compound S17092->PEP Inhibits

Caption: Mechanism of action of this compound as a prolyl endopeptidase (PEP) inhibitor.

Lab_Safety_Workflow Start Start: Receive this compound Storage Store in Cool, Dry, Well-Ventilated Area Start->Storage Handling Handling and Preparation (in Fume Hood) Storage->Handling PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Handling->PPE Experiment Experimental Use Handling->Experiment Waste Collect Waste (Unused compound, contaminated items) Experiment->Waste Disposal Dispose as Hazardous Chemical Waste Waste->Disposal End End Disposal->End

Caption: General laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S 17092
Reactant of Route 2
Reactant of Route 2
S 17092

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。